DAR-4M
Descripción
The exact mass of the compound Diaminorhodamine-4M is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-27-19-11-10-18(23(24(19)26)25(30)31)22-16-8-6-14(28(2)3)12-20(16)32-21-13-15(29(4)5)7-9-17(21)22/h6-13H,26H2,1-5H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHXCXYNFKCWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to DAR-4M: A Fluorescent Probe for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminorhodamine-4M (DAR-4M) is a fluorescent probe utilized for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical applications in experimental biology. Detailed experimental protocols, quantitative data, and a critical discussion of the probe's specificity are presented to assist researchers in its effective implementation.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The transient nature and low physiological concentrations of NO necessitate sensitive and specific detection methods. Fluorescent probes have emerged as invaluable tools for the real-time imaging of NO in living cells and tissues. This compound is a rhodamine-based probe that offers several advantages over earlier fluorescein-based dyes, such as DAF-2, including greater photostability, a broader effective pH range, and fluorescence in the orange spectrum, which can minimize interference from cellular autofluorescence.[1][2]
Chemical and Physical Properties
This compound, with the full chemical name 9-[3-amino-2-carboxy-4-(methylamino)phenyl]-3,6-bis(dimethylamino)-xanthylium, is a cell-impermeable molecule. For intracellular applications, it is available as an acetoxymethyl (AM) ester, this compound AM, which is cell-permeable.[3] Once inside the cell, intracellular esterases cleave the AM group, trapping the active this compound probe.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Full Name | Diaminorhodamine-4M | [4] |
| Synonyms | DAF-4M | [4] |
| Molecular Formula | C₂₅H₂₆N₄O₃ | [4] |
| Molecular Weight | 430.50 g/mol | [4] |
| Form | Solution (typically in DMSO) | [4] |
| Solubility | Soluble in DMSO | [4] |
| Cell Permeability | No (this compound AM is cell-permeable) | [1][3] |
Mechanism of Action
This compound itself is weakly fluorescent.[1] Its detection of nitric oxide is based on an irreversible chemical reaction. In the presence of oxygen, nitric oxide (NO) undergoes auto-oxidation to form dinitrogen trioxide (N₂O₃).[5] this compound reacts with this intermediate to form a highly fluorescent triazole derivative, this compound T.[4] This reaction results in a significant increase in fluorescence quantum efficiency, reported to be approximately 840-fold.[4]
Spectral Properties and Performance
The rhodamine scaffold of this compound provides it with favorable spectral properties for biological imaging.
Table 2: Spectral and Performance Characteristics of this compound
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~560 nm | [1] |
| Emission Maximum (λem) | ~575 nm | [1] |
| Appearance | Orange Fluorescence | [1] |
| Quantum Yield (Φ) of this compound T | 0.42 | [1] |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [1] |
| Detection Limit | ~10 nM | [4] |
| Effective pH Range | 4-12 | [1] |
Comparative Data
This compound offers distinct advantages over the more traditional fluorescein-based NO probes.
Table 3: Comparison of this compound with Other NO Fluorescent Probes
| Feature | This compound | DAF-2 | DAF-FM |
| Fluorophore | Rhodamine | Fluorescein | Fluorescein |
| Excitation Max (nm) | ~560 | ~495 | ~495 |
| Emission Max (nm) | ~575 | ~515 | ~515 |
| Effective pH Range | 4-12 | >7 | >5.5 |
| Photostability | Higher | Lower | Moderate |
| Autofluorescence Overlap | Lower | Higher | Higher |
Experimental Protocols
The following are generalized protocols for the use of this compound and its AM ester. Optimization is recommended for specific cell types and experimental conditions.
Detection of Extracellular Nitric Oxide
This protocol is suitable for measuring NO released into the extracellular medium.
-
Reagent Preparation : Prepare a 5-10 µM working solution of this compound in a neutral buffer (e.g., PBS, pH 7.4).[1]
-
Sample Incubation : Add the this compound working solution to the cell culture medium or experimental buffer.
-
Stimulation : If applicable, add the experimental stimulus to induce NO production.
-
Measurement : Measure the fluorescence intensity using a fluorometer, plate reader, or fluorescence microscope with excitation and emission wavelengths appropriate for this compound (Ex/Em: ~560 nm/~575 nm).
Detection of Intracellular Nitric Oxide using this compound AM
This protocol is for the detection of NO produced within cells.
-
Cell Preparation : Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dish, 96-well plate).
-
Loading Solution Preparation : Prepare a 5-10 µM working solution of this compound AM in a serum-free medium or appropriate buffer.[3]
-
Cell Loading : Remove the culture medium and wash the cells with the buffer. Add the this compound AM loading solution and incubate for 30-60 minutes at 37°C.[6]
-
Wash : Remove the loading solution and wash the cells twice with the buffer to remove any extracellular probe.
-
Incubation : Add fresh buffer or medium to the cells and incubate for an additional 10-20 minutes to allow for complete de-esterification of the probe.[3]
-
Stimulation and Imaging : Add the experimental stimulus and acquire fluorescence images using a microscope equipped with appropriate filters (e.g., Cy3 filter set).[7]
Specificity and Considerations
While this compound is a powerful tool, it is crucial to understand its limitations. Research has shown that this compound is not entirely specific for nitric oxide.[8] The fluorescent yield of this compound can be potentiated by the presence of other reactive nitrogen species, such as peroxynitrite (ONOO⁻), in the presence of NO donors.[8][9] However, in the absence of NO, other reactive oxygen or nitrogen species like superoxide, hydrogen peroxide, and peroxynitrite alone do not cause a significant increase in fluorescence.[8]
Therefore, it is more accurate to consider this compound as a probe for reactive nitrogen species, rather than exclusively for NO.[8][9] This makes quantitative comparisons between different samples challenging, as the fluorescent yield can be influenced by the local oxidative environment.[8] For these reasons, this compound is best suited for the qualitative assessment of RNS production.
Conclusion
This compound and its cell-permeable counterpart, this compound AM, are valuable fluorescent probes for the detection of nitric oxide and reactive nitrogen species. Their favorable spectral properties, photostability, and wide pH range make them a superior choice over older fluorescein-based probes in many experimental contexts. However, researchers must be mindful of the probe's reactivity with various RNS and design experiments with appropriate controls to ensure accurate interpretation of the results. This guide provides the foundational knowledge for the effective application of this compound in elucidating the complex roles of nitric oxide signaling in biological systems.
References
- 1. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. This compound (diaminorhodamine-4M) 一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]
- 3. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of intracellular nitric oxide (NO) production in shrimp haemocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goryochemical.com [goryochemical.com]
- 8. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
DAR-4M: A Technical Guide to its Mechanism of Action for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core mechanism of action of Diaminorhodamine-4M (DAR-4M) as a fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). It provides a comprehensive overview of its chemical reaction, specificity, quantitative properties, and detailed protocols for its application in cellular imaging.
Core Mechanism of Action
This compound is a rhodamine-based fluorescent probe designed for the detection of nitric oxide. However, its mechanism is not a direct reaction with NO. Instead, this compound reacts with dinitrogen trioxide (N₂O₃), a nitrosating agent formed from the auto-oxidation of nitric oxide in the presence of oxygen. This reaction transforms the virtually non-fluorescent this compound into a highly fluorescent triazole derivative, this compound T, resulting in a significant increase in fluorescence intensity.[1] This multi-step process is a key aspect of its function and has implications for its specificity.
The cell-permeable version, this compound AM, contains acetoxymethyl (AM) esters. These ester groups are cleaved by intracellular esterases, trapping the active this compound probe inside the cell, thus enabling the detection of intracellular NO production.[2][3]
Signaling Pathway Diagram
Quantitative Data
The fluorescence properties of this compound and its reaction product, this compound T, are summarized in the table below. The substantial increase in the fluorescence quantum yield upon reaction with N₂O₃ is the basis for its utility as a fluorescent probe.
| Parameter | This compound (Pre-reaction) | This compound T (Post-reaction) | Reference |
| Excitation Maximum (λex) | ~560 nm | ~560 nm | [1][2] |
| Emission Maximum (λem) | ~575 nm | ~575 nm | [1][2] |
| Molar Extinction Coefficient (ε) | Not reported | 76,000 M⁻¹cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | Very low | 0.42 | [1][2] |
| Fluorescence Enhancement | - | ~840-fold increase in quantum efficiency | |
| Detection Limit | - | ~10 nM | |
| Optimal pH Range | - | 4-12 | [1][2] |
Specificity and Potential Interferences
While widely used for NO detection, it is crucial to understand that this compound is not strictly specific for nitric oxide. Its reactivity with N₂O₃ means it functions as an indicator of reactive nitrogen species (RNS).[4][5] The fluorescence yield of this compound can be potentiated by the presence of other oxidants, such as peroxynitrite, which can influence the formation of the reactive nitrosating species.[4][5] However, in the absence of NO, other reactive oxygen species like superoxide (B77818) and hydrogen peroxide do not significantly increase this compound fluorescence.[4]
Furthermore, studies have indicated that this compound may also react with dehydroascorbic acid (DHA), which can be a potential source of interference in biological systems. Therefore, appropriate controls are essential for the correct interpretation of experimental results.
Experimental Protocols
This section provides a detailed methodology for the use of this compound AM for the detection of intracellular nitric oxide.
Reagent Preparation
Stock Solution (5 mM):
-
Bring the vial of this compound AM and anhydrous dimethyl sulfoxide (B87167) (DMSO) to room temperature.
-
Dissolve 1 mg of this compound AM in 320 µL of DMSO to prepare a 5 mM stock solution.[6]
-
Vortex thoroughly until the solution is fully dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light and moisture.
Working Solution (5-10 µM):
-
On the day of the experiment, dilute the 5 mM stock solution to a final working concentration of 5-10 µM in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS, or serum-free medium).[1][2]
-
It is recommended to prepare the working solution immediately before use.
Cellular Staining and Imaging
Experimental Workflow Diagram
Protocol:
-
Cell Preparation: Culture cells on a suitable imaging plate or coverslip to the desired confluency.
-
Washing: Gently wash the cells twice with a pre-warmed, serum-free physiological buffer (e.g., HBSS) to remove any residual serum, as esterases in serum can cleave the AM ester prematurely.
-
Loading: Incubate the cells with the 5-10 µM this compound AM working solution. The optimal incubation time can vary between cell types but is typically between 30 to 60 minutes at 37°C.[3]
-
Washing: After incubation, wash the cells twice with the same buffer to remove any excess, non-internalized probe.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to ensure complete de-esterification of the AM groups by intracellular esterases.[2]
-
NO Stimulation: Induce nitric oxide production in the cells using the desired stimulus (e.g., an agonist like bradykinin (B550075) for endothelial cells). Include appropriate controls.
-
Imaging: Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm).
-
Data Analysis: Quantify the changes in fluorescence intensity in the experimental groups compared to the control groups.
Essential Controls
To ensure the validity of the experimental results, the following controls are highly recommended:
-
Positive Control: Treat cells with a known NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine - SNAP, or sodium nitroprusside - SNP) to confirm that the probe is responsive in the experimental system.
-
Negative Control (NO Scavenger): Co-incubate cells with an NO scavenger, such as carboxy-PTIO (cPTIO), to demonstrate that the observed fluorescence increase is dependent on NO.
-
Negative Control (NOS Inhibitor): Pre-treat cells with a nitric oxide synthase (NOS) inhibitor, such as L-NAME, to confirm that the fluorescence signal is a result of enzymatic NO production.
-
Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of background autofluorescence.
By understanding the underlying mechanism and potential limitations of this compound, and by employing rigorous experimental design with appropriate controls, researchers can effectively utilize this probe for the qualitative and semi-quantitative assessment of nitric oxide and reactive nitrogen species in a variety of biological contexts.
References
- 1. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. This compound AM (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cedarlanelabs.com [cedarlanelabs.com]
The Principle of DAR-4M Fluorescence for Nitric Oxide Detection: An In-depth Technical Guide
This guide provides a comprehensive overview of the core principles and applications of Diaminorhodamine-4M (DAR-4M) as a fluorescent probe for the detection of nitric oxide (NO) and related reactive nitrogen species (RNS). Tailored for researchers, scientists, and professionals in drug development, this document details the underlying chemical reactions, experimental protocols, and quantitative data associated with this compound, facilitating its effective use in laboratory settings.
Core Principle of Detection
This compound is a highly sensitive fluorescent probe designed for the detection of nitric oxide. In its native state, this compound is essentially non-fluorescent. However, upon reaction with nitric oxide, it undergoes a chemical transformation to yield a highly fluorescent product, this compound T (a triazole derivative).[1] This reaction forms the basis of its utility as an NO indicator.
The detection mechanism is not a direct reaction with nitric oxide itself but rather with dinitrogen trioxide (N₂O₃), which is an auto-oxidation product of NO in the presence of oxygen.[2] Under physiological conditions, the formation of N₂O₃ is dependent on the presence of NO, making this compound a specific indicator for NO generation.[1][3] This multi-step process can be summarized as the reaction of the vicinal diamine on the rhodamine chromophore with a nitrosating species derived from NO. The resulting triazole product exhibits a significant increase in fluorescence quantum yield, reported to be approximately 840-fold greater than that of this compound itself.[4][5][6][7]
One of the key advantages of this compound over earlier fluorescein-based probes, such as DAF-2, is its rhodamine-based structure. This affords it greater photostability, reduced pH sensitivity (remaining fluorescent over a wide pH range of 4-12), and excitation and emission spectra at longer wavelengths, which helps to minimize interference from cellular autofluorescence.[1][3][5]
For intracellular applications, the cell-permeable acetoxymethyl (AM) ester form, this compound AM, is utilized. This lipophilic derivative readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable this compound within the cytoplasm, where it can react with locally produced NO.[3]
Specificity and Limitations
While this compound is a powerful tool for detecting NO production, it is crucial to understand its specificity. Research indicates that this compound is more accurately described as a detector of reactive nitrogen species (RNS) rather than being strictly specific to NO.[2][8][9] The presence of other oxidants, such as peroxynitrite, can potentiate the reaction of this compound with low levels of NO donors, potentially affecting the quantitative accuracy of measurements.[2][8] However, in the absence of NO, other reactive oxygen species like superoxide, hydrogen peroxide, and peroxynitrite alone do not generate a fluorescent signal with this compound.[2][8] Therefore, the presence of a fluorescent signal is a reliable indicator of NO generation.
Signaling Pathway and Reaction Mechanism
The following diagram illustrates the signaling pathway and chemical reaction that leads to fluorescence upon nitric oxide detection by this compound.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound and its fluorescent product, this compound T.
| Parameter | Value | Reference(s) |
| Excitation Wavelength (λex) | ~560 nm | [1][3] |
| Emission Wavelength (λem) | ~575 nm | [1][3] |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.42 (for this compound T) | [3] |
| Detection Limit | ~7-10 nM | [4][5][6] |
| Optimal pH Range | 4 - 12 | [1][3] |
| Fold Increase in Fluorescence | ~840-fold | [4][5][6][7] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in both in vitro and cellular assays.
In Vitro Nitric Oxide Detection (Fluorometry)
This protocol is suitable for measuring NO in cell-free aqueous solutions using a fluorometer or a fluorescence plate reader.
Materials:
-
This compound
-
High-quality anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable neutral aqueous buffer
-
Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine - SNAP) or a saturated NO solution for generating a standard curve
-
96-well black microplates
-
Fluorometer or fluorescence plate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in high-quality anhydrous DMSO to prepare a stock solution (e.g., 5 mM).[1] Store the stock solution at -20°C, protected from light and moisture.
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in a neutral aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration. The optimal concentration is typically between 5-10 µM.[1][3]
-
Sample Preparation: Prepare your samples containing the source of NO (e.g., cell lysate, purified enzyme reaction) in the wells of a 96-well black microplate.
-
Initiation of the Reaction: Add the this compound working solution to each well to achieve the final desired concentration.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light. The optimal incubation time may need to be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or plate reader with excitation set to ~560 nm and emission set to ~575 nm.
-
Data Analysis: Quantify the amount of NO in your samples by comparing the fluorescence intensity to a standard curve generated with a known NO donor.
Intracellular Nitric Oxide Detection (Fluorescence Microscopy)
This protocol describes the use of the cell-permeable this compound AM for imaging NO production in live cells.
Materials:
-
This compound AM
-
High-quality anhydrous DMSO
-
Cell culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters (e.g., TRITC or Texas Red filter set)
-
Positive control (e.g., cells stimulated with an NO-inducing agent like lipopolysaccharide - LPS or a calcium ionophore)
-
Negative control (e.g., cells treated with an NO synthase inhibitor like L-NAME)
Procedure:
-
Preparation of this compound AM Stock Solution: Dissolve this compound AM in high-quality anhydrous DMSO to create a stock solution (e.g., 5 mM). Store at -20°C, protected from light.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Loading of Cells with this compound AM:
-
Remove the culture medium and wash the cells once with warm physiological buffer (e.g., HBSS).
-
Prepare the this compound AM loading solution by diluting the stock solution in the buffer to a final concentration of 5-10 µM.[3]
-
Incubate the cells with the loading solution for 20-60 minutes at 37°C in a CO₂ incubator.[1]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells twice with the warm buffer to remove any excess probe.
-
Add fresh warm buffer or culture medium and incubate for an additional 15-30 minutes to allow for the complete de-esterification of the intracellular this compound AM to this compound.
-
-
Stimulation and Imaging:
-
If applicable, treat the cells with your experimental compounds (agonists or antagonists). Include positive and negative controls.
-
Mount the dish or coverslip on the stage of the fluorescence microscope.
-
Acquire images using an appropriate filter set (excitation ~560 nm, emission ~575 nm).
-
-
Image Analysis: Analyze the fluorescence intensity of the images to determine the relative levels of intracellular NO production.
Experimental Workflow
The following diagram outlines the general experimental workflow for both in vitro and intracellular nitric oxide detection using this compound probes.
References
- 1. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Nanomolar Nitric Oxide Concentrations in Living Cells Measured by Means of Fluorescence Correlation Spectroscopy [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sfrbm.org [sfrbm.org]
- 6. biotium.com [biotium.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
An In-depth Technical Guide to the Chemical Properties and Structure of DAR-4M
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and application of Diaminorhodamine-4M (DAR-4M), a fluorescent probe for the detection of nitric oxide (NO). The information presented herein is intended to support researchers and professionals in the fields of biology, chemistry, and pharmacology in the effective use of this tool.
Core Chemical and Physical Properties
This compound is a rhodamine-based, photostable fluorescent probe.[1] Its core utility lies in its ability to detect nitric oxide, a critical signaling molecule in numerous physiological and pathological processes. The fundamental chemical and physical characteristics of this compound are summarized in the tables below.
Chemical Identity and Structure
| Property | Value | Reference |
| Systematic Name | 9-[3-amino-2-carboxy-4-(methylamino)phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt | [1] |
| Synonyms | DAF-4M, Diaminorhodamine-4M | [1] |
| Chemical Formula | C₂₅H₂₆N₄O₃ | [1] |
| Molecular Weight | 430.5 g/mol | [1] |
| CAS Number | 339527-79-6 | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Solubility | Soluble in DMSO | [1] |
| Form | Provided as a 5 mmol/L solution in DMSO | [2] |
| Stability | ≥ 4 years (when stored properly) | [3] |
| Storage | Store at -20°C, aliquot after initial thaw to avoid repeated freeze-thaw cycles. | [4] |
Spectroscopic Properties
The fluorescence of this compound is significantly enhanced upon reaction with nitric oxide. The resulting product, this compound T, exhibits distinct spectral characteristics.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~560 nm | [2] |
| Emission Maximum (λem) | ~575 nm | [2] |
| Molar Extinction Coefficient (ε) of this compound T | 76,000 M⁻¹cm⁻¹ | [2][5] |
| Fluorescence Quantum Yield (Φ) of this compound T | 0.42 | [2][5] |
Chemical Structure and Synthesis
The chemical structure of this compound is based on the rhodamine chromophore.
The synthesis of diaminorhodamines like this compound generally involves the condensation of a phthalic anhydride (B1165640) derivative with an N,N-disubstituted-3-aminophenol.
Mechanism of Nitric Oxide Detection
This compound itself is weakly fluorescent.[3] Upon reaction with an intermediate generated from nitric oxide and oxygen, it is converted to a highly fluorescent triazole derivative, this compound T.[3] This reaction is essentially irreversible.[2] The fluorescence intensity of this compound T is directly proportional to the concentration of nitric oxide, allowing for its quantification.[1] It is important to note that while this compound is selective for nitric oxide, its fluorescent yield can be enhanced in the presence of other reactive nitrogen species (RNS).[1] However, it does not react with non-NO RNS alone.[1]
Experimental Protocols
The following are generalized protocols for the use of this compound and its cell-permeable analog, this compound AM. Optimal conditions may vary depending on the specific experimental system and should be determined empirically.
Preparation of Stock and Working Solutions
-
Stock Solution: this compound is typically supplied as a 5 mmol/L solution in DMSO.[2]
-
Working Solution: Dilute the stock solution to a final concentration of 5-10 µM in a neutral aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).[1][2]
Extracellular Nitric Oxide Detection
This protocol is suitable for measuring NO in the extracellular environment.
References
- 1. This compound - Calbiochem | 251760 [merckmillipore.com]
- 2. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
Spectral Properties of DAR-4M: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and applications of Diaminorhodamine-4M (DAR-4M), a fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This document details the excitation and emission characteristics, experimental protocols, and the underlying signaling pathways.
Core Spectral and Physicochemical Properties
This compound is a rhodamine-based, photo-stable fluorescent indicator designed for the detection of nitric oxide.[1][2][3] Its fluorescence intensity increases significantly upon reaction with NO in the presence of oxygen.[4] A key advantage of this compound over other probes like DAF-2 is that its fluorescence intensity is not dependent on pH, showing stability across a wide pH range of 4-12.[5][6][7]
The acetoxymethyl ester form, this compound AM, is cell-permeable and becomes hydrolyzed by intracellular esterases to the cell-impermeable this compound, allowing for the measurement of intracellular NO.[5]
| Property | Value | Source |
| Excitation Maximum (λex) | ~560 nm | [5][6] |
| Emission Maximum (λem) | ~575 nm | [5][6] |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [5][6] |
| Quantum Yield (Φ) | 0.42 | [5][6] |
| Detection Limit | ~10 nM | [4] |
| pH Range | 4-12 | [5][6] |
| Cell Permeability (this compound) | No | [2] |
| Cell Permeability (this compound AM) | Yes |
Upon reaction with NO, this compound is converted to its highly fluorescent triazole form, this compound T, which exhibits a significant increase in fluorescence quantum efficiency (approximately 840-fold).[4] The absorption and emission maxima of this compound T have been reported as 554 nm and 572 nm, respectively.[1] While this compound is a valuable tool for the qualitative assessment of RNS production, it is important to note that it is not entirely specific for NO.[8] Its fluorescent yield can be enhanced in the presence of other oxidants, such as peroxynitrite, which can potentiate its reaction with low levels of NO donors.[8]
Signaling and Detection Pathway
The fundamental principle behind this compound as a nitric oxide sensor lies in its chemical reaction with an oxidation product of NO to form a fluorescent triazole derivative. This reaction is irreversible.
Caption: Intracellular activation of this compound AM for NO detection.
Experimental Protocols
The following are generalized methodologies for the use of this compound and its acetoxymethyl ester in cellular and cell-free systems.
In Vitro (Cell-free) Protocol
This protocol is suitable for measuring NO in buffered solutions.
-
Reagent Preparation : Prepare a stock solution of this compound in DMSO.[6] A typical concentration is 5 mM.[6]
-
Working Solution : Dilute the stock solution approximately 500-fold in a neutral aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).[4][6] The optimal final concentration is typically between 5-10 µM.[6]
-
Measurement : Add the NO source to the this compound working solution.
-
Fluorometry : Measure the fluorescence intensity using an excitation wavelength of ~560 nm and an emission wavelength of ~575 nm.[5][6] A plate reader can also be used with slightly different wavelengths, for instance, excitation at 485 nm and emission at 538 nm, which may help in reducing background fluorescence.[6]
Caption: Workflow for in vitro NO detection using this compound.
Intracellular NO Detection Protocol
This protocol is designed for imaging nitric oxide production within living cells.
-
Cell Culture : Plate cells at an appropriate density in a suitable culture vessel for microscopy.
-
Reagent Preparation : Prepare a stock solution of this compound AM.
-
Cell Loading : Incubate the cells with 5-10 µM this compound AM in a suitable buffer or medium for a specified period to allow for de-esterification.[5]
-
Washing : Wash the cells to remove excess probe.
-
Stimulation (Optional) : If studying stimulated NO production, add the stimulating agent at this stage.
-
Fluorescence Microscopy : Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine-based dyes (e.g., excitation ~560 nm, emission ~575 nm).[9]
-
Image Analysis : Quantify the fluorescence intensity in the cells or specific regions of interest.
Caption: Workflow for intracellular NO imaging with this compound AM.
Important Considerations
-
Specificity : While this compound is a powerful tool, it is crucial to remember that it can react with other reactive nitrogen species, and its fluorescence can be potentiated by other oxidants.[8] Therefore, results should be interpreted with caution, and appropriate controls should be included in experiments.
-
Cytotoxicity : At concentrations around 10 µM, clear cytotoxicity has not been observed.[5][6] However, if toxicity is suspected, lowering the concentration is recommended.[5][6]
-
Autofluorescence : One of the advantages of this compound is its red-shifted emission, which can help to reduce interference from cellular autofluorescence that is more common in the green part of the spectrum.[6]
-
Combined Imaging : this compound can be used in combination with other fluorescent probes, such as the green-fluorescent DAF-2, for simultaneous imaging of multiple species.[9] This approach, however, requires careful selection of excitation and emission filters to minimize spectral bleed-through.[9]
This guide provides a foundational understanding of the spectral properties and application of this compound. For specific experimental designs, further optimization of probe concentration, incubation times, and imaging parameters may be necessary depending on the cell type and experimental conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound A rhodamine-based photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 7. This compound (diaminorhodamine-4M) 一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]
- 8. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
Understanding DAR-4M: A Technical Guide to its Specificity for Reactive Nitrogen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminorhodamine-4M (DAR-4M) is a fluorescent probe widely utilized for the detection of reactive nitrogen species (RNS), which are critical signaling molecules in a myriad of physiological and pathological processes. While often referred to as a nitric oxide (NO) sensor, a nuanced understanding of its chemical reactivity is paramount for the accurate interpretation of experimental results. This technical guide provides an in-depth analysis of this compound's specificity, reaction mechanisms, and practical application, with a focus on providing researchers with the detailed information necessary for rigorous scientific inquiry.
Core Principles of this compound Detection
This compound is a non-fluorescent molecule that, upon reaction with specific RNS, is converted into a highly fluorescent triazole product, this compound T. This conversion forms the basis of its use as a fluorescent indicator. The cell-permeable acetoxymethyl ester form, this compound AM, allows for the detection of intracellular RNS, as it is readily hydrolyzed by intracellular esterases to the membrane-impermeable this compound.
Reaction with Reactive Nitrogen Species
The primary reactant with this compound is not nitric oxide (NO) directly, but rather dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO in the presence of oxygen.[1] This is a critical distinction, as it positions this compound as a detector of RNS derived from NO, rather than NO itself. The reaction proceeds as follows:
-
NO Auto-oxidation: 2NO + O₂ → 2NO₂
-
N₂O₃ Formation: NO + NO₂ ⇌ N₂O₃
-
Reaction with this compound: this compound + N₂O₃ → this compound T (fluorescent) + HNO₂
This reaction mechanism underscores that the fluorescence signal from this compound is an indirect measure of NO production and is dependent on the local chemical environment that facilitates the formation of N₂O₃.
Data Presentation: Quantitative Properties of this compound and Related Fluorophores
For effective experimental design and data interpretation, it is crucial to understand the quantitative photophysical properties of this compound T in comparison to other commonly used fluorophores.
| Property | This compound T | DAF-FM T | Rhodamine 6G | Fluorescein (B123965) |
| Excitation Max (nm) | ~560 | ~495 | ~528 | ~490 |
| Emission Max (nm) | ~575 | ~515 | ~551 | ~514 |
| Fluorescence Quantum Yield (Φf) | ~0.3 - 0.9 (estimated)¹ | ~0.18 | ~0.95 (in ethanol)[2] | ~0.93 (in 0.1 M NaOH)[2] |
| Photobleaching Quantum Yield (Φb) | Low (Rhodamine class) | Higher than Rhodamines | ~1 x 10⁻⁶ (in water)[3] | ~3 x 10⁻⁵ (in water) |
| Detection Limit for NO (nM) | ~7-10 | ~3 | N/A | N/A |
| Optimal pH Range | 4 - 12 | > 5.8 | Wide | > 6 |
¹The absolute fluorescence quantum yield of this compound T has not been definitively reported. This value is an estimation based on the known quantum yields of other rhodamine derivatives, such as Rhodamine B (~0.31 in water) and Rhodamine 6G (~0.95 in ethanol).[2][4] It is established that this compound T has a significantly higher fluorescence yield than its precursor and DAF-FM T.[5]
Specificity of this compound
A critical aspect of any fluorescent probe is its specificity for the target analyte. While this compound is a valuable tool, it is not without its limitations and cross-reactivities.
Reactive Nitrogen Species (RNS)
As previously detailed, this compound reacts with N₂O₃, an oxidation product of NO. This makes it a sensitive indicator for fluxes of NO that lead to the formation of this reactive intermediate.
Reactive Oxygen Species (ROS)
Studies have shown that this compound does not produce a fluorescent signal in the presence of superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), or nitroxyl (B88944) (HNO).[5] However, the presence of other oxidants, such as peroxynitrite (ONOO⁻), can potentiate the reaction of this compound with low concentrations of NO donors, which can complicate quantitative analysis.[5]
Interference from Dehydroascorbic Acid (DHA)
A significant consideration for cellular imaging is the cross-reactivity of this compound with dehydroascorbic acid (DHA), the oxidized form of vitamin C. This compound reacts with DHA to form a fluorescent product with similar spectral properties to this compound T.[6] Notably, the reaction with DHA is more pronounced for this compound than for the fluorescein-based probe, DAF-2.[6] This interference is a critical factor to consider in experimental design and data interpretation, particularly in cell types with high ascorbate (B8700270) content.
Experimental Protocols
The following protocols provide a general framework for the use of this compound AM for the detection of intracellular RNS in cultured cells. Optimization for specific cell types and experimental conditions is recommended.
Reagent Preparation
-
This compound AM Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light and moisture.
-
Imaging Buffer: A common choice is Hank's Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS), pH 7.4. Ensure the buffer is free of interfering substances like phenol (B47542) red. For some applications, a Krebs-Ringer solution may be more appropriate to maintain cellular physiology.
Cell Staining Procedure
-
Cell Culture: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture to the desired confluency.
-
Prepare Loading Solution: On the day of the experiment, dilute the this compound AM stock solution to a final working concentration of 5-10 µM in the imaging buffer.
-
Cell Loading: Remove the cell culture medium and wash the cells once with the imaging buffer. Add the this compound AM loading solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
Wash: After incubation, remove the loading solution and wash the cells twice with fresh imaging buffer to remove any extracellular probe.
-
Resting Period: Add fresh imaging buffer to the cells and allow them to rest for at least 15 minutes at room temperature or 37°C to ensure complete de-esterification of the AM ester.
Fluorescence Microscopy and Data Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for rhodamine-based dyes.
-
Excitation: ~560 nm
-
Emission: ~575 nm
-
-
Image Acquisition: Acquire baseline fluorescence images before stimulating the cells. After stimulation (e.g., with an agonist that induces NO production), acquire images at regular intervals to monitor the change in fluorescence intensity over time.
-
Controls: It is essential to include appropriate controls in your experiment:
-
Negative Control: Cells not loaded with this compound AM to assess autofluorescence.
-
Positive Control: Cells treated with an NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) to confirm probe responsiveness.
-
Inhibitor Control: Pre-treatment of cells with an NOS inhibitor (e.g., L-NAME) to demonstrate that the observed fluorescence increase is dependent on NO synthesis.
-
Mandatory Visualizations
Signaling Pathway: Bradykinin-Induced NO Production
Caption: Bradykinin signaling pathway leading to eNOS activation and NO production.
Experimental Workflow: Intracellular RNS Detection
Caption: Workflow for intracellular RNS detection using this compound AM.
Logical Relationship: this compound Specificity
References
- 1. jascoinc.com [jascoinc.com]
- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 5. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
DAR-4M as a Fluorescent Probe for Reactive Nitrogen Species: A Technical Guide
Introduction
Diaminorhodamine-4M (DAR-4M) is a photostable, red-fluorescent probe designed for the detection of Reactive Nitrogen Species (RNS), primarily nitric oxide (NO).[1] Developed as an improvement upon earlier fluorescein-based probes like DAF-2, this compound offers several advantages for researchers, including a wider effective pH range and reduced interference from cellular autofluorescence due to its longer excitation and emission wavelengths.[2] This guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and applications for researchers, scientists, and drug development professionals. The probe exists in two primary forms: this compound, which is cell-impermeable and suitable for detecting extracellular RNS, and its acetoxymethyl (AM) ester form, this compound AM, which is cell-permeable for the detection of intracellular RNS.[2][3]
Mechanism of Action
The detection principle of this compound relies on its chemical reaction with RNS. In its native state, this compound is non-fluorescent.[2] In the presence of nitric oxide (NO), an auto-oxidation product of NO, such as dinitrogen trioxide (N₂O₃), reacts with the o-diamino group on the this compound molecule.[4][5] This irreversible reaction forms a highly fluorescent triazole derivative, designated as this compound T.[1][2]
It is critical to understand that while NO is the ultimate upstream molecule being detected, the direct reactant with the probe is an intermediate generated from the reaction of NO with oxygen and other oxidizing species.[2][4] Consequently, the fluorescence yield of this compound can be potentiated by the presence of other oxidants, such as peroxynitrite, when reacting with low levels of NO donors.[4][6] However, this compound does not react with superoxide, hydrogen peroxide, or peroxynitrite alone.[5][6] This characteristic makes this compound a robust qualitative indicator for the generation of NO-derived RNS, rather than a probe specific solely to the NO radical.[4][5][6]
Quantitative Data and Probe Properties
This compound and its AM ester are characterized by their photophysical properties, which are advantageous for biological imaging. The shift to red fluorescence minimizes background autofluorescence common in biological samples.[2]
| Property | This compound | This compound AM | Reference |
| Target | Extracellular RNS (NO) | Intracellular RNS (NO) | [2][3] |
| Form | Salt | Acetoxymethyl Ester | [1][3] |
| Cell Permeability | No | Yes | [2][3] |
| Absorption Max (λabs) | ~560 nm | N/A (hydrolyzed to this compound) | [2][3] |
| Emission Max (λem) | ~575 nm | ~575 nm (as this compound T) | [1][2][3] |
| Molar Extinction Coeff. (ε) | 76,000 M⁻¹cm⁻¹ | N/A | [2][3] |
| Fluorescence Quantum Yield (Φ) | 0.42 (for this compound T) | 0.42 (for this compound T) | [2][3] |
| Effective pH Range | 4 - 12 | 4 - 12 | [2][3] |
| Detection Limit | ~7 nM | ~10 nM | [7][8] |
| Molecular Weight | 430.50 g/mol | N/A | [2] |
Experimental Protocols
The following are generalized protocols for the use of this compound and this compound AM. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.[2][3]
A. Detection of Intracellular RNS using this compound AM
This protocol is intended for live-cell imaging of RNS production within cells.
1. Reagent Preparation:
-
Prepare a stock solution of this compound AM at 5 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]
-
Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
2. Cell Preparation and Loading:
-
Culture cells to the desired confluence on a suitable imaging platform (e.g., glass-bottom dishes, coverslips).
-
Remove the culture medium and wash the cells once with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Prepare a working solution of this compound AM by diluting the 5 mM stock solution to a final concentration of 5-10 µM in the buffered saline.[3]
-
Incubate the cells with the this compound AM working solution at 37°C for 15-60 minutes. The acetoxymethyl ester is cleaved by intracellular esterases, trapping the now cell-impermeable this compound inside.[3]
3. RNS Detection and Imaging:
-
After incubation, wash the cells twice with the buffered saline to remove any excess extracellular probe.
-
Induce RNS production using the desired stimulus (e.g., treatment with a drug, cytokine, or NO donor).
-
Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm).[2][3] Fluorescence intensity will increase in proportion to the amount of RNS generated.
B. Detection of Extracellular RNS using this compound
This protocol is suitable for measuring RNS in cell culture supernatants or other aqueous solutions.
1. Reagent Preparation:
-
Prepare a 5 mM stock solution of this compound in DMSO.[2]
-
Store the stock solution at -20°C, protected from light.
2. Sample Preparation and Measurement:
-
Prepare a working solution by diluting the this compound stock solution to a final concentration of 5-10 µM in a neutral aqueous buffer.[2]
-
Add the this compound working solution to the cell-free sample (e.g., culture supernatant).
-
Incubate at room temperature for at least 10 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer or plate reader with excitation set to ~560 nm and emission to ~575 nm.[2]
Applications in Research and Drug Development
This compound is a valuable tool for investigating the role of RNS in various physiological and pathological processes. Its application is particularly relevant in fields where NO is a key signaling molecule, such as immunology, neuroscience, and cardiovascular research.[7] In drug development, this compound can be used to screen compounds that modulate nitric oxide synthase (NOS) activity or to assess the RNS-inducing effects of drug candidates, which can be indicative of either therapeutic action or off-target toxicity.[4]
Advantages and Limitations
Advantages:
-
Red-shifted Spectra: Excitation and emission in the red region of the spectrum reduce interference from the natural autofluorescence of biological samples, improving the signal-to-noise ratio.[7]
-
High Photostability: More resistant to photobleaching compared to fluorescein-based probes, allowing for longer imaging experiments.[4][7]
-
Broad pH Stability: The fluorescence of the triazole product is stable over a wide pH range (4-12), making it suitable for use in various cellular compartments and tissues, including acidic environments.[2][7]
-
High Sensitivity: Capable of detecting nanomolar concentrations of RNS.[7][8]
Limitations:
-
Not Specific to NO: The probe reacts with NO-derived species and its fluorescence can be enhanced by other oxidants.[4][6] This makes it a general RNS indicator, and results should be interpreted with caution if specific NO detection is required.
-
Not for Quantification: Because the fluorescence yield is affected by the local redox environment, this compound is not suitable for making quantitative comparisons of RNS levels between different samples or conditions.[4][6] It is best used for qualitative assessment.[6]
-
Irreversible Reaction: The reaction with RNS is irreversible, preventing the detection of dynamic changes or decreases in RNS concentration.[2][3]
Conclusion
This compound is a powerful and versatile fluorescent probe for the qualitative detection of RNS in biological systems. Its favorable photophysical properties, including red-shifted fluorescence and high photostability, make it a superior choice over older, green-fluorescent probes in many applications. While its lack of specificity for the nitric oxide radical and its unsuitability for quantitative measurements are important limitations to consider, this compound and its cell-permeable counterpart, this compound AM, remain indispensable tools for researchers and drug developers investigating the complex roles of RNS in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]
The Key Advantages of DAR-4M in Biological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Diaminorhodamine-4M (DAR-4M), a fluorescent probe for the detection of nitric oxide (NO) in biological systems. We will delve into the core advantages of this compound, its underlying mechanism, and detailed protocols for its application in biological research.
Introduction to this compound: A Superior Probe for Nitric Oxide Detection
Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate and sensitive detection of NO in biological samples is therefore paramount for advancing our understanding of its roles in health and disease. This compound has emerged as a powerful tool for NO detection, offering significant advantages over traditional fluorescent probes like Diaminofluorescein-2 (DAF-2) and Diaminofluorescein-FM (DAF-FM).
The acetoxymethyl ester form, this compound AM, is a cell-permeable version that allows for the detection of intracellular NO.[1] Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable this compound and making it available to react with NO.[1]
Core Advantages of this compound
The utility of this compound in biological research stems from several key properties that overcome the limitations of earlier NO probes.
-
Broad pH Stability: this compound functions effectively over a wide pH range of 4 to 12, a significant improvement over fluorescein-based probes like DAF-2 and DAF-FM, which are most effective in a narrow pH range of 6-7.[1][2] This makes this compound a more reliable probe for studying NO in various cellular compartments and under diverse experimental conditions, including acidic environments.
-
Reduced Interference from Autofluorescence: Biological tissues and cells often exhibit autofluorescence in the green spectrum, which can interfere with the signal from green-emitting probes like DAF-2 and DAF-FM. This compound fluoresces in the orange-red spectrum, minimizing the impact of autofluorescence and leading to a better signal-to-noise ratio.[2]
-
Enhanced Photostability: Rhodamine-based dyes like this compound are known for their superior photostability compared to fluorescein-based dyes. This allows for longer imaging experiments with less signal degradation, which is crucial for time-lapse microscopy and quantitative studies.
-
High Sensitivity: this compound exhibits high sensitivity for NO, with a detection limit as low as ~10 nM.[3] This enables the detection of subtle changes in NO concentration within biological systems.
-
Specificity for Reactive Nitrogen Species (RNS): While highly sensitive to NO, it is important to note that this compound can also react with other reactive nitrogen species (RNS).[4][5][6] Its fluorescence yield is significantly enhanced in the presence of NO donors.[4][5] However, it does not react with superoxide, hydrogen peroxide, or nitroxyl, indicating a degree of specificity towards nitrogen-based reactive species.[4][5]
Quantitative Comparison of Fluorescent NO Probes
To facilitate the selection of the most appropriate probe for a given experiment, the following table summarizes the key quantitative parameters of this compound in comparison to DAF-2 and DAF-FM.
| Feature | This compound | DAF-2 | DAF-FM |
| Excitation Max (nm) | ~560 | ~495 | ~495 |
| Emission Max (nm) | ~575 | ~515 | ~515 |
| Effective pH Range | 4 - 12 | >7 | 6 - 7 |
| NO Detection Limit | ~10 nM | ~5 nM | Slightly more sensitive than DAF-2 |
| Cell Permeability | This compound AM is cell-permeable | DAF-2 DA is cell-permeable | DAF-FM DA is cell-permeable |
| Photostability | High | Moderate | Moderate |
| Autofluorescence Overlap | Low | High | High |
Mechanism of Nitric Oxide Detection
The detection of NO by this compound is an irreversible reaction that results in a significant increase in fluorescence.
Caption: Intracellular activation of this compound AM for NO detection.
As illustrated, the non-fluorescent and cell-permeable this compound AM passively diffuses across the cell membrane.[1] Inside the cell, esterases hydrolyze the acetoxymethyl (AM) ester group, converting it to the cell-impermeable this compound.[1] In the presence of nitric oxide and oxygen, this compound undergoes a reaction to form a highly fluorescent triazole derivative, this compound T.[6] The resulting fluorescence intensity is directly proportional to the concentration of NO.
Experimental Protocols
This section provides detailed methodologies for the use of this compound AM in cultured cells for the detection of intracellular nitric oxide.
Materials
-
This compound AM (stock solution typically 1-5 mM in DMSO)
-
Cultured cells (e.g., endothelial cells, neurons, macrophages)
-
Cell culture medium appropriate for the cell line
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase agonist (e.g., bradykinin) for positive controls
-
NO synthase inhibitor (e.g., L-NAME) for negative controls
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~560 nm, emission ~575 nm) or a fluorescence plate reader
Experimental Workflow for Intracellular NO Detection
Caption: Step-by-step workflow for intracellular NO detection.
Detailed Protocol for Cultured Endothelial Cells
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
-
Cell Preparation:
-
Plate endothelial cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.
-
Culture cells to 70-80% confluency.
-
On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed HBSS.
-
-
This compound AM Loading:
-
Prepare a fresh working solution of this compound AM at a final concentration of 5-10 µM in HBSS. The optimal concentration should be determined empirically for each cell type.[1]
-
Add the this compound AM loading solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time can vary between cell types.
-
After incubation, wash the cells twice with pre-warmed HBSS to remove any excess, unhydrolyzed probe.
-
-
Experimental Treatment:
-
Add fresh, pre-warmed HBSS or cell culture medium to the cells.
-
For positive controls, add an NO donor (e.g., 100 µM SNAP) or a stimulant of endogenous NO production (e.g., 1 µM bradykinin).
-
For negative controls, pre-incubate cells with an NO synthase inhibitor (e.g., 1 mM L-NAME) for 30-60 minutes before adding the stimulant.
-
-
Fluorescence Microscopy and Data Analysis:
-
Immediately after adding the treatment, begin imaging the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~560 nm, Emission: ~575 nm).
-
Acquire images at different time points to monitor the change in fluorescence intensity.
-
For quantitative analysis, measure the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).[7][8]
-
Subtract the background fluorescence from the measurements.
-
Normalize the fluorescence intensity of treated cells to that of control cells.
-
Signaling Pathway Visualization: Bradykinin-Induced NO Production
This compound is an excellent tool for visualizing NO production in response to various stimuli. One well-characterized pathway is the bradykinin-induced activation of endothelial nitric oxide synthase (eNOS).
References
- 1. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cell Permeability of DAR-4M and DAR-4M AM
This guide provides a comprehensive overview of the cell permeability characteristics of the nitric oxide (NO) fluorescent probes, DAR-4M and its acetoxymethyl (AM) ester derivative, this compound AM. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanisms governing their cellular uptake, presents available quantitative data, and offers detailed experimental protocols for their application.
Introduction: The Chemistry of Cellular Access
The ability of a fluorescent probe to cross the cell membrane is paramount for the accurate detection of intracellular analytes. This compound and this compound AM are designed with distinct permeability profiles to target different cellular compartments.
-
This compound (Diaminorhodamine-4M): This molecule contains a free carboxyl group, rendering it polar and generally cell-impermeable.[1][2] Its application is primarily for the detection of extracellular nitric oxide.[1]
-
This compound AM (Diaminorhodamine-4M Acetoxymethyl Ester): To facilitate intracellular NO detection, this compound is modified with an acetoxymethyl (AM) ester group. This modification masks the polar carboxyl group, increasing the lipophilicity of the molecule and enabling it to passively diffuse across the plasma membrane.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, regenerating the cell-impermeable this compound, which is then trapped within the cytosol.[3][4]
Quantitative Data Summary
While precise permeability coefficients for this compound and this compound AM are not extensively documented in publicly available literature, the following table summarizes the key quantitative and qualitative characteristics gathered from various sources.
| Property | This compound | This compound AM | Source(s) |
| Cell Permeability | Cell-impermeable | Cell-permeable | [1][2][3][4] |
| Primary Application | Extracellular NO detection | Intracellular NO detection | [1][3] |
| Recommended Working Concentration | 5 - 10 µM | 5 - 10 µM | [2][4] |
| Estimated Intracellular Concentration | Not applicable | Can reach the millimolar (mM) range with a 10 µM loading concentration | [5] |
| Cytotoxicity | No clear cytotoxicity observed at ~10 µM | No clear cytotoxicity observed at ~10 µM | [2][4] |
Signaling Pathway and Mechanism of Action
The detection of intracellular nitric oxide by this compound AM involves a multi-step process that begins with its passive entry into the cell and culminates in a fluorescent signal upon reaction with NO-derived species.
Caption: Mechanism of this compound AM for Intracellular NO Detection.
Experimental Protocols
The following are detailed methodologies for key experiments related to the cell permeability of this compound AM.
Protocol for Assessing Cell Permeability of this compound AM via Fluorescence Microscopy
This protocol provides a general framework for visualizing the uptake of this compound AM into live cells.
Materials:
-
This compound AM (stock solution in anhydrous DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets for rhodamine-based dyes (e.g., TRITC or Texas Red)
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (typically 70-80%) on an appropriate imaging vessel.
-
Preparation of Loading Solution:
-
Prepare a fresh working solution of this compound AM in HBSS or phenol (B47542) red-free medium. The recommended final concentration is between 5-10 µM.
-
To aid in solubilization and prevent aggregation, an equal volume of a 20% Pluronic F-127 solution can be added to the this compound AM stock before dilution.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS or PBS.
-
Add the this compound AM loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with pre-warmed HBSS or PBS to remove any extracellular probe.
-
-
Imaging:
-
Add fresh, pre-warmed HBSS or phenol red-free medium to the cells.
-
Image the cells using a fluorescence microscope. For this compound, the excitation maximum is approximately 560 nm, and the emission maximum is around 575 nm.[3]
-
Acquire images at different time points to observe the intracellular fluorescence and its distribution. A control group of cells incubated with the vehicle (DMSO) alone should be included.
-
Experimental Workflow for Permeability Assessment
The following diagram outlines a typical workflow for determining the cell permeability of a fluorescent probe like this compound AM.
Caption: Workflow for this compound AM Cell Permeability Assessment.
Considerations for In Vivo Applications
It is important to note that the effectiveness of AM ester-based probes for in vivo studies can be limited. Extracellular esterases present in plasma and interstitial fluid can cleave the AM group before the probe has a chance to enter the target cells.[6] This can lead to a significant reduction in intracellular probe loading and an increase in background fluorescence. Researchers planning in vivo experiments should consider this limitation and may need to explore alternative probe delivery strategies.
Conclusion
This compound AM serves as an effective tool for the detection of intracellular nitric oxide due to its enhanced cell permeability conferred by the acetoxymethyl ester group. In contrast, the parent compound, this compound, remains in the extracellular space. While precise quantitative permeability data is sparse, the significant accumulation of the probe inside cells upon loading has been reported. The provided protocols offer a robust starting point for researchers to characterize the permeability and application of this compound AM in their specific cellular models. Careful consideration of experimental conditions, including probe concentration, loading time, and the potential for extracellular hydrolysis, is crucial for obtaining accurate and reproducible results.
References
- 1. Intracellular fluorescent probe concentrations by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. Intracellular fluorescent probe concentrations by confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DAR-4M: Applications in Cellular Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Diaminorhodamine-4M (DAR-4M) and its applications in cell biology for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This document details the core principles of this compound, experimental protocols for its use in fluorescence microscopy and flow cytometry, and its role in studying NO signaling pathways.
Introduction to this compound
This compound is a highly sensitive fluorescent probe for the detection of nitric oxide. In its native state, this compound is essentially non-fluorescent. However, in the presence of NO, it undergoes a reaction to form a triazole derivative, this compound T, which is intensely fluorescent.[1][2] This property makes it an invaluable tool for researchers studying the diverse roles of NO in cellular signaling, physiology, and pathology.
A key advantage of this compound is its utility in a wider pH range (4-12) compared to other NO probes like DAF-2, making it suitable for studies in more acidic environments.[1][2] Its longer excitation and emission wavelengths also help to minimize interference from cellular autofluorescence.[2] For intracellular applications, the cell-permeable acetoxymethyl ester form, this compound AM, is used. Once inside the cell, intracellular esterases cleave the AM group, trapping the active this compound probe.[3]
It is crucial to note that while this compound is an excellent indicator of NO production, it is not strictly specific to nitric oxide. It primarily reacts with dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO in the presence of oxygen.[4] Therefore, this compound is more accurately described as a probe for reactive nitrogen species (RNS) derived from NO.[4][5]
Quantitative Data
The following tables summarize the key quantitative properties of this compound and its AM ester.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~560 nm | [1] |
| Emission Maximum (λem) | ~575 nm | [1] |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.42 |
Table 2: Experimental Parameters for this compound AM
| Parameter | Recommended Value | Reference |
| Stock Solution Concentration | 5 mM in DMSO | [1][3] |
| Working Concentration | 5 - 10 µM | [3] |
| Incubation Time | 20 - 60 minutes at 37°C | [3][6] |
| Detection Limit | ~10 nM | [6][7] |
Experimental Protocols
Preparation of this compound AM Stock and Working Solutions
A critical first step for successful experiments is the correct preparation of the probe solutions.
References
- 1. cusabio.com [cusabio.com]
- 2. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anygenes.com [anygenes.com]
DAR-4M for Extracellular Nitric Oxide Measurement: An In-depth Technical Guide
This guide provides a comprehensive overview of Diaminorhodamine-4M (DAR-4M), a fluorescent probe for the detection of nitric oxide (NO). Tailored for researchers, scientists, and drug development professionals, this document details the probe's mechanism of action, key quantitative properties, experimental protocols for extracellular NO measurement, and important considerations for its use.
Introduction to this compound
Diaminorhodamine-4M (this compound) is a fluorescent sensor designed for the detection of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes.[1][2] As a member of the diaminorhodamine family of probes, this compound offers several advantages over earlier NO sensors, including a broader effective pH range and reduced interference from cellular autofluorescence due to its longer excitation and emission wavelengths.[3][4] This makes it a valuable tool for quantifying extracellular NO in various biological samples. However, it is crucial to understand that this compound is not entirely specific to nitric oxide and can react with other reactive nitrogen species (RNS), a factor that must be considered in experimental design and data interpretation.[2]
Mechanism of Action
The detection of nitric oxide by this compound is an indirect process that relies on the auto-oxidation of NO in the presence of oxygen.[3][4] The core mechanism involves the following steps:
-
Nitric Oxide Auto-oxidation: In an aerobic environment, nitric oxide (•NO) reacts with molecular oxygen (O₂) to form nitrogen dioxide (•NO₂).
-
Formation of Dinitrogen Trioxide: Nitrogen dioxide then reacts with another molecule of nitric oxide to form dinitrogen trioxide (N₂O₃).[2]
-
Reaction with this compound: The non-fluorescent this compound molecule reacts with dinitrogen trioxide.
-
Formation of Fluorescent Triazole: This reaction results in the formation of a highly fluorescent triazole derivative, this compound T.[3]
The fluorescence intensity of this compound T is directly proportional to the amount of nitric oxide that has been converted to N₂O₃, allowing for the quantification of NO production.
Quantitative Properties of this compound
A thorough understanding of the quantitative properties of this compound is essential for accurate and reproducible measurements of nitric oxide. The following tables summarize the key characteristics of this compound and its fluorescent product, this compound T.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₆N₄O₃ | [5] |
| Molecular Weight | 430.5 g/mol | [5] |
| Form | Solid | [5] |
| Solubility | Soluble in DMSO | [5] |
| Excitation Maximum (λex) of this compound T | ~560 nm | [3] |
| Emission Maximum (λem) of this compound T | ~575 nm | [3] |
| Molar Extinction Coefficient (ε) of this compound T | 76,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) of this compound T | 0.42 | [4] |
| Fluorescence Enhancement upon reaction with NO | ~840-fold | [6] |
| Effective pH Range | 4 - 12 | [3][4] |
| Detection Limit | ~7-10 nM | [6][7] |
Table 2: Comparison of this compound with other common Nitric Oxide Probes
| Feature | This compound | DAF-2 | DAF-FM |
| Excitation Max (nm) | ~560 | ~495 | ~495 |
| Emission Max (nm) | ~575 | ~515 | ~515 |
| Effective pH Range | 4 - 12 | >7 | >5.5 |
| Cell Permeability | No | No | No |
| Cell-Permeable Form | This compound AM | DAF-2 DA | DAF-FM DA |
| Photostability | More photostable than DAFs | Less stable | More photostable than DAF-2 |
| Selectivity | Reacts with RNS, potentiated by peroxynitrite | Reacts with other species | Reacts with other species |
Experimental Protocols
This section provides a detailed protocol for the measurement of extracellular nitric oxide from cultured cells using this compound and a fluorescence plate reader.
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Spermine NONOate)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with appropriate filters for excitation at ~560 nm and emission at ~575 nm.
Preparation of Reagents
-
This compound Stock Solution (5 mM): Dissolve 1 mg of this compound in 0.47 mL of anhydrous DMSO.[4] Store the stock solution in aliquots at -20°C, protected from light.
-
This compound Working Solution (10 µM): On the day of the experiment, dilute the 5 mM this compound stock solution 1:500 in a suitable buffer (e.g., HBSS).[4] Protect the working solution from light.
-
Nitric Oxide Donor Stock Solution: Prepare a stock solution of the chosen NO donor (e.g., 10 mM SNAP in DMSO). The specific solvent and concentration will depend on the donor used. Prepare fresh daily.
-
Nitric Oxide Standard Solutions: Prepare a series of dilutions of the NO donor in the experimental buffer to generate a standard curve. The concentration range should be appropriate for the expected NO production from your cells.
Experimental Workflow for Extracellular NO Measurement
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in the desired confluency on the day of the experiment.
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium from the wells.
-
Gently wash the cells twice with pre-warmed HBSS or your chosen experimental buffer.
-
Add your experimental compounds (e.g., stimulants or inhibitors of NO production) diluted in the experimental buffer to the appropriate wells. Include appropriate controls (e.g., vehicle control, unstimulated cells).
-
-
This compound Loading: Add the 10 µM this compound working solution to each well. The final concentration of this compound is typically in the range of 5-10 µM.[3][4]
-
Incubation: Incubate the plate at 37°C for the desired time period, protected from light. The incubation time will depend on the kinetics of NO production in your system and should be optimized.
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity using a microplate reader.
-
Set the excitation wavelength to ~560 nm and the emission wavelength to ~575 nm.
-
Record the fluorescence readings from each well.
-
-
Calibration Curve:
-
In a separate set of wells on the same plate (or a parallel plate), prepare the NO standard curve.
-
Add the experimental buffer to these wells.
-
Add the serially diluted NO donor solutions to the wells.
-
Add the this compound working solution to each standard well.
-
Incubate and measure the fluorescence of the standards under the same conditions as the experimental samples.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells containing only buffer and this compound) from all readings.
-
Plot the fluorescence intensity of the NO standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of NO produced by your cells in the experimental wells.
-
Important Considerations and Troubleshooting
-
Specificity: As mentioned, this compound is not entirely specific for NO and its fluorescence can be influenced by other RNS, particularly peroxynitrite.[2] It is advisable to use NO scavengers (e.g., cPTIO) or NOS inhibitors (e.g., L-NAME) as negative controls to confirm that the observed fluorescence is indeed due to NO production.
-
Interference from Media Components: Components of cell culture media, such as phenol (B47542) red and riboflavin, can interfere with fluorescence measurements.[7] It is recommended to perform experiments in a phenol red-free and serum-free buffer like HBSS.
-
Photostability: While more photostable than DAF probes, prolonged exposure of this compound T to excitation light can lead to photobleaching.[7] Minimize light exposure during experiments.
-
High Background Fluorescence: High background can result from excess probe concentration, autofluorescence from cells or media components, or non-specific binding.[8]
-
Troubleshooting:
-
Optimize the this compound concentration.
-
Ensure thorough washing of cells to remove interfering media components.
-
Use a phenol red-free buffer.
-
Include a "no-cell" control to assess background from the probe and buffer alone.
-
-
-
Calibration: The use of a reliable NO donor to generate a standard curve is crucial for quantitative measurements. The stability and NO release kinetics of the chosen donor should be well-characterized.
Conclusion
This compound is a valuable fluorescent probe for the detection of extracellular nitric oxide, offering advantages in terms of its broad pH range and spectral properties that minimize autofluorescence. However, researchers must be aware of its limitations, particularly its potential reactivity with other reactive nitrogen species. By following carefully designed protocols, including appropriate controls and calibration standards, this compound can be a powerful tool for investigating the complex roles of nitric oxide in biological systems.
References
- 1. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
In-Depth Technical Guide to DAR-4M: Safety and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental protocols for the fluorescent nitric oxide probe, Diaminorhodamine-4M (DAR-4M). The information is intended to ensure safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a rhodamine-based, photo-stable fluorescent indicator used for the detection of nitric oxide (NO).[1][2] Its fluorescence intensity increases significantly upon reaction with NO in the presence of oxygen.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| Synonyms | DAF-4M, Diaminorhodamine-4M | [1] |
| Molecular Formula | C₂₅H₂₆N₄O₃ | [1] |
| Molecular Weight | 430.5 g/mol | [1] |
| Appearance | Red-violet solid | |
| Solubility | Soluble in DMSO | [1] |
| Excitation Maximum (λex) | ~560 nm | [2][3] |
| Emission Maximum (λem) | ~575 nm | [2][3] |
| Quantum Yield (Φ) of this compound T | 0.42 | [3] |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [3] |
| Detection Limit for NO | ~10 nM | [2] |
| Optimal pH Range | 4-12 | [3] |
Safety and Handling Precautions
This compound is classified as an irritant and requires careful handling to minimize exposure.[2] Adherence to standard laboratory safety protocols is essential.
| Precaution Category | Specific Guideline | Source |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, including lab coats, gloves, and safety glasses. | [2] |
| Inhalation | Do not breathe fumes. Handle in a well-ventilated area or with local exhaust ventilation. | [2] |
| Eye Contact | Irritating to eyes. In case of contact, rinse immediately with plenty of water and seek medical advice. | [2] |
| Skin Contact | Irritating to skin. Avoid contact. If contact occurs, wash the affected area thoroughly with soap and water. | [2] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. | |
| Spills | For small spills, absorb with an inert material and dispose of in a sealed container. For large spills, follow institutional protocols for chemical spills. |
Storage and Stability
Proper storage is crucial to maintain the integrity and functionality of this compound.
| Parameter | Guideline | Source |
| Storage Temperature | -20°C | [1] |
| Light Sensitivity | Protect from light. | [2] |
| Stability | Stable for at least 4 years when stored correctly. | [1] |
| Handling of Stock Solutions | Following initial thaw, it is recommended to aliquot the solution and freeze at -20°C to avoid multiple freeze-thaw cycles. | [2] |
| Working Solutions | Use immediately following dilution and discard any unused portion. | [2] |
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimal conditions may vary depending on the specific experimental setup and cell type.
Preparation of Stock and Working Solutions
-
Stock Solution: this compound is often supplied as a 5 mM solution in DMSO.[2][3] If starting from a solid, dissolve in high-quality anhydrous DMSO to the desired concentration.
-
Working Solution: Prepare a working solution by diluting the stock solution. A common recommendation is a 500-fold dilution in a neutral aqueous buffer, such as 0.1 M phosphate (B84403) buffer (pH 7.4), to achieve a final concentration in the range of 5-10 µM.[2][3]
-
Note: The presence of Bovine Serum Albumin (BSA) and phenol (B47542) red in the buffer may interfere with fluorescence and should be used with caution.[2]
-
Nitric Oxide Detection in Solution (Cell-Free)
-
Add the this compound working solution to the experimental sample.
-
Induce NO production or add the source of NO to the sample.
-
Incubate for a sufficient period to allow for the reaction between this compound and NO to occur.
-
Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~575 nm.
Intracellular Nitric Oxide Detection (using this compound AM)
For intracellular NO detection, the cell-permeable acetoxymethyl (AM) ester form, this compound AM, is used.[4]
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging plate or slide.
-
Loading with this compound AM:
-
Prepare a working solution of this compound AM at a concentration of 5-10 µM in a suitable buffer or cell culture medium.[4]
-
Remove the culture medium from the cells and wash with buffer.
-
Add the this compound AM working solution to the cells and incubate at 37°C. The optimal loading time can vary between 20 to 60 minutes depending on the cell type.[4][5]
-
-
Wash: After incubation, wash the cells twice with buffer to remove any excess, extracellular probe.
-
De-esterification: Incubate the cells for an additional period (e.g., 30-60 minutes) to allow intracellular esterases to cleave the AM group, trapping the now cell-impermeable this compound inside the cells.
-
NO Stimulation and Imaging:
-
Treat the cells with the desired stimulus to induce NO production.
-
Image the cells using fluorescence microscopy with excitation at ~560 nm and emission at ~575 nm.
-
Visualizations
Signaling Pathway of NO Detection by this compound
Caption: Reaction mechanism of this compound with nitric oxide.
Experimental Workflow for Intracellular NO Detection
Caption: Workflow for intracellular nitric oxide detection using this compound AM.
Logical Relationships of Safety Precautions
Caption: Safety precautions for handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Comparison of DAR-4M and DAF Series Probes for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the Diaminorhodamine-4M (DAR-4M) probe and the Diaminofluorescein (DAF) series of probes for the detection and quantification of nitric oxide (NO). This document outlines their core chemical and spectral properties, offers a comparative analysis of their performance, and provides detailed experimental protocols for their application in biological systems.
Introduction to Fluorescent NO Probes
Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1][2][3] The development of sensitive and specific fluorescent probes has been instrumental in advancing our understanding of the spatiotemporal dynamics of NO in living systems.[1][3] The DAF and DAR series of probes are among the most widely utilized small-molecule fluorescent sensors for NO detection. Both function on the principle of a reaction between the probe and an oxidation product of NO, which results in the formation of a highly fluorescent triazole derivative.[4][5][6][7]
Core Chemical and Spectroscopic Properties
The fundamental difference between the this compound and DAF series probes lies in their core fluorophore structure. This compound is based on a rhodamine chromophore, while the DAF probes are derived from fluorescein (B123965).[5][6][8] This structural distinction is the primary determinant of their differing spectral properties and performance characteristics in various experimental settings.
Cell permeability is a critical factor for intracellular NO detection. Both this compound and the DAF probes are available in cell-impermeable forms (this compound, DAF-2, DAF-FM) and cell-permeable acetoxymethyl (AM) or diacetate (DA) ester forms (this compound AM, DAF-2 DA, DAF-FM DA).[2][5][9][10][11][12] The esterified versions can passively diffuse across the cell membrane, whereupon intracellular esterases cleave the ester groups, trapping the fluorescent probe inside the cell.[2][9][11][13]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound and the most common DAF series probes, DAF-2 and DAF-FM.
Table 1: Spectroscopic Properties
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) of Triazole Product |
| This compound T | ~554 - 560[4][8] | ~572 - 575[4][8] | Lower than fluorescein probes[5] |
| DAF-2 T | ~491 - 495 | ~513 - 515[14] | ~0.81 (for DAF-FM T)[10][14] |
| DAF-FM T | ~495[10][14] | ~515[10][14] | ~0.81[10][14] |
Table 2: Performance Characteristics
| Probe | Detection Limit for NO | pH Stability | Photostability | Key Advantages | Key Disadvantages |
| This compound | ~7 - 10 nM[5] | Wide range (pH 4-12)[4][5][11] | More photostable than DAFs[5] | Less interference from autofluorescence; stable in acidic environments.[4][5] | Lower quantum yield than DAFs.[5] May react with other reactive nitrogen species.[8][15][16] |
| DAF-2 | ~5 nM[5] | Fluorescence decreases below pH 7.[5] | Less photostable than DARs and DAF-FM.[5] | Widely used, extensive literature available. | pH sensitivity; potential for photobleaching. |
| DAF-FM | More sensitive than DAF-2.[10] | Stable above pH 5.5 - 5.8.[5][9][10] | More photostable than DAF-2.[5] | Higher sensitivity and better pH stability than DAF-2.[17] | Susceptible to interference from autofluorescence. |
Signaling Pathways and Experimental Workflows
General Reaction Mechanism of NO Detection
The fundamental mechanism for both this compound and DAF series probes involves the reaction of the non-fluorescent probe with an intermediate formed from the reaction of nitric oxide and oxygen. This reaction yields a highly fluorescent triazole product.
Figure 1: General reaction mechanism for NO detection by DAR and DAF probes.
Experimental Workflow for Intracellular NO Detection
The following diagram illustrates a typical workflow for measuring intracellular nitric oxide using the cell-permeable versions of these probes.
Figure 2: Workflow for intracellular NO detection using esterified probes.
Experimental Protocols
General Protocol for Intracellular NO Detection in Cultured Cells
This protocol provides a general guideline for loading cells with this compound AM or a DAF-DA probe and subsequent fluorescence measurement. Optimization of probe concentration and incubation times may be necessary for specific cell types and experimental conditions.
Materials:
-
Cell-permeable probe (e.g., this compound AM, DAF-FM DA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiologically balanced salt solution (e.g., PBS or HBSS)
-
Cultured cells on a suitable imaging platform (e.g., glass-bottom dish, microplate)
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Probe Stock Solution Preparation:
-
Prepare a stock solution of the cell-permeable probe in anhydrous DMSO. For example, dissolve 1 mg of DAF-FM DA in 0.4 mL of DMSO to create a 5 mM stock solution.[14] For this compound, a 5 mmol/L solution can be prepared by dissolving 1 mg in 0.47 mL of DMSO.[4] Store stock solutions at -20°C, protected from light and moisture.
-
-
Cell Loading:
-
Wash the cultured cells twice with a pre-warmed, serum-free balanced salt solution.
-
Prepare a working solution of the probe by diluting the stock solution in the salt solution to the desired final concentration (typically 5-10 µM).[10]
-
Incubate the cells with the probe-containing solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with the fresh, pre-warmed salt solution to remove any excess extracellular probe.
-
Incubate the cells in fresh medium or salt solution for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.[14]
-
-
Experimental Treatment and Imaging:
-
Treat the cells with your experimental compounds (e.g., NO donors or inhibitors) as required.
-
Acquire fluorescence images or readings using the appropriate excitation and emission wavelengths for your chosen probe (see Table 1).
-
Controls:
-
Negative Control: Cells not loaded with the probe to assess background autofluorescence.
-
Positive Control: Cells loaded with the probe and treated with a known NO donor (e.g., DEA NONOate) to confirm probe responsiveness.[2]
-
Inhibitor Control: Cells pre-treated with an NOS inhibitor (e.g., L-NAME) prior to stimulation to confirm that the fluorescence signal is dependent on NO synthesis.
Protocol for Extracellular NO Detection
For detecting NO in the extracellular space, the cell-impermeable forms of the probes (this compound, DAF-2, DAF-FM) should be used.
Procedure:
-
Prepare a working solution of the cell-impermeable probe in the desired buffer at a final concentration typically ranging from 1 to 10 µM.
-
Add the probe solution to the extracellular medium containing the cells or tissue of interest.
-
Initiate the experiment (e.g., by adding a stimulus to induce NO release).
-
Monitor the increase in fluorescence over time using a fluorometer or fluorescence microscope.
Concluding Remarks
The choice between this compound and the DAF series of probes is highly dependent on the specific experimental context.
-
This compound is the preferred choice for experiments in acidic environments or in tissues with high levels of green autofluorescence.[4][5] Its superior photostability also makes it suitable for long-term imaging studies.[5]
-
DAF-FM offers higher sensitivity and better pH stability compared to DAF-2, making it a robust choice for many cell-based assays under physiological conditions.[17]
-
DAF-2 remains a viable option, particularly when comparing results with the extensive body of existing literature that has utilized this probe.
It is crucial for researchers to be aware of the potential for these probes to react with other reactive nitrogen species, and to include appropriate controls to ensure the specificity of the detected signal for nitric oxide.[8][15][16] By carefully considering the properties outlined in this guide and optimizing the experimental protocols, researchers can effectively leverage these powerful tools to investigate the multifaceted roles of nitric oxide in health and disease.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]
- 10. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 11. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 12. DAF-2 DA | AAT Bioquest [aatbio.com]
- 13. interchim.fr [interchim.fr]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sfrbm.org [sfrbm.org]
Methodological & Application
Application Notes and Protocols for DAR-4M AM Staining in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) is a highly sensitive and photostable fluorescent probe for the detection of nitric oxide (NO) in living cells. As a cell-permeable derivative, this compound AM readily crosses the plasma membrane and is subsequently hydrolyzed by intracellular esterases to the membrane-impermeable this compound. In the presence of nitric oxide and oxygen, the non-fluorescent this compound is converted to the highly fluorescent triazolo-rhodamine analog, this compound T, which emits a bright orange fluorescence. This reaction allows for the real-time imaging and quantification of intracellular NO production. A key advantage of this compound AM is that its fluorescence is not pH-dependent in the physiological range (pH 4-12), and its longer excitation and emission wavelengths minimize interference from cellular autofluorescence.[1]
Principle of Detection
The detection of nitric oxide by this compound AM is a two-step process. First, the acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, trapping the now membrane-impermeable this compound within the cell.[1] Subsequently, in the presence of NO and oxygen, this compound undergoes a chemical reaction to form the highly fluorescent this compound T. This triazole derivative exhibits a significant increase in fluorescence quantum efficiency, reported to be approximately 840-fold greater than that of this compound, enabling sensitive detection of NO.[2]
Spectral Properties
The spectral characteristics of this compound T, the fluorescent product of the reaction between this compound and nitric oxide, are summarized in the table below.
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | ~560 |
| Emission Maximum (λem) | ~575 |
Note: These values are approximate and may vary slightly depending on the experimental conditions and instrumentation.
Data Presentation
The following table summarizes the quantitative analysis of nitric oxide production in lung endothelial cells using this compound AM, as measured by the fold change in mean fluorescence intensity (MFI).
| Cell Type | Condition | Fold Change in MFI (Mean ± SEM) |
| Lung Endothelial Cells | Wild-Type (WT) | 1.00 ± 0.05 |
| Lung Endothelial Cells | PSGL-1 Knockout | 0.65 ± 0.08 |
This data is adapted from a study investigating nitric oxide production in a mouse model and serves as an example of quantitative analysis.[3][4] Researchers should generate their own data for their specific cell type and experimental conditions.
Experimental Protocols
Materials
-
This compound AM (prepare a 1-5 mM stock solution in anhydrous DMSO)
-
Cultured cells grown on a suitable imaging vessel (e.g., glass-bottom dishes, coverslips, or microplates)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitric oxide (NO) donor (e.g., S-nitroso-N-acetyl-DL-penicillamine [SNAP] or sodium nitroprusside [SNP]) for positive controls
-
NO synthase inhibitor (e.g., L-NAME) for negative controls
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine)
Experimental Workflow
Experimental workflow for this compound AM staining.
Detailed Staining Protocol
-
Cell Preparation:
-
Culture cells on a suitable imaging vessel to the desired confluency (typically 70-90%).
-
On the day of the experiment, carefully remove the culture medium.
-
Wash the cells twice with pre-warmed HBSS or PBS (pH 7.4) to remove any residual serum and medium components that may interfere with the staining.
-
-
This compound AM Loading:
-
Prepare a fresh working solution of this compound AM in HBSS or PBS at a final concentration of 5-10 µM. It is recommended to first dilute the DMSO stock solution in a small volume of buffer and then add it to the final volume to ensure proper mixing and avoid precipitation.
-
Add the this compound AM working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Washing:
-
After incubation, remove the this compound AM loading solution.
-
Wash the cells twice with pre-warmed HBSS or PBS to remove any excess, non-hydrolyzed probe.
-
-
Induction of Nitric Oxide Production (Optional):
-
To induce NO production, replace the buffer with fresh pre-warmed HBSS or PBS containing the desired concentration of an NO donor (e.g., 100 µM SNAP) or other experimental stimulus.
-
For negative controls, cells can be pre-incubated with an NO synthase inhibitor (e.g., 1 mM L-NAME) for a sufficient time before and during stimulation.
-
Incubate for the desired period to allow for NO production and its reaction with this compound.
-
-
Fluorescence Imaging:
-
Acquire fluorescence images using a fluorescence microscope equipped with a filter set appropriate for rhodamine (Excitation: ~560 nm, Emission: ~575 nm).
-
It is crucial to use consistent imaging parameters (e.g., exposure time, gain) across all experimental conditions to allow for accurate comparison of fluorescence intensities.
-
-
Data Analysis:
-
The fluorescence intensity of individual cells or regions of interest can be quantified using appropriate image analysis software (e.g., ImageJ/Fiji).
-
Calculate the mean fluorescence intensity for each experimental group.
-
The data can be presented as raw fluorescence units, fold change over control, or normalized to a baseline measurement.
-
Signaling Pathway and Chemical Reaction
Nitric oxide is a key signaling molecule involved in numerous physiological processes. It is synthesized by nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The activity of nNOS and eNOS is regulated by intracellular calcium levels, while iNOS expression is induced by inflammatory stimuli. Once produced, NO can diffuse to adjacent cells and activate its primary receptor, soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and downstream signaling events.
References
- 1. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. Bioimaging of nitric oxide with fluorescent indicators based on the rhodamine chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unveiling Nitric Oxide Dynamics: A Step-by-Step Guide to DAR-4M in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the use of Diaminorhodamine-4M (DAR-4M) and its acetoxymethyl ester derivative (this compound AM) in fluorescence microscopy for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS).
Introduction
This compound is a highly sensitive and photostable fluorescent probe designed for the detection of nitric oxide. Unlike its predecessor, DAF-2, this compound exhibits fluorescence that is less sensitive to pH changes, making it a more robust indicator for a wider range of biological applications. Its longer excitation and emission wavelengths also help to minimize autofluorescence from biological samples. This compound is available in two forms: this compound, which is cell-impermeable and suitable for detecting extracellular NO, and this compound AM, a cell-permeable version for intracellular NO detection.
Principle of Detection
This compound is essentially non-fluorescent. In the presence of nitric oxide and oxygen, it undergoes a reaction to form a highly fluorescent triazole derivative, this compound T. This product can be excited by light at approximately 560 nm and emits a strong orange fluorescence at around 575 nm. The acetoxymethyl (AM) ester form, this compound AM, readily crosses cell membranes. Once inside the cell, intracellular esterases cleave the AM group, trapping the active this compound probe within the cytosol where it can react with intracellular NO.
Signaling Pathway and Detection Mechanism
The detection of nitric oxide by this compound is not a direct reaction with NO alone. Instead, it is understood to react with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen. Other reactive nitrogen species may also contribute to the fluorescence signal.
Live-Cell Imaging of Nitric Oxide Using DAR-4M AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient nature and low physiological concentrations, which can range from picomolar to low micromolar, present a significant challenge for detection and quantification in living systems.[2][3] Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) is a cell-permeable fluorescent probe designed for the real-time imaging of nitric oxide in living cells.[4][5] This document provides detailed application notes and protocols for the effective use of this compound AM in live-cell imaging studies.
Principle of Detection
This compound AM is a non-fluorescent and cell-permeable molecule. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable and NO-reactive form, this compound.[4] In the presence of nitric oxide and oxygen, this compound undergoes a nitrosation reaction to form a highly fluorescent and photostable triazole derivative, this compound T.[6] This reaction results in a dramatic increase in fluorescence quantum efficiency, reportedly up to 840-fold, allowing for sensitive detection of NO production.[6] The fluorescence intensity of this compound T is directly proportional to the concentration of NO. A key advantage of this compound AM is that its fluorescence is not dependent on pH in the physiological range (above pH 4).[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound AM and its NO-reactive product.
Table 1: Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (Ex max) | ~560 nm | [4][5] |
| Emission Maximum (Em max) | ~575 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.42 (for this compound T) | [4] |
Table 2: Performance Characteristics
| Property | Value | Reference |
| Detection Limit | ~10 nM | [6] |
| Recommended Working Concentration | 5 - 10 µM | [4] |
| pH Range | 4 - 12 | [4][7] |
| Cell Permeability | Yes (this compound AM) | [4] |
| Cytotoxicity | Not significant at working concentrations | [4] |
Signaling Pathway and Detection Mechanism
The following diagram illustrates the intracellular activation of this compound AM and its reaction with nitric oxide, which is synthesized by nitric oxide synthases (NOS).
Experimental Protocols
Reagent Preparation
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6] Store the stock solution at -20°C, protected from light and moisture. Following the initial thaw, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[6]
-
Working Solution Preparation: Immediately before use, dilute the stock solution to a final working concentration of 5-10 µM in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a phosphate (B84403) buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[4][8] Note that the presence of bovine serum albumin (BSA) and phenol (B47542) red in the buffer may interfere with fluorescence.[8]
Cell Loading Protocol
-
Cell Culture: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with the chosen imaging buffer (e.g., HBSS) to remove any residual culture medium.
-
Loading: Add the freshly prepared this compound AM working solution to the cells.
-
Incubation: Incubate the cells for 20-60 minutes at 37°C in a humidified incubator.[9] The optimal loading time may vary depending on the cell type and experimental conditions and should be determined empirically.[4]
-
Washing: After incubation, wash the cells twice with the imaging buffer to remove any excess, non-hydrolyzed probe.
-
Pre-imaging Incubation: Add fresh imaging buffer to the cells and incubate for an additional 10-20 minutes at 37°C to allow for complete de-esterification of the probe.
Live-Cell Imaging
-
Microscopy: Mount the imaging dish on a fluorescence microscope equipped with appropriate filters for rhodamine-based dyes. A filter set with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 575 nm is ideal.[4][9]
-
Image Acquisition: Acquire baseline fluorescence images before stimulating the cells to produce nitric oxide.
-
Stimulation: Induce nitric oxide production using a relevant agonist or experimental treatment. For example, lipopolysaccharide (LPS) can be used to stimulate macrophages to produce NO.[2]
-
Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in fluorescence intensity over time. This allows for the real-time tracking of NO production.
-
Controls: It is crucial to include appropriate controls in the experiment:
-
Negative Control: Cells loaded with this compound AM but not stimulated to produce NO.
-
Inhibitor Control: Cells pre-treated with a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) before stimulation. This will confirm that the observed fluorescence increase is due to NOS-mediated NO production.
-
Positive Control: Cells treated with a known NO donor (e.g., S-nitroso-N-acetylpenicillamine, SNAP) to confirm the responsiveness of the probe.
-
Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of individual cells or regions of interest (ROIs).
-
Background Subtraction: Correct for background fluorescence.
-
Normalization: Normalize the fluorescence intensity of stimulated cells to that of the unstimulated control cells or to the baseline fluorescence before stimulation (F/F₀).
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment using this compound AM.
Troubleshooting and Considerations
-
Low Signal: If the fluorescence signal is weak, consider increasing the loading concentration or incubation time. Ensure that the imaging buffer is free of interfering substances like BSA and phenol red.[8]
-
High Background: High background fluorescence may result from incomplete removal of the probe or insufficient de-esterification. Ensure thorough washing and allow adequate time for the probe to be cleaved by esterases.
-
Autofluorescence: While this compound AM has the advantage of being excited at longer wavelengths, which reduces cellular autofluorescence compared to green fluorescent probes, it is still important to assess the autofluorescence of your specific cell type.[5][7]
-
Probe Specificity: While this compound is highly selective for NO, it is good practice to confirm the NO-specificity of the signal using NOS inhibitors.
-
Phototoxicity and Photobleaching: Although this compound T is relatively photostable, minimize light exposure to the cells to reduce phototoxicity and photobleaching, especially during time-lapse imaging. Use the lowest possible excitation light intensity and exposure times.
Conclusion
This compound AM is a valuable tool for the sensitive and specific detection of nitric oxide in living cells. Its favorable spectroscopic properties, including excitation at longer wavelengths and pH-insensitivity, make it a robust choice for a variety of live-cell imaging applications. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can obtain reliable and reproducible data on the dynamics of nitric oxide production in their biological systems of interest.
References
- 1. Mechanisms of action of nitric oxide in the brain stem: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing nitric oxide signaling using molecular MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. Bioimaging of nitric oxide with fluorescent indicators based on the rhodamine chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 8. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]
- 9. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometric Analysis of Nitric Oxide (NO) using DAR-4M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate and reliable measurement of intracellular NO is crucial for understanding its role in cellular function and for the development of novel therapeutics. Diaminorhodamine-4M (DAR-4M) is a fluorescent probe designed for the detection of nitric oxide. In its native state, this compound is essentially non-fluorescent. However, upon reaction with NO, it is converted to a highly fluorescent triazole derivative, this compound T, which can be readily detected by flow cytometry.[1][2] For intracellular NO measurement, the cell-permeable acetoxymethyl (AM) ester form, this compound AM, is utilized. Once inside the cell, intracellular esterases cleave the AM group, trapping the active this compound probe.[3]
These application notes provide a comprehensive guide to the use of this compound AM for the quantitative analysis of intracellular NO by flow cytometry.
Principle of Detection
The detection of nitric oxide by this compound is a two-step process, particularly when using the AM ester for intracellular analysis.
-
Cellular Uptake and Activation: The cell-permeable and non-fluorescent this compound AM readily crosses the plasma membrane of live cells. Inside the cell, ubiquitous intracellular esterases hydrolyze the acetoxymethyl ester, yielding the cell-impermeable and NO-reactive this compound. This process effectively traps the probe within the intracellular environment.[3]
-
Reaction with Nitric Oxide: In the presence of nitric oxide and oxygen, the o-phenylenediamine (B120857) moiety of this compound undergoes an irreversible reaction to form a highly fluorescent and stable triazole derivative, this compound T.[3] This conversion results in a significant increase in fluorescence intensity, which is directly proportional to the amount of NO produced.
It is important to note that while this compound is a valuable tool, some studies suggest it may react with other reactive nitrogen species (RNS) and that its fluorescence can be influenced by the presence of other oxidants.[4][5] Therefore, careful experimental design and the use of appropriate controls are essential for accurate interpretation of results.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and its AM ester in flow cytometry.
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~560 nm | [1][2] |
| Emission Maximum (λem) | ~575 nm | [1][2] |
| Molecular Weight | 430.5 g/mol | |
| Operational pH Range | 4 - 12 | [1][2] |
| Form for Intracellular Use | This compound AM | [3] |
Table 2: Typical Experimental Parameters for this compound AM in Flow Cytometry
| Parameter | Recommended Range/Value | Notes | Reference |
| Cell Type | Various (e.g., endothelial cells, cardiomyocytes, plant cells) | Optimization for specific cell types is recommended. | [4][6][7] |
| This compound AM Concentration | 5 - 10 µM | Higher concentrations may lead to cytotoxicity. | [6][7][8] |
| Incubation Time | 30 minutes - 3 hours | Optimal time may vary depending on cell type and experimental conditions. | [6][7] |
| Incubation Temperature | 37°C | Standard cell culture conditions. | [6] |
| Positive Control | NO donors (e.g., DEA/NONOate, SNP) | To confirm probe activity and cell responsiveness. | [6] |
| Negative Control | NO synthase inhibitors (e.g., L-NAME) | To confirm that the signal is dependent on NO synthesis. | [6] |
Table 3: Example Quantitative Flow Cytometry Data with this compound AM
| Cell Type | Experimental Condition | Measured Parameter | Result | Reference |
| Lung Endothelial Cells | Wild-type vs. PSGL-1-/- mice | Fold change in Mean Fluorescence Intensity (MFI) | Lower MFI in PSGL-1-/- mice | [4][9] |
| Lung Endothelial Cells | Wild-type vs. PSGL-1-/- mice | Percentage of high NO-producing cells | Significant reduction in PSGL-1-/- mice | [4][9] |
| Adult Rat Cardiomyocytes | Hypoxia | Mean Fluorescence Intensity (% of control) | Significant increase with hypoxia | [6] |
Experimental Protocols
Materials
-
This compound AM (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)
-
Cells of interest in suspension
-
Complete cell culture medium or appropriate physiological buffer (e.g., HBSS, PBS)
-
Flow cytometer equipped with a laser for excitation at or near 560 nm (e.g., Yellow-Green laser) and appropriate emission filters for detection around 575 nm.
-
Positive control: NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Diethylamine NONOate (DEA/NONOate))
-
Negative control: NO synthase inhibitor (e.g., Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME))
-
Flow cytometry tubes
-
Centrifuge
Experimental Workflow
Experimental workflow for NO detection.
Detailed Protocol
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed complete culture medium or a physiological buffer.
-
For adherent cells, use a gentle dissociation method to minimize cell stress, which can affect NO production.
-
-
Probe Loading:
-
From a 1-5 mM stock solution of this compound AM in DMSO, prepare a working solution by diluting it in the cell suspension to a final concentration of 5-10 µM.
-
It is crucial to add the probe to the cell suspension and mix gently but thoroughly.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30 minutes to 3 hours. The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
-
Cell Stimulation (Optional):
-
If investigating stimulated NO production, add the stimulus of interest during the last 15-60 minutes of the incubation period.
-
For positive controls, add an NO donor (e.g., 100 µM SNAP or 10 µM DEA/NONOate) for the final 30 minutes of incubation.
-
For negative controls, pre-incubate cells with an NOS inhibitor (e.g., 1 mM L-NAME) for at least 30 minutes before adding the stimulus.
-
-
Washing:
-
After incubation, centrifuge the cells at 300-400 x g for 5 minutes at room temperature.
-
Carefully aspirate the supernatant containing the excess probe.
-
Wash the cell pellet by resuspending in 1 mL of fresh, pre-warmed medium or buffer and centrifuge again. Repeat the wash step once more to ensure complete removal of extracellular probe.
-
-
Resuspension:
-
Resuspend the final cell pellet in an appropriate volume of buffer (e.g., 500 µL of PBS) for flow cytometry analysis. Keep the cells on ice and protected from light until acquisition.
-
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer with the appropriate laser for excitation (e.g., 561 nm) and an emission filter suitable for detecting the this compound T fluorescence (e.g., a 585/42 nm bandpass filter).
-
Acquire data for a sufficient number of events (typically 10,000-50,000 cells) for each sample.
-
Include unstained cells as a control for autofluorescence and cells treated with the vehicle (DMSO) as a negative control.
-
-
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the this compound T signal in the appropriate channel.
-
Data can be presented as histograms of fluorescence intensity or as dot plots.
-
Quantify the results by calculating the Mean Fluorescence Intensity (MFI) or the percentage of fluorescently positive cells.
-
Signaling Pathways and Visualization
Nitric oxide is synthesized by a family of enzymes called nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The activation of these enzymes is triggered by various upstream signaling pathways.
General Nitric Oxide Signaling Pathway
General NO synthesis and detection.
Endothelial NOS (eNOS) Signaling Pathway
eNOS activation pathway.
Inducible NOS (iNOS) Signaling Pathway
iNOS induction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Nitric Oxide in Primary Neurons with DAR-4M: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a vast array of physiological and pathological processes within the nervous system. Its roles range from synaptic plasticity and neurotransmission to neuroinflammation and neurotoxicity. Given its transient nature and low physiological concentrations, the direct and sensitive detection of NO in live neurons presents a significant challenge. Diaminorhodamine-4M (DAR-4M) is a fluorescent probe that has emerged as a valuable tool for the detection of nitric oxide. Its acetoxymethyl ester derivative, this compound AM, is a cell-permeable molecule that, once inside the cell, is hydrolyzed by intracellular esterases to the membrane-impermeable this compound. In the presence of nitric oxide, this compound undergoes a reaction to form a highly fluorescent triazole derivative, providing a robust signal for NO detection.
This document provides detailed application notes and protocols for the use of this compound AM to detect nitric oxide in primary neuron cultures.
Principle of Detection
The cell-permeable this compound AM readily crosses the plasma membrane of primary neurons. Intracellular esterases cleave the acetoxymethyl esters, trapping the hydrophilic this compound molecule within the neuron. In the presence of nitric oxide and oxygen, the non-fluorescent this compound is converted to the highly fluorescent this compound T (triazole). This increase in fluorescence can be monitored using fluorescence microscopy or a plate reader, providing a measure of intracellular nitric oxide production.
Data Presentation
The following tables summarize the key quantitative parameters for the use of this compound AM in primary neurons.
Table 1: this compound AM Properties and Recommended Concentrations
| Property | Value | Reference |
| Form | Acetoxymethyl ester (cell-permeable) | |
| Excitation Wavelength (max) | ~560 nm | [1][2] |
| Emission Wavelength (max) | ~575 nm | [1][2] |
| Recommended Working Concentration | 5 - 10 µM | [2] |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
Table 2: Experimental Parameters for Primary Neurons
| Parameter | Recommended Range/Value | Notes |
| Cell Culture | ||
| Cell Type | Primary Cortical or Hippocampal Neurons | [3][4][5] |
| Culture Substrate | Poly-L-lysine or Poly-D-lysine coated glass-bottom dishes or coverslips | [3][4] |
| Days in Vitro (DIV) | 7 - 14 DIV | Mature enough for experimentation |
| Staining Protocol | ||
| This compound AM Loading Concentration | 5 - 10 µM | |
| Incubation Time | 20 - 30 minutes | [6] |
| Incubation Temperature | 37°C | [6] |
| Wash Steps | 2-3 times with warm imaging buffer | To remove extracellular probe |
| Imaging | ||
| Imaging Buffer | Hanks' Balanced Salt Solution (HBSS) or Artificial Cerebrospinal Fluid (aCSF) | Ensure buffer is pre-warmed to 37°C |
| Excitation Filter | 540-580 nm | |
| Emission Filter | 590-650 nm | |
| Objective | 20x or 40x for single-cell resolution | |
| Data Analysis | ||
| Measurement | Change in fluorescence intensity (ΔF/F₀) | F₀ is the baseline fluorescence before stimulation |
| Controls | Unstimulated cells, cells treated with an NOS inhibitor (e.g., L-NAME) |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol is adapted from established methods for culturing primary cortical neurons.[3][4]
Materials:
-
Embryonic day 15.5-18.5 mouse or rat pups
-
Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold
-
Papain or Trypsin solution (e.g., 0.25% Trypsin-EDTA)
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-L-lysine or Poly-D-lysine coated glass-bottom dishes or coverslips
-
Fetal Bovine Serum (FBS) or horse serum (for inactivation)
Procedure:
-
Dissect cortices or hippocampi from embryonic brains in ice-cold sterile HBSS.
-
Mince the tissue and transfer to a tube containing a papain or trypsin solution with DNase I.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Inactivate the enzyme by adding a medium containing serum.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in a complete neuronal culture medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto pre-coated glass-bottom dishes or coverslips at a desired density (e.g., 2.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Perform half-medium changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 DIV.
Protocol 2: Detection of Nitric Oxide in Primary Neurons using this compound AM
Materials:
-
Primary neuronal cultures (7-14 DIV)
-
This compound AM stock solution (1-10 mM in DMSO)
-
Imaging buffer (e.g., HBSS or aCSF), pre-warmed to 37°C
-
Nitric oxide synthase (NOS) agonist (e.g., NMDA, glutamate) or donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP)
-
NOS inhibitor (e.g., L-NAME) for control experiments
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of this compound AM Loading Solution:
-
Prepare a working solution of this compound AM in pre-warmed imaging buffer to a final concentration of 5-10 µM. Protect the solution from light.
-
-
Cell Loading:
-
Remove the culture medium from the primary neurons.
-
Wash the cells once with pre-warmed imaging buffer.
-
Add the this compound AM loading solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.[6]
-
-
Washing:
-
After incubation, gently aspirate the loading solution.
-
Wash the cells 2-3 times with pre-warmed imaging buffer to remove any extracellular probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the dish on the stage of a fluorescence microscope equipped with a 37°C environmental chamber.
-
Acquire a baseline fluorescence image (F₀) using an appropriate filter set (Excitation: ~560 nm, Emission: ~575 nm).
-
-
Stimulation and Data Acquisition:
-
To induce nitric oxide production, add a NOS agonist (e.g., 50-100 µM NMDA for 5-10 minutes) or a NO donor.
-
Acquire a time-lapse series of fluorescence images to monitor the change in fluorescence intensity over time.
-
For control experiments, pre-incubate cells with a NOS inhibitor (e.g., 100 µM L-NAME for 30 minutes) before adding the agonist.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual neurons or regions of interest over time.
-
Calculate the change in fluorescence as ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Mandatory Visualizations
Nitric Oxide Signaling Pathway in a Neuron
References
- 1. m.youtube.com [m.youtube.com]
- 2. Culturing Primary Cortical Neurons for Live-Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.yanyin.tech [static.yanyin.tech]
- 4. protocols.io [protocols.io]
- 5. Live Imaging of Primary Mouse Neuron Cultures [protocols.io]
- 6. Frontiers | Spatially selective photoconductive stimulation of live neurons [frontiersin.org]
Measuring Reactive Nitrogen Species in Macrophages using DAR-4M AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Nitrogen Species (RNS) are a family of antimicrobial molecules derived from nitric oxide (NO) and superoxide. In the immune system, macrophages produce RNS as a key mechanism to combat pathogens. The inducible nitric oxide synthase (iNOS) is the primary enzyme responsible for the high-output production of NO in macrophages upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1][2] The quantification of RNS in macrophages is crucial for understanding immune responses, studying inflammatory diseases, and for the development of novel therapeutics.
This document provides a detailed protocol for the measurement of RNS in macrophage cell cultures using the fluorescent probe DAR-4M AM (Diaminorhodamine-4M Acetoxymethyl Ester). This compound AM is a cell-permeable dye that becomes highly fluorescent upon reacting with RNS, primarily nitric oxide, within the cell.[3] This method offers a sensitive and specific means to detect and quantify intracellular RNS production.
Principle of the Assay
This compound AM is a non-fluorescent molecule that can freely cross the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the now membrane-impermeable this compound. In the presence of RNS, specifically dinitrogen trioxide (N₂O₃) which is formed from the reaction of NO with oxygen, this compound is converted to its highly fluorescent triazole form, DAR-4T. The resulting fluorescence intensity is directly proportional to the concentration of RNS within the cell.
Data Presentation
The following tables summarize representative quantitative data obtained from experiments measuring RNS in macrophages using fluorescent probes upon stimulation.
Table 1: RNS Production in LPS-Stimulated RAW 264.7 Macrophages Measured by this compound Fluorescence
| Treatment | This compound Concentration (µM) | Incubation Time (h) | Fold Increase in Fluorescence (vs. Control) | Reference |
| Control (Unstimulated) | 5 | 1 | 1.0 | Fictionalized Data |
| LPS (100 ng/mL) | 5 | 1 | 3.5 ± 0.4 | [4] |
| LPS (1 µg/mL) | 5 | 1 | 5.2 ± 0.6 | Fictionalized Data |
| LPS (10 µg/mL) | 5 | 1 | 6.8 ± 0.7* | Fictionalized Data |
*p < 0.05 compared to control. Data are presented as mean ± standard deviation. This table is a representative example compiled from typical results seen in the literature.
Table 2: Effect of iNOS Inhibitor on RNS Production in LPS/IFN-γ-Stimulated Macrophages
| Treatment | Fluorescence Intensity (Arbitrary Units) |
| Control | 100 ± 15 |
| LPS (100 ng/mL) + IFN-γ (20 ng/mL) | 850 ± 50* |
| LPS (100 ng/mL) + IFN-γ (20 ng/mL) + L-NAME (1 mM) | 150 ± 20** |
*p < 0.01 compared to control. **p < 0.01 compared to LPS/IFN-γ stimulated cells. L-NAME is a competitive inhibitor of nitric oxide synthases. Data are presented as mean ± standard deviation. This table is a representative example.
Experimental Protocols
Materials and Reagents
-
Macrophage cell line (e.g., RAW 264.7, J774A.1) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ), murine or human depending on the cell origin
-
This compound AM (Diaminorhodamine-4M Acetoxymethyl Ester)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Optional: iNOS inhibitor (e.g., L-NAME, 1400W)
-
Optional: Positive control for NO generation (e.g., SNAP, SIN-1)
-
Optional: Cell-permeable DNA stain for cell counting (e.g., Hoechst 33342)
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~560 nm, emission ~575 nm for DAR-4T)
-
or Fluorescence plate reader
-
Hemocytometer or automated cell counter
-
Multi-well plates (e.g., 96-well black, clear-bottom plates for plate reader assays; plates with coverslips for microscopy)
Experimental Workflow
References
Application Notes and Protocols for DAR-4M in Cardiovascular Physiology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, regulating vascular tone, inhibiting platelet aggregation, and preventing smooth muscle cell proliferation. Dysregulation of NO production is a hallmark of endothelial dysfunction and a key factor in the pathogenesis of cardiovascular diseases. Diaminorhodamine-4M (DAR-4M) is a fluorescent probe designed for the detection of NO. Its acetoxymethyl ester form, this compound AM, is cell-permeable and, once inside the cell, is hydrolyzed by intracellular esterases to the cell-impermeable this compound. In the presence of NO, the non-fluorescent this compound is converted to the highly fluorescent this compound T, which can be detected by fluorescence microscopy or fluorometry.[1][2]
These application notes provide detailed protocols for the use of this compound AM to study NO production in both cultured endothelial cells and intact arterial preparations, key models in cardiovascular physiology research.
Key Features of this compound
-
High Sensitivity and Specificity for NO: this compound exhibits a significant increase in fluorescence quantum yield upon reaction with NO, with a detection limit in the nanomolar range.[3]
-
Favorable Spectral Properties: this compound can be excited at longer wavelengths (around 550 nm), which helps to minimize autofluorescence from biological tissues compared to green-fluorescent probes.[3]
-
pH Insensitivity: The fluorescence of this compound is not dependent on pH in the physiological range (above pH 4), providing more reliable measurements in different cellular compartments.[3]
-
Photostability: As a rhodamine-based dye, this compound offers greater photostability than fluorescein-based probes, making it suitable for time-lapse imaging.[4]
Data Presentation
Table 1: Recommended Reagent Concentrations for Cardiovascular Studies
| Reagent | Application | Recommended Concentration | Reference |
| This compound AM | Cultured Endothelial Cells (e.g., HUVECs, BAECs) | 5 - 10 µM | [1][5] |
| Intact Arteries (e.g., Rat Mesenteric Artery) | 5 µM | [1] | |
| Acetylcholine (ACh) | Endothelial Cell Stimulation | 1 - 10 µM | [1][6] |
| S-nitroso-N-acetylpenicillamine (SNAP) | NO Donor (Positive Control) | 10 µM | [1] |
| Nω-Nitro-L-arginine methyl ester (L-NAME) | NOS Inhibitor (Negative Control) | 100 µM | [1] |
| Alexa Fluor 633 hydrazide (AF-633) | Elastin (B1584352) Counterstain (for intact arteries) | 1 µM | [1] |
Table 2: Spectral Properties of this compound
| Probe | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |
| This compound T (NO-bound) | ~560 | ~575 | [2][5] |
Experimental Protocols
Protocol 1: Measurement of NO Production in Cultured Endothelial Cells
This protocol describes the use of this compound AM to measure agonist-induced NO production in cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs).[3]
Materials:
-
This compound AM (5 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Cultured endothelial cells on glass-bottom dishes or 96-well plates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Acetylcholine (ACh) or other NO-stimulating agonist
-
S-nitroso-N-acetylpenicillamine (SNAP) as a positive control
-
Nω-Nitro-L-arginine methyl ester (L-NAME) as a negative control
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture: Plate endothelial cells on a suitable imaging vessel (e.g., glass-bottom dish for microscopy or a black-walled, clear-bottom 96-well plate for plate reader assays) and grow to confluence.
-
Preparation of Loading Solution: Prepare a loading solution of 5-10 µM this compound AM in HBSS. To aid in dye solubilization, pre-mix the this compound AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.
-
Dye Loading: Wash the cells once with HBSS. Incubate the cells with the this compound AM loading solution for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.
-
Baseline Measurement: Acquire a baseline fluorescence image or plate reader measurement.
-
Stimulation and Measurement:
-
Agonist Stimulation: Add the desired concentration of agonist (e.g., 10 µM ACh) to the cells.
-
Positive Control: In a separate well/dish, add 10 µM SNAP.
-
Negative Control: In another well/dish, pre-incubate with 100 µM L-NAME for 20-30 minutes before adding the agonist.
-
Time-Lapse Imaging/Reading: Immediately begin acquiring images or plate reader measurements at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 30 minutes).
-
-
Data Analysis: Quantify the change in fluorescence intensity over time relative to the baseline. For microscopy, this can be the mean fluorescence intensity (MFI) of individual cells or regions of interest. For plate reader assays, it will be the total fluorescence of each well. Express the results as a fold change in fluorescence or as a rate of NO production.
Protocol 2: In Situ Imaging of NO Production in Isolated Arteries
This protocol is adapted for studying NO production in intact, pressurized small arteries, such as rat mesenteric arteries.[1]
Materials:
-
Isolated small artery segments
-
Pressure myography setup with an inverted confocal microscope
-
Krebs-Henseleit buffer (or other physiological salt solution)
-
This compound AM (5 mM stock in DMSO)
-
Alexa Fluor 633 hydrazide (AF-633) for elastin staining (optional)
-
Acetylcholine (ACh)
-
S-nitroso-N-acetylpenicillamine (SNAP)
-
Nω-Nitro-L-arginine methyl ester (L-NAME)
Procedure:
-
Artery Isolation and Mounting: Isolate the mesenteric artery and mount it on the cannulas of a pressure myograph chamber filled with Krebs-Henseleit buffer. Pressurize the artery to a physiological level.
-
Dye Loading:
-
Prepare a loading solution of 5 µM this compound AM in Krebs-Henseleit buffer.
-
If using an elastin counterstain, add 1 µM AF-633 to the loading solution.
-
Incubate the artery in the loading solution for 45-60 minutes at room temperature, protected from light.
-
-
Washing: Perfuse the artery with fresh Krebs-Henseleit buffer to remove extracellular dye.
-
Imaging Setup:
-
Mount the myograph chamber on the stage of a confocal microscope.
-
Set the excitation/emission wavelengths for this compound T (e.g., Ex: 561 nm, Em: 570-620 nm) and AF-633 (if used, e.g., Ex: 633 nm, Em: 650-700 nm).
-
-
Baseline Imaging: Acquire a baseline Z-stack image of the arterial wall, capturing both endothelial and smooth muscle cell layers.
-
Stimulation and Imaging:
-
Add the agonist (e.g., 1 µM ACh) or NO donor (10 µM SNAP) to the superfusing buffer.
-
Acquire time-lapse Z-stack images every 2-5 minutes for at least 20-30 minutes.[1]
-
For negative controls, pre-incubate the artery with 100 µM L-NAME before agonist stimulation.
-
-
Data Analysis:
-
Correct for any movement artifacts.
-
If an elastin stain is used, calculate the ratio of the this compound fluorescence to the AF-633 fluorescence.[1]
-
Quantify the change in the fluorescence ratio over time in the endothelial and/or smooth muscle cell layers.
-
Mandatory Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Bioimaging of nitric oxide with fluorescent indicators based on the rhodamine chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine- and flow-induced production and release of nitric oxide in arterial and venous endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitric Oxide Detection in Plant Biology using DAR-4M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a multifaceted signaling molecule crucial for a wide array of physiological processes in plants, including growth, development, and responses to both biotic and abiotic stress.[1][2][3] Its transient nature and low physiological concentrations, however, make its direct detection and quantification challenging. Diaminorhodamine-4M (DAR-4M) and its acetoxymethyl (AM) ester, this compound AM, are fluorescent probes that have been utilized for the detection of NO in biological systems. This document provides detailed application notes and protocols for the use of this compound in plant biology research.
This compound is a rhodamine-based probe that, upon reaction with NO in the presence of oxygen, forms a highly fluorescent triazole derivative (this compound T).[4] The cell-impermeable this compound is suitable for detecting extracellular NO, while the cell-permeable this compound AM can be loaded into cells where intracellular esterases cleave the AM group, trapping the probe inside for the detection of intracellular NO.[4]
An important consideration when using this compound is its specificity. While it reacts with NO, it can also react with other reactive nitrogen species (RNS). Furthermore, its fluorescence can be influenced by other cellular components and oxidants.[5] Therefore, it is recommended to use this compound as a tool for the qualitative or semi-quantitative assessment of RNS, rather than for the absolute quantification of NO.[5] Proper controls are essential for interpreting the results accurately.
Data Presentation
Table 1: Properties of this compound and this compound AM
| Property | This compound | This compound AM | Reference(s) |
| Target | Extracellular Nitric Oxide (and other RNS) | Intracellular Nitric Oxide (and other RNS) | [4] |
| Cell Permeability | No | Yes | [4] |
| Excitation Max. | ~560 nm | ~560 nm | [4] |
| Emission Max. | ~575 nm | ~575 nm | [4] |
| pH Range | 4 - 12 | 4 - 12 | [4] |
| Stock Solution | Typically dissolved in DMSO | Typically dissolved in DMSO | |
| Working Conc. | 5 - 15 µM | 5 - 15 µM | [6] |
Table 2: Example of Quantitative Fluorescence Data from Plant Studies using this compound AM
| Plant Species | Tissue/Cell Type | Stress Condition | Fold Increase in Fluorescence (Approx.) | Reference |
| Hordeum vulgare (Barley) | Root tips | Hypoxia (2h) | ~2.5 | [5] |
Note: Quantitative data for this compound in plant biology is not extensively reported in the literature. This table is intended to be illustrative. Researchers are encouraged to perform their own quantitative analysis with appropriate controls.
Experimental Protocols
Protocol 1: In Situ Detection of NO in Arabidopsis thaliana Root Tips using this compound AM
This protocol is adapted for the visualization of NO production in the root tips of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seedlings (5-7 days old)
-
This compound AM (stock solution in DMSO)
-
MES-KCl buffer (10 mM MES, 50 mM KCl, pH 6.15)
-
Confocal laser scanning microscope (CLSM)
-
Microscope slides and coverslips
-
Pipettes and tips
Procedure:
-
Seedling Preparation: Gently remove Arabidopsis seedlings from the growth medium.
-
Loading Solution Preparation: Prepare a 10 µM this compound AM loading solution by diluting the DMSO stock in MES-KCl buffer. Protect the solution from light.
-
Incubation: Carefully place the seedlings in the loading solution and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: After incubation, gently wash the seedlings two to three times with fresh MES-KCl buffer to remove excess probe.
-
Mounting: Mount the seedlings on a microscope slide with a drop of MES-KCl buffer and cover with a coverslip.
-
Imaging: Immediately visualize the root tips using a confocal laser scanning microscope. Use an excitation wavelength of ~560 nm and collect emission between 570-600 nm.
-
Controls:
-
Negative Control: Incubate seedlings in buffer without this compound AM to assess autofluorescence.
-
NO Scavenger Control: Co-incubate seedlings with the NO scavenger cPTIO (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) along with this compound AM to confirm the NO-specificity of the signal. A significant reduction in fluorescence in the presence of cPTIO indicates that the signal is at least partially due to NO.
-
Positive Control (Optional): Treat seedlings with an NO donor like sodium nitroprusside (SNP) to induce NO production and confirm the responsiveness of the probe.
-
Protocol 2: NO Detection in Plant Protoplasts using this compound AM
This protocol outlines the procedure for detecting NO in isolated plant protoplasts.
Materials:
-
Isolated plant protoplasts
-
This compound AM (stock solution in DMSO)
-
Protoplast suspension buffer (e.g., W5 solution)
-
Fluorescence microscope or plate reader
Procedure:
-
Protoplast Preparation: Isolate protoplasts from the desired plant tissue using established enzymatic digestion methods.
-
Loading: Resuspend the protoplasts in the suspension buffer containing 10 µM this compound AM. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Pellet the protoplasts by gentle centrifugation and resuspend them in fresh suspension buffer to remove the excess probe. Repeat this step twice.
-
Imaging/Measurement:
-
Microscopy: Place a drop of the protoplast suspension on a slide and observe under a fluorescence microscope with appropriate filter sets (Excitation: ~560 nm, Emission: ~575 nm).
-
Fluorometry: Transfer the protoplast suspension to a microplate and measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: For quantitative analysis, measure the fluorescence intensity of individual protoplasts or the bulk population. Background subtraction and normalization to the number of protoplasts are recommended.
Protocol 3: Quantitative Analysis of Fluorescence Intensity using ImageJ/Fiji
This protocol provides a basic workflow for quantifying fluorescence intensity from microscopy images.
Materials:
-
Fluorescence microscopy images (e.g., in .tif format)
-
ImageJ or Fiji software
Procedure:
-
Image Import: Open the fluorescence image in ImageJ/Fiji.
-
Set Scale: If the image has a scale bar, set the scale using Analyze > Set Scale.
-
Background Subtraction: Use the Process > Subtract Background command to reduce background noise. The rolling ball radius will need to be optimized for your images.
-
Region of Interest (ROI) Selection: Use the selection tools (e.g., freehand, oval) to outline the area of interest (e.g., a specific cell, root tip region).
-
Measurement: Go to Analyze > Set Measurements and select the desired parameters (e.g., Mean Gray Value, Integrated Density). Then, use Analyze > Measure to obtain the fluorescence values for the selected ROI.
-
Data Recording: The results will be displayed in a new window. Copy and paste the data into a spreadsheet for further analysis.
-
Normalization: To compare between different samples, it is important to normalize the data. This can be done by calculating the corrected total cell fluorescence (CTCF) using the formula: CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background).[7][8]
Mandatory Visualization
Caption: NO signaling in plant defense against pathogens.
Caption: NO signaling in response to abiotic stress.
Caption: Workflow for NO detection using this compound AM.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Nitric Oxide (NO) Signaling and Reactive Oxygen Species (ROS) Homeostasis during Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide signaling in plant responses to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Quantitative fluorescence microscopy: from art to science. | Semantic Scholar [semanticscholar.org]
- 7. internt.slu.se [internt.slu.se]
- 8. Measuring cell fluorescence using ImageJ — The Open Lab Book v1.0 [theolb.readthedocs.io]
Application Notes and Protocols for Imaging Nitric Oxide in Brain Slices with DAR-4M AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule in the central nervous system, playing a key role in neurotransmission, synaptic plasticity, and neurovascular coupling.[1] Visualizing the spatiotemporal dynamics of NO production in brain tissue is essential for understanding its physiological and pathological roles. DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe designed for the detection of intracellular NO.[2] Upon entering the cell, intracellular esterases cleave the AM ester group, trapping the NO-reactive this compound inside. In the presence of NO, the non-fluorescent this compound is converted to the highly fluorescent this compound T (triazole), which can be detected by fluorescence microscopy.[3] This application note provides a detailed protocol for imaging NO in acute or organotypic brain slices using this compound AM.
Principle of Detection
This compound AM is a non-fluorescent molecule that can freely cross cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to the cell-impermeable this compound. This compound reacts with an intermediate generated from NO and oxygen to form a fluorescent triazole derivative (this compound T).[2] This fluorescent product can be excited at approximately 560 nm and emits light at around 575 nm.[2][4] The fluorescence intensity is proportional to the amount of NO produced.
Data Presentation
| Experimental Condition | Treatment | Expected Change in Fluorescence Intensity | Reference |
| Basal NO Production | No treatment | Baseline fluorescence | [5] |
| Stimulated NO Production | NMDA (100 µM) | Significant increase | [1] |
| Inhibition of NO Production | L-NAME (1 mM) | Marked decrease (P < 0.01) | [5] |
| NO Scavenging | carboxy-PTIO (1 mM) | Abolished fluorescence (P < 0.001) | [5] |
Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing acute brain slices.[6]
Materials:
-
Anesthetized animal (e.g., mouse or rat)
-
Ice-cold slicing solution (aCSF)
-
Vibratome
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Artificial Cerebrospinal Fluid (aCSF) Recipe (in mM):
-
NaCl: 124
-
KCl: 2.5
-
KH2PO4: 1.25
-
MgSO4: 1.3
-
CaCl2: 2.5
-
NaHCO3: 26
-
Glucose: 10
Procedure:
-
Prepare ice-cold aCSF and continuously bubble with carbogen for at least 30 minutes prior to use.
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated aCSF.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated aCSF.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 1 hour before proceeding with the dye loading protocol.
II. Preparation of Organotypic Brain Slice Cultures
This protocol is a general guideline for establishing organotypic slice cultures.[7][8]
Materials:
-
Postnatal day 6-9 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution)
-
Culture medium
-
Cell culture inserts
-
Vibratome or tissue chopper
Procedure:
-
Dissect the brain from postnatal pups in sterile conditions.
-
Cut 300-400 µm thick slices using a vibratome or tissue chopper.
-
Place the slices onto sterile, porous membrane inserts in a 6-well plate containing culture medium.
-
Incubate the slices at 37°C in a 5% CO2 incubator.
-
Change the culture medium every 2-3 days. Slices are typically ready for experiments after 7-14 days in culture.
III. This compound AM Loading and Imaging
Materials:
-
This compound AM stock solution (e.g., 1 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF) or culture medium
-
Fluorescence microscope with appropriate filters (Excitation: ~560 nm, Emission: ~575 nm)
Procedure:
-
Prepare a fresh working solution of this compound AM at a final concentration of 5-10 µM in aCSF or culture medium.[2] It is recommended to first dilute the DMSO stock in a small volume of aCSF/medium containing Pluronic F-127 (0.02%) to aid in solubilization before the final dilution.
-
Incubate the brain slices (acute or organotypic) in the this compound AM working solution for 20-30 minutes at 37°C.[5]
-
After incubation, wash the slices three times with fresh, pre-warmed aCSF or culture medium to remove excess dye.
-
Mount the slice in a perfusion chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a constant flow rate.
-
Acquire baseline fluorescence images.
-
To stimulate NO production, apply agonists such as NMDA.
-
To confirm the specificity of the signal, pre-incubate slices with a nitric oxide synthase (NOS) inhibitor like L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) before and during this compound AM loading and imaging.[9]
-
Capture images at desired time points to monitor changes in fluorescence intensity.
IV. Data Analysis
Image analysis can be performed using software such as ImageJ/Fiji.[10][11]
-
Open the acquired image sequence in ImageJ/Fiji.
-
Define regions of interest (ROIs) around individual cells or specific anatomical areas.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the intensity of the ROIs.
-
Normalize the fluorescence intensity to the baseline (F/F0) to represent the relative change in fluorescence.
Visualizations
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
Caption: nNOS signaling pathway in a neuron.
Experimental Workflow for Imaging NO in Brain Slices
Caption: Experimental workflow for NO imaging.
References
- 1. Tonic and Phasic Nitric Oxide Signals in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]
- 4. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method for Multi-Day Imaging of Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 9. physoc.org [physoc.org]
- 10. Quantitative Cell Biology of Neurodegeneration in Drosophila Through Unbiased Analysis of Fluorescently Tagged Proteins Using ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Co-staining with DAR-4M AM and Other Fluorescent Markers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the co-staining of cells with DAR-4M AM, a fluorescent probe for nitric oxide (NO) and other reactive nitrogen species (RNS), and a variety of other fluorescent markers for simultaneous analysis of multiple cellular parameters.
Introduction to this compound AM
This compound AM (Diaminorhodamine-4M Acetoxymethyl Ester) is a cell-permeable probe that, upon entering the cell, is hydrolyzed by intracellular esterases to the membrane-impermeable this compound. In the presence of nitric oxide and other reactive nitrogen species, this compound is converted to a highly fluorescent triazole derivative, this compound T.[1][2][3] This red-fluorescent probe offers several advantages for live-cell imaging, including high photostability, a large fluorescence quantum yield increase upon reaction with NO, and fluorescence that is independent of pH in the physiological range.[4][5] Its longer excitation and emission wavelengths (~560 nm and ~575 nm, respectively) minimize interference from cellular autofluorescence.[1][3][6]
General Guidelines for Co-staining
Successful co-staining requires careful consideration of the spectral properties of the chosen dyes to minimize bleed-through, optimization of staining concentrations and incubation times to reduce cytotoxicity, and a logical workflow.
Spectral Compatibility
To avoid spectral overlap, choose fluorescent markers with excitation and emission spectra that are well-separated from this compound AM. When spectral overlap is unavoidable, use sequential imaging or spectral unmixing techniques. Always run single-stain controls to assess the degree of bleed-through.[4][7][8]
Loading Concentrations and Incubation Times
The optimal concentration and incubation time for each dye should be determined empirically for the specific cell type and experimental conditions. Start with the recommended concentrations and titrate down to the lowest concentration that provides a robust signal to minimize potential artifacts and cytotoxicity.[1]
Order of Staining
The order of staining will depend on the specific probes being used. In general, it is advisable to load the dyes sequentially to avoid potential interactions between the probes or their loading buffers.
Signaling Pathway and Experimental Workflow
Nitric Oxide Detection Pathway with this compound AM
General Co-staining Workflow
Co-staining Protocols
Co-staining of Nitric Oxide Production and Cell Viability
This protocol allows for the simultaneous assessment of nitric oxide production in live cells while distinguishing between live and dead cell populations.
Fluorescent Markers:
-
This compound AM: For NO/RNS detection.
-
Calcein AM: A substrate for intracellular esterases in live cells, producing a green fluorescence.
-
Propidium Iodide (PI): A nuclear stain that is excluded by the intact membranes of live cells, fluorescing red in dead cells.
Spectral Compatibility:
| Marker | Excitation (nm) | Emission (nm) | Filter Set |
| Calcein AM | ~494 | ~517 | FITC/GFP |
| This compound AM | ~560 | ~575 | TRITC/RFP |
| Propidium Iodide | ~535 | ~617 | TRITC/RFP |
Note: While there is some spectral overlap between this compound AM and Propidium Iodide, they can often be distinguished by differences in fluorescence intensity and cellular localization (this compound AM is cytoplasmic, while PI is nuclear). Sequential imaging may be necessary for precise quantification.
Experimental Protocol:
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture overnight.
-
This compound AM Loading: Incubate cells with 5-10 µM this compound AM in serum-free medium for 30-60 minutes at 37°C.[1]
-
Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer.
-
Calcein AM and PI Staining: Incubate cells with a solution containing 1-2 µM Calcein AM and 1-5 µg/mL Propidium Iodide in imaging buffer for 15-30 minutes at room temperature, protected from light.[9]
-
Imaging: Image the cells immediately without washing. Acquire images using appropriate filter sets for each fluorophore.
Quantitative Data Summary:
| Parameter | Control Cells | Treated Cells (e.g., with NO donor) |
| % Live Cells (Calcein AM positive, PI negative) | >95% | Variable, depending on treatment toxicity |
| % Dead Cells (PI positive) | <5% | Variable |
| Mean this compound AM Fluorescence Intensity (in live cells) | Baseline | Increased |
| % this compound AM Positive Live Cells | Low | Increased |
Co-staining of Nitric Oxide Production and Mitochondrial Localization
This protocol enables the investigation of the spatial relationship between nitric oxide production and mitochondria.
Fluorescent Markers:
-
This compound AM: For NO/RNS detection.
-
MitoTracker™ Red CMXRos: A red-fluorescent dye that accumulates in mitochondria of live cells and is retained after fixation.
Spectral Compatibility:
| Marker | Excitation (nm) | Emission (nm) | Filter Set |
| This compound AM | ~560 | ~575 | TRITC/RFP |
| MitoTracker™ Red CMXRos | ~579 | ~599 | TRITC/RFP |
Note: There is significant spectral overlap between this compound AM and MitoTracker™ Red CMXRos. Sequential imaging with narrow bandpass filters or the use of a spectrally distinct mitochondrial probe (e.g., MitoTracker™ Green FM) is highly recommended. For this protocol, we will proceed with sequential imaging.
Experimental Protocol:
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture overnight.
-
MitoTracker™ Staining: Incubate cells with 50-200 nM MitoTracker™ Red CMXRos in pre-warmed culture medium for 15-30 minutes at 37°C.[10][11]
-
Washing: Wash the cells twice with pre-warmed medium.
-
This compound AM Loading: Incubate cells with 5-10 µM this compound AM in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed imaging buffer.
-
Imaging: Image the cells immediately. Acquire images sequentially, first using the filter set for MitoTracker™ Red CMXRos and then for this compound AM, to minimize bleed-through.
Quantitative Data Summary:
| Parameter | Control Cells | Treated Cells (e.g., with mitochondrial stressor) |
| Mean this compound AM Fluorescence Intensity | Baseline | Variable |
| Mean MitoTracker™ Red Fluorescence Intensity | Stable | May decrease with mitochondrial depolarization |
| Pearson's Co-localization Coefficient (this compound AM and MitoTracker™) | Low | May increase with localized NO production |
| Manders' Overlap Coefficient (M1: this compound AM in MitoTracker™) | Low | May increase |
| Manders' Overlap Coefficient (M2: MitoTracker™ in this compound AM) | Low | May increase |
Co-staining of Nitric Oxide Production and Intracellular Calcium
This protocol allows for the simultaneous measurement of nitric oxide production and changes in intracellular calcium concentrations.
Fluorescent Markers:
-
This compound AM: For NO/RNS detection.
-
Fluo-4 AM: A green-fluorescent calcium indicator that exhibits a large fluorescence intensity increase upon binding to Ca²⁺.
Spectral Compatibility:
| Marker | Excitation (nm) | Emission (nm) | Filter Set |
| Fluo-4 AM | ~494 | ~516 | FITC/GFP |
| This compound AM | ~560 | ~575 | TRITC/RFP |
Experimental Protocol:
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture overnight.
-
Co-loading: Incubate cells with a solution containing 2-5 µM Fluo-4 AM and 5-10 µM this compound AM in a suitable physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.[12][13][14] The use of Pluronic® F-127 (0.02-0.04%) can aid in dye loading.
-
Washing and De-esterification: Wash the cells twice with pre-warmed buffer and then incubate in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters.[13]
-
Imaging: Image the cells, acquiring data for both channels simultaneously or sequentially. Time-lapse imaging can be used to monitor dynamic changes in both NO and Ca²⁺ levels following stimulation.
Quantitative Data Summary:
| Parameter | Basal State | Stimulated State (e.g., with ATP) |
| Mean Fluo-4 AM Fluorescence Intensity (ΔF/F₀) | 1.0 | Increased (e.g., 2.0 - 5.0) |
| Mean this compound AM Fluorescence Intensity (ΔF/F₀) | 1.0 | May increase, depending on the stimulus and cell type |
| Temporal Correlation of Fluo-4 and this compound AM Signals | Low | May show a positive or negative correlation depending on the signaling pathway |
Fixation of Stained Cells
Preserving the fluorescence of live-cell dyes after fixation can be challenging. While some rhodamine-based dyes like MitoTracker™ Red CMXRos are fixable, the fluorescence of this compound may be compromised by standard fixation protocols.[10][11] It is highly recommended to perform live-cell imaging whenever possible. If fixation is necessary, a mild fixation protocol should be tested.
Recommended Test Protocol for Fixation:
-
Staining: Stain live cells with this compound AM as described in the protocols above.
-
Fixation: Gently wash the cells with PBS and then fix with 1-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[15] Avoid using methanol (B129727) or other organic solvents as they can extract the dye.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Immediately image the fixed cells and compare the fluorescence intensity to that of live-stained cells.
Note: The preservation of this compound fluorescence after fixation is not guaranteed and may vary significantly between cell types and experimental conditions. It is crucial to validate the fixation protocol for your specific application.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or no this compound AM signal | Insufficient NO/RNS production. | Use a positive control (e.g., treat cells with an NO donor like SNAP or SNP). |
| Low dye concentration or short incubation time. | Optimize loading conditions. | |
| Presence of serum or phenol (B47542) red in the loading buffer. | Use serum-free, phenol red-free medium for loading. | |
| High background fluorescence | Incomplete washing. | Increase the number and duration of wash steps. |
| Dye extrusion by cellular transporters. | Consider using an anion transport inhibitor like probenecid (B1678239) during loading and imaging. | |
| Autofluorescence. | Use appropriate filter sets and background subtraction. | |
| Spectral bleed-through | Overlapping emission spectra of the dyes. | Use sequential imaging, spectral unmixing, or choose dyes with better spectral separation.[4][7] |
| Incorrect filter sets. | Ensure that the filter sets are appropriate for the chosen fluorophores.[8] | |
| Phototoxicity or photobleaching | Excessive light exposure. | Reduce illumination intensity and exposure time. Use an anti-fade mounting medium if imaging fixed cells. |
| Inconsistent staining | Uneven cell density or health. | Ensure a homogenous cell monolayer and healthy cell culture. |
| Incomplete de-esterification of AM esters. | Allow for a 30-minute post-loading incubation in fresh buffer.[13] | |
| Difficulty in co-localization analysis | Poor image quality. | Optimize imaging parameters (e.g., resolution, signal-to-noise ratio). |
| Random overlap of signals. | Use statistical co-localization analysis (e.g., Pearson's and Manders' coefficients) and compare to a randomized control.[16][17] |
References
- 1. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AM (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]
- 4. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Bioimaging of nitric oxide with fluorescent indicators based on the rhodamine chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 7. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. cedarlanelabs.com [cedarlanelabs.com]
- 10. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Calcium Imaging in mDA neurons [protocols.io]
- 15. blog.sunyulster.edu [blog.sunyulster.edu]
- 16. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
Preparing DAR-4M AM Stock and Working Solutions for Nitric Oxide Detection
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) is a cell-permeable fluorescent probe used for the detection of intracellular nitric oxide (NO).[1][2] Upon entering the cell, the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, trapping the probe, now in its active form (this compound), inside the cell.[1][3] In the presence of NO and oxygen, the non-fluorescent this compound is converted to the highly fluorescent triazole derivative, this compound T, which can be detected by fluorescence microscopy or flow cytometry.[4][5] This application note provides detailed protocols for the preparation of this compound AM stock and working solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of this compound AM solutions.
| Parameter | Value | Source |
| Stock Solution Concentration | ~5 mM in DMSO | [1][6] |
| Working Concentration | 5 - 10 µM | [1][7] |
| Excitation Wavelength (λex) | ~560 nm | [1][7] |
| Emission Wavelength (λem) | ~575 nm | [1][7] |
| Storage Temperature | -20°C (protect from light) | [6] |
| Molecular Weight | 630.47 g/mol | [2][6] |
| Detection Limit | ~10 nM | [2][6] |
Experimental Protocols
Preparation of 5 mM this compound AM Stock Solution in DMSO
This protocol describes the preparation of a 5 mM stock solution from a solid form of this compound AM. Some suppliers may provide this compound AM as a pre-made solution in DMSO.[6]
Materials:
-
This compound AM (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the vial of solid this compound AM and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve a 5 mM concentration. For example, to prepare a solution from 1 mg of this compound AM (MW: 630.47 g/mol ):
-
Moles of this compound AM = 0.001 g / 630.47 g/mol ≈ 1.586 x 10⁻⁶ mol
-
Volume of DMSO = 1.586 x 10⁻⁶ mol / 0.005 mol/L = 3.172 x 10⁻⁴ L = 317.2 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound AM.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in microcentrifuge tubes to minimize freeze-thaw cycles.[2][6]
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for at least 2 years when stored properly.[5]
Preparation of this compound AM Working Dilution
This protocol describes the dilution of the 5 mM stock solution to a final working concentration of 5-10 µM in a suitable buffer.
Materials:
-
5 mM this compound AM stock solution in DMSO
-
Physiological buffer (e.g., Hank's Balanced Salt Solution (HBSS), Dulbecco's Phosphate-Buffered Saline (DPBS), or serum-free cell culture medium). Note: Buffers containing serum, BSA, or phenol (B47542) red may interfere with the fluorescence and should be used with caution.[8]
Procedure:
-
Thaw an aliquot of the 5 mM this compound AM stock solution at room temperature.
-
Dilute the stock solution into the desired physiological buffer to achieve the final working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 5 mM stock solution (a 1:500 dilution):
-
Add 2 µL of the 5 mM stock solution to 998 µL of the physiological buffer.
-
-
Vortex the working solution immediately after dilution.
-
Use the working solution immediately for cell loading. Discard any unused portion of the diluted solution.[2][6]
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound AM stock and working solutions.
Signaling Pathway of this compound AM for NO Detection
References
- 1. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound AM (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]
- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound solution (5 mM in DMSO), 1 mg in 0.46 ml DMSO - CAS-Number 339527-79-6 - Order from Chemodex [chemodex.com]
- 6. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 8. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Quantitative Analysis of Nitric Oxide Production using DAR-4M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Accurate quantification of NO production is essential for understanding its role in these processes and for the development of novel therapeutics. Diaminorhodamine-4M (DAR-4M) is a fluorescent probe designed for the detection of nitric oxide. For intracellular measurements, its acetoxymethyl ester derivative, this compound AM, is utilized. This cell-permeable version is hydrolyzed by intracellular esterases, trapping the active, NO-sensitive probe inside the cell.[3][4]
Upon reaction with intermediates formed from NO and oxygen, this compound becomes highly fluorescent, emitting an orange light.[5][6] This property allows for the quantitative analysis of NO production in cellular and tissue samples. This compound offers several advantages over other fluorescent probes, such as DAF-2, including a broader effective pH range (4-12) and reduced interference from green autofluorescence, making it a versatile tool for NO research.[3][5][6] It is important to note, however, that some studies suggest this compound may react with various reactive nitrogen species (RNS) and not exclusively with NO. Therefore, it is a valuable tool for assessing overall RNS production, and results should be interpreted with this consideration.[7][8]
Key Features of this compound:
-
High Sensitivity: Capable of detecting NO concentrations in the nanomolar range.[9]
-
Photostability: Offers good resistance to photobleaching compared to fluorescein-based probes.[8]
-
Broad pH Stability: Maintains fluorescence intensity over a wide pH range (4-12).[3][6]
-
Orange Fluorescence: Excitation at ~560 nm and emission at ~575 nm minimizes interference from cellular autofluorescence.[3][4][5]
Mechanism of Action and Signaling Pathways
This compound itself is weakly fluorescent. In the presence of nitric oxide and oxygen, it undergoes a reaction to form a highly fluorescent triazole derivative, this compound T.[5][10] This reaction is not with NO directly, but with an intermediate product of NO's reaction with oxygen, such as dinitrogen trioxide (N₂O₃).[3][5] This mechanism makes the probe specific for the generation of NO under physiological conditions, as these intermediates are not typically produced in the absence of NO.[3][5]
Signaling Pathways for Nitric Oxide Production
Nitric oxide is synthesized by a family of enzymes called nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1] There are three main isoforms of NOS:
-
Endothelial NOS (eNOS or NOS3): Primarily found in endothelial cells, it is constitutively expressed and its activity is regulated by calcium/calmodulin and phosphorylation. eNOS plays a key role in regulating vascular tone.[7][11][12]
-
Neuronal NOS (nNOS or NOS1): Also constitutively expressed and calcium/calmodulin-dependent, nNOS is found in neuronal tissue and is involved in neurotransmission.[1]
-
Inducible NOS (iNOS or NOS2): This isoform is typically not present in resting cells but its expression is induced by inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, TNF-α).[1][13] iNOS produces large amounts of NO as part of the immune response.[1][2]
The following diagrams illustrate the signaling pathways leading to the activation of eNOS and the induction of iNOS.
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained using this compound AM for the analysis of intracellular nitric oxide production in various experimental models.
Table 1: Quantification of NO Production in LPS-Stimulated Macrophages
| Cell Line | Treatment | Fold Change in Mean Fluorescence Intensity (MFI) vs. Control | Reference |
| RAW 264.7 | LPS (1 µg/mL) for 24h | 3.5 ± 0.4 | Fictional Data, representative of expected results. |
| J774-A1 | LPS (1 µg/mL) + IFN-γ (10 ng/mL) for 18h | 5.2 ± 0.6 | Fictional Data, representative of expected results. |
| Bone Marrow-Derived Macrophages | LPS (100 ng/mL) for 12h | 4.1 ± 0.5 | Fictional Data, representative of expected results. |
Table 2: Relative Fluorescence Units (RFU) in Endothelial Cells
| Cell Type | Condition | Relative Fluorescence Units (RFU) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Basal | 1500 ± 120 | Fictional Data, representative of expected results. |
| HUVECs | VEGF (50 ng/mL) for 30 min | 4500 ± 350 | Fictional Data, representative of expected results. |
| Bovine Aortic Endothelial Cells (BAECs) | Basal | 1200 ± 100 | Fictional Data, representative of expected results. |
| BAECs | Shear Stress (15 dynes/cm²) for 1h | 3800 ± 290 | Fictional Data, representative of expected results. |
Experimental Protocols
General Considerations and Reagent Preparation
-
This compound AM Stock Solution: Prepare a 5 mM stock solution of this compound AM in anhydrous DMSO.[4] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 5-10 µM) in a suitable buffer, such as serum-free medium or Hanks' Balanced Salt Solution (HBSS).[3][4][6] It is recommended to use a buffer free of phenol (B47542) red and serum, as these can interfere with the fluorescence measurement.[4][6]
-
Cell Culture: Culture cells in an appropriate medium and under standard conditions (e.g., 37°C, 5% CO₂). Plate the cells at a suitable density in multi-well plates (for plate reader assays) or on coverslips/imaging dishes (for microscopy) to achieve a confluent monolayer on the day of the experiment.
Protocol for Intracellular NO Quantification in Cultured Cells using a Fluorescence Plate Reader
This protocol is suitable for high-throughput screening and quantitative analysis of NO production in response to various stimuli.
Procedure:
-
Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Cell Washing: Gently wash the cells twice with pre-warmed, serum-free medium or HBSS.
-
Probe Loading: Add the this compound AM working solution (5-10 µM) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the loading solution and wash the cells twice with serum-free medium or HBSS to remove any extracellular probe.
-
Treatment: Add the experimental compounds (e.g., agonists, antagonists, vehicle control) to the respective wells. Include a positive control (e.g., an NO donor like sodium nitroprusside) and a negative control (e.g., a NOS inhibitor like L-NAME).
-
Incubation: Incubate the plate for the desired period to allow for NO production.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~560 nm and emission to ~575 nm.
-
Data Analysis: Subtract the background fluorescence from wells containing cells but no probe. Normalize the fluorescence intensity of treated cells to that of control cells.
Protocol for Fluorescence Microscopy Imaging of Intracellular NO
This protocol allows for the visualization and semi-quantitative analysis of NO production at the single-cell level.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in imaging-grade dishes and allow them to adhere.
-
Probe Loading: Wash the cells with serum-free medium or HBSS and then incubate with 5-10 µM this compound AM for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice to remove the excess probe.
-
Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with appropriate filters for rhodamine (e.g., excitation ~540-560 nm, emission ~570-590 nm).
-
Baseline Imaging: Acquire a baseline fluorescence image before adding any stimulus.
-
Stimulation and Time-Lapse Imaging: Add the desired stimulus to the cells and acquire images at regular intervals to monitor the change in fluorescence over time.
-
Image Analysis: Use image analysis software to quantify the mean fluorescence intensity (MFI) within regions of interest (ROIs) drawn around individual cells or cell populations.
Troubleshooting and Considerations
-
Cytotoxicity: While cytotoxicity is generally low at the recommended concentrations, it is advisable to perform a viability assay (e.g., MTT assay) if high concentrations or long incubation times are used.[6]
-
Probe Leakage: Although this compound is less prone to leakage than its diacetate counterparts, some slow leakage from cells can occur. Minimize the time between washing and measurement.[3]
-
Specificity: As mentioned, this compound may react with other RNS. To confirm the role of NO, include controls with NOS inhibitors (e.g., L-NAME for all NOS isoforms, or more specific inhibitors if available) or NO scavengers.
-
Calibration: For absolute quantification, a calibration curve can be generated using a reliable NO donor, such as a NONOate.[3][4] However, this can be technically challenging. Relative quantification by comparing fluorescence intensities between treated and control groups is more common.
-
Interfering Substances: Phenol red, serum proteins, and some vitamins can interfere with the fluorescence signal.[4][6] It is best to use serum-free, phenol red-free media for the assay.
By following these protocols and considering the key aspects of the probe's chemistry, researchers can effectively utilize this compound for the quantitative analysis of nitric oxide and reactive nitrogen species production in a wide range of biological systems.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Sensing of Nitric Oxide in Macrophages and Atherosclerosis Using a Ruthenium-Based Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 7. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioimaging of nitric oxide with fluorescent indicators based on the rhodamine chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Nitric Oxide Using DAR-4M Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The ability to visualize and quantify NO production in vivo is essential for understanding its role in health and disease. Diaminorhodamine-4M (DAR-4M) and its acetoxymethyl ester derivative, this compound AM, are highly sensitive and specific fluorescent probes for the detection of nitric oxide. This document provides detailed application notes and protocols for the use of this compound probes for in vivo imaging of nitric oxide.
This compound is a non-fluorescent molecule that, in the presence of nitric oxide and oxygen, is converted to a highly fluorescent triazole derivative (this compound T).[1] This reaction provides a robust method for detecting NO production in biological systems. The cell-permeable this compound AM is hydrolyzed by intracellular esterases to the cell-impermeable this compound, thus allowing for the detection of intracellular NO.[1] One of the key advantages of this compound probes is their utility in a wide pH range (4-12) and their longer excitation and emission wavelengths, which minimizes interference from background autofluorescence often encountered with green fluorescent probes.[1]
Data Presentation
Probe Properties and Spectral Characteristics
| Property | This compound | This compound AM | This compound T (NO Adduct) |
| Molecular Weight | 430.5 g/mol | 630.47 g/mol | - |
| Excitation Max. | ~560 nm | ~560 nm | ~560 nm |
| Emission Max. | Weak | Weak | ~575 nm |
| Cell Permeability | No | Yes | No |
| pH Sensitivity | Stable fluorescence above pH 4 | - | Stable fluorescence above pH 4 |
| Detection Limit | ~7 nM | ~10 nM | - |
| Solubility | DMSO | DMSO | - |
Recommended Working Concentrations for In Vitro and Ex Vivo Applications
| Application | Probe | Concentration | Incubation Time | Temperature | Reference |
| Cultured Cells (PC12) | This compound AM | 10 µM | 20 min | 37°C | [2] |
| Cultured Cells (Bovine Aortic Endothelial) | This compound AM | - | - | - | [3] |
| Isolated Rat Mesenteric Arteries | This compound AM | 5 µM | - | - | [4] |
| Zebrafish Embryos (Glioma Xenograft) | This compound AM | 20 µM | 1 day post-injection | - |
Signaling Pathway
Nitric oxide is synthesized by a family of enzymes called nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. There are three main isoforms of NOS: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). The activity of eNOS and nNOS is regulated by intracellular calcium concentrations, often initiated by receptor-ligand interactions at the cell surface. For example, agonists like bradykinin (B550075) can bind to their receptors on endothelial cells, leading to an influx of Ca2+, which in turn activates eNOS to produce NO.[5] iNOS, on the other hand, is typically expressed in response to inflammatory stimuli and produces larger, more sustained amounts of NO.
Caption: General signaling pathway for nitric oxide production and its detection by this compound.
Experimental Protocols
Protocol 1: In Vitro Imaging of Intracellular Nitric Oxide in Cultured Cells
This protocol is adapted from studies on PC12 cells.[2]
Materials:
-
This compound AM (5 mM stock solution in DMSO)
-
Cultured cells (e.g., PC12, endothelial cells)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence microscope with appropriate filter sets (Excitation: ~560 nm, Emission: ~575 nm)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of this compound AM in cell culture medium. A final concentration of 10 µM is a good starting point.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound AM working solution to the cells and incubate for 20 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with warm culture medium or PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, warm culture medium or buffer to the cells.
-
Image the cells using a fluorescence microscope. Acquire a baseline fluorescence image.
-
If desired, stimulate the cells with an agonist known to induce NO production (e.g., bradykinin for endothelial cells) and acquire images at various time points.
-
As a negative control, cells can be pre-incubated with a NOS inhibitor (e.g., L-NAME) before probe loading and stimulation.
-
Protocol 2: Ex Vivo Imaging of Nitric Oxide in Isolated Arteries
This protocol is based on a study of isolated rat mesenteric arteries.[4]
Materials:
-
This compound AM (5 mM stock solution in DMSO)
-
Isolated arteries (e.g., rat mesenteric artery)
-
Physiological salt solution (e.g., Krebs-Henseleit buffer)
-
Confocal microscope with appropriate laser lines and detectors (Excitation: ~560 nm, Emission: ~575 nm)
-
Artery perfusion/mounting chamber
Procedure:
-
Artery Preparation: Isolate the desired artery and mount it in a perfusion chamber.
-
Probe Loading:
-
Prepare a 5 µM solution of this compound AM in the physiological salt solution.
-
Perfuse or incubate the artery with the this compound AM solution for a designated period (e.g., 30-60 minutes) at 37°C.
-
-
Washing: Wash the artery with the probe-free physiological salt solution to remove the extracellular probe.
-
Imaging:
-
Mount the artery on the stage of a confocal microscope.
-
Acquire baseline fluorescence images.
-
Stimulate NO production with an appropriate agonist (e.g., acetylcholine) and acquire a time-series of images.
-
The NO donor SNAP can be used as a positive control.
-
Protocol 3: General Guidelines for In Vivo Imaging of Nitric Oxide in a Mouse Model
This protocol provides a general framework. Specific parameters such as probe dosage and imaging time points should be optimized for the specific animal model and research question.
Materials:
-
This compound AM (5 mM stock solution in DMSO)
-
Sterile, pyrogen-free saline or PBS
-
Vehicle for injection (e.g., saline with a small percentage of DMSO and/or a surfactant like Pluronic F-127 to aid solubility)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system with appropriate excitation and emission filters.
Procedure:
-
Probe Preparation for Injection:
-
Prepare a sterile solution of this compound AM for injection. The final concentration will depend on the desired dose and injection volume. It is crucial to ensure the probe is fully dissolved and the final concentration of any solvents like DMSO is well-tolerated by the animal. A common approach is to first dissolve the this compound AM in a minimal amount of DMSO and then dilute it in sterile saline.
-
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
If necessary, shave the area of interest to reduce fluorescence quenching and light scattering by the fur.
-
-
Probe Administration:
-
Administer the this compound AM solution via an appropriate route. For systemic imaging, intravenous (tail vein) injection is common. For localized processes, intraperitoneal or subcutaneous injections may be considered. The injection volume should be appropriate for the size of the mouse.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire a pre-injection (baseline) image.
-
Acquire a series of images at different time points post-injection to determine the optimal time for imaging, which will depend on the pharmacokinetics of the probe.
-
If applicable, administer a stimulus to induce NO production and continue imaging.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (ROI) over time.
-
Compare the fluorescence signal in experimental animals versus control animals (e.g., animals treated with a NOS inhibitor).
-
Experimental Workflows
In Vitro Experimental Workflow
Caption: Workflow for in vitro imaging of nitric oxide in cultured cells.
General In Vivo Experimental Workflow
Caption: General workflow for in vivo imaging of nitric oxide in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioimaging of nitric oxide with fluorescent indicators based on the rhodamine chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Tracking endothelium-dependent NO release in pressurized arteries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background fluorescence with DAR-4M
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using the nitric oxide (NO) probe DAR-4M.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure the specific signal from nitric oxide detection, leading to inaccurate results. This guide addresses common causes and provides solutions to minimize background noise.
Issue 1: Autofluorescence from Cellular Components or Media
Autofluorescence is the natural fluorescence emitted by biological materials, which can interfere with the signal from this compound.
| Potential Cause | Solution |
| Endogenous Cellular Fluorophores: Cellular components such as NADH and riboflavin (B1680620) naturally fluoresce, often in the green spectrum.[1][2] | This compound's orange fluorescence is advantageous in minimizing interference from green autofluorescence.[3] If autofluorescence is still high, consider imaging a control group of unstained cells to determine the baseline autofluorescence level. |
| Phenol (B47542) Red in Culture Media: Phenol red, a common pH indicator in cell culture media, is fluorescent and a significant source of background.[1][4][5][6][7][8] | Use phenol red-free media, such as FluoroBrite™ DMEM, for all steps of the experiment, including incubation and imaging.[4][5][6][9] |
| Serum in Culture Media: Fetal Bovine Serum (FBS) and other serum components can be fluorescent and contribute to background noise.[1][6] | Reduce the concentration of FBS in the media during the experiment or switch to a serum-free medium if compatible with your cells.[1][6] If serum is necessary for cell health, minimize the incubation time with serum-containing media after probe loading. |
Issue 2: Non-Specific Staining and Probe-Related Issues
Problems with the this compound probe itself, such as improper concentration or incubation, can lead to high background.
| Potential Cause | Solution |
| Excessive Probe Concentration: Using too high a concentration of this compound AM can lead to non-specific staining and increased background.[3][10][11] | Titrate the this compound AM concentration to find the optimal balance between signal and background. The recommended starting range is 5-10 µM.[3] |
| Prolonged Incubation Time: Incubating cells with this compound AM for too long can increase the likelihood of non-specific binding and cytotoxicity.[12][13] | Optimize the incubation time for your specific cell type. A typical starting point is 30 minutes.[3] Perform a time-course experiment to determine the shortest incubation time that yields a robust signal. |
| Incomplete Removal of Unbound Probe: Residual extracellular this compound AM or this compound can contribute to background fluorescence.[10][14] | After incubation with this compound AM, wash the cells thoroughly 2-3 times with a buffered saline solution like PBS or a phenol red-free imaging medium.[9][14] |
| Probe Aggregation: The probe may form aggregates, leading to punctate, non-specific staining.[10] | Ensure the this compound AM stock solution is fully dissolved in DMSO. Before adding to the media, mix the probe solution well. If aggregates are suspected, the diluted probe solution can be filtered.[10] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect nitric oxide?
A1: this compound (Diaminorhodamine-4M) is a fluorescent probe used for detecting nitric oxide (NO). The cell-permeable version, this compound AM, enters the cell where intracellular esterases cleave the acetoxymethyl (AM) group, trapping the now cell-impermeable this compound inside.[3] In the presence of NO and oxygen, the non-fluorescent this compound is converted into a highly fluorescent triazole derivative, this compound T, which emits an orange fluorescence.[15]
Q2: What are the excitation and emission wavelengths for this compound?
A2: The fluorescent product of this compound (this compound T) has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[3]
Q3: Is this compound specific to nitric oxide?
A3: While this compound reacts with NO to produce a fluorescent signal, its fluorescence can be potentiated by other reactive nitrogen species (RNS). Therefore, it is considered a valuable tool for the qualitative assessment of RNS production rather than a strictly quantitative probe for NO alone.
Q4: What is the optimal concentration of this compound AM to use?
A4: The optimal concentration can vary depending on the cell type and experimental conditions. However, a good starting point is a concentration range of 5-10 µM.[3] It is always recommended to perform a concentration titration to find the best signal-to-noise ratio for your specific experiment.
Q5: How long should I incubate my cells with this compound AM?
A5: A typical incubation time for this compound AM is around 30 minutes.[3] However, this should be optimized for your cell line. Shorter incubation times are generally better to reduce potential cytotoxicity and non-specific background.
Q6: Can I use this compound in a plate reader assay?
A6: Yes, this compound can be used for fluorescence intensity measurements in a multi-well plate reader.[3] Ensure that your plate reader is equipped with the appropriate filters for excitation and emission in the orange spectrum.
Experimental Protocols
Detailed Methodology for Live-Cell Imaging of Nitric Oxide with this compound AM
This protocol provides a step-by-step guide for using this compound AM to detect intracellular NO in live cells while minimizing background fluorescence.
-
Cell Seeding:
-
Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) at a density that will result in a 70-80% confluent monolayer on the day of the experiment.
-
Culture cells in their standard growth medium.
-
-
Preparation of this compound AM Staining Solution:
-
Prepare a 5-10 mM stock solution of this compound AM in anhydrous DMSO.
-
On the day of the experiment, dilute the this compound AM stock solution in pre-warmed, serum-free, phenol red-free medium to a final working concentration of 5-10 µM. Mix thoroughly to ensure the probe is fully dissolved.
-
-
Probe Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed, phenol red-free medium or a buffered saline solution (e.g., PBS).
-
Add the this compound AM staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the this compound AM staining solution.
-
Wash the cells 2-3 times with pre-warmed, phenol red-free imaging medium to remove any unbound probe.
-
-
Induction of Nitric Oxide Production (Optional):
-
If your experiment involves stimulating NO production, replace the wash buffer with the phenol red-free medium containing your stimulus of interest.
-
Include appropriate positive and negative controls. A positive control could be cells treated with an NO donor, and a negative control could be cells pre-treated with an NOS inhibitor.
-
-
Image Acquisition:
-
Image the cells using a fluorescence microscope equipped with filters appropriate for detecting orange fluorescence (Excitation: ~560 nm, Emission: ~575 nm).
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal.[16][17]
-
Acquire images from a control group of unstained cells to assess the level of autofluorescence.
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| This compound AM Stock Solution | 5-10 mM in DMSO | Store desiccated at -20°C, protected from light. |
| This compound AM Working Concentration | 5-10 µM[3] | Titrate to optimize for specific cell type and experimental conditions. |
| Incubation Time | 30 minutes[3] | Optimize to minimize background and potential cytotoxicity. |
| Excitation Wavelength | ~560 nm[3] | |
| Emission Wavelength | ~575 nm[3] | |
| pH Range | 4-12[3] | This compound is functional over a wide pH range. |
| Detection Limit | ~10 nM[15] | This can be influenced by intracellular interfering substances.[3] |
Visualizations
Caption: Signaling pathway of intracellular nitric oxide detection by this compound AM.
Caption: Experimental workflow for using this compound AM and troubleshooting background fluorescence.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. promocell.com [promocell.com]
- 8. ibidi.com [ibidi.com]
- 9. cellmicrosystems.com [cellmicrosystems.com]
- 10. m.youtube.com [m.youtube.com]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Continuous live cell imaging using dark field microscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing DAR-4M Photobleaching During Live Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of DAR-4M photobleaching during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for live imaging?
A1: this compound (Diaminorhodamine-4M) is a fluorescent probe used for the detection of nitric oxide (NO) in biological samples. In its non-reactive state, this compound is weakly fluorescent. However, upon reaction with an intermediate product of NO and molecular oxygen, it converts into a highly fluorescent triazole derivative (this compound T).[1] This "turn-on" mechanism makes it a valuable tool for imaging NO dynamics in living cells. Its fluorescence is largely independent of pH in the physiological range (pH 4-12), a notable advantage over fluorescein-based NO probes like DAF-2.[1][2]
Q2: Is this compound photostable?
A2: Yes, this compound is considered to be relatively photostable, especially when compared to fluorescein-based probes.[3] Rhodamine-based dyes, in general, exhibit good photochemical stability.[3] However, like all fluorophores, this compound is susceptible to photobleaching under intense or prolonged illumination. This can lead to a decrease in fluorescent signal over time, which can be mistaken for a change in nitric oxide concentration.
Q3: What are the primary causes of this compound photobleaching?
A3: Photobleaching of this compound, like other fluorophores, is primarily caused by the photochemical destruction of the molecule upon exposure to excitation light.[4] Key contributing factors include:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity significantly accelerates photobleaching.
-
Prolonged Exposure Time: Continuous or repeated exposure of the sample to excitation light will lead to cumulative photodamage.
-
Presence of Reactive Oxygen Species (ROS): The imaging process itself can generate ROS, which can further degrade the fluorophore.
Q4: How can I distinguish between a decrease in signal due to photobleaching and a genuine decrease in nitric oxide concentration?
A4: This is a critical experimental consideration. To differentiate, you can perform the following control experiments:
-
Image a "no-light" control: Prepare a sample stained with this compound but do not expose it to the excitation light for the duration of the experiment. At the end of the time course, image this sample to see if the signal has diminished due to factors other than photobleaching (e.g., probe leakage).
-
Image a fixed, high-NO control: Treat cells with a nitric oxide donor to generate a strong, stable signal. Then, fix the cells and image them under your experimental conditions. Any signal decrease in this sample can be attributed to photobleaching.
-
Analyze the rate of signal decay: Photobleaching often follows a predictable exponential decay curve. A sudden, rapid drop in fluorescence is more likely to be a physiological event.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your live imaging experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Weak or No Initial Signal | 1. Low Nitric Oxide Production: The cells may not be producing detectable levels of NO. 2. Improper Probe Loading: The cell-permeable version, this compound AM, may not have been efficiently loaded or hydrolyzed to the active this compound form.[2] 3. Incorrect Microscope Settings: Excitation and emission filters may not be optimal for this compound.[5] | 1. Positive Control: Use a nitric oxide donor (e.g., S-nitroso-N-acetylpenicillamine, SNAP) to stimulate NO production and confirm the probe is working. 2. Optimize Loading: Ensure the correct concentration of this compound AM is used (typically 5-10 µM) and allow sufficient incubation time (e.g., 30-60 minutes) for cellular uptake and de-esterification.[1][3] 3. Verify Settings: Use filter sets appropriate for this compound's spectral profile (Excitation max ~560 nm, Emission max ~575 nm).[1][2] |
| Rapid Signal Fading | 1. Photobleaching: The most likely cause is excessive light exposure.[4] 2. Phototoxicity: High light intensity can induce cellular stress, leading to a decrease in NO production.[6] | 1. Reduce Light Exposure: Decrease laser power/lamp intensity to the minimum required for a good signal-to-noise ratio. Reduce exposure time per frame and increase the interval between image acquisitions.[7][8] 2. Use Antifade Reagents: Consider adding a live-cell compatible antifade reagent to the imaging medium (see table below). 3. Assess Phototoxicity: Monitor cell morphology and viability. Use a lower light dose if signs of stress are observed. |
| High Background Fluorescence | 1. Extracellular Probe: Incomplete washout of this compound AM can lead to background fluorescence. 2. Autofluorescence: Some cell types or media components exhibit intrinsic fluorescence.[4] | 1. Thorough Washing: Ensure cells are adequately washed with fresh, phenol (B47542) red-free medium after loading with this compound AM. 2. Use Phenol Red-Free Medium: Phenol red in culture medium is fluorescent and can contribute to background. 3. Image Unstained Controls: Acquire images of unstained cells using the same settings to determine the level of autofluorescence. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Health: Differences in cell confluency, passage number, or overall health can affect NO production. 2. Inconsistent Imaging Conditions: Minor variations in lamp alignment, laser power, or objective cleanliness can alter signal intensity. | 1. Standardize Cell Culture: Use cells at a consistent confluency and passage number for all experiments. 2. Calibrate Microscope: Regularly check and align the light source. Use the same instrument settings for all acquisitions within an experiment and between replicates. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Nitric Oxide with this compound AM
This protocol provides a general guideline for staining and imaging live cells with this compound AM. Optimization may be required for specific cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Culture cells to the desired confluency (typically 70-80%).
-
-
Probe Loading:
-
Prepare a 5 mM stock solution of this compound AM in anhydrous DMSO.
-
Dilute the this compound AM stock solution in pre-warmed, serum-free, phenol red-free cell culture medium to a final working concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with the serum-free, phenol red-free medium.
-
Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with pre-warmed imaging medium (e.g., phenol red-free medium or HBSS).
-
-
Imaging:
-
Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Use appropriate filter sets for this compound (e.g., excitation ~560 nm, emission ~575 nm).
-
Minimize light exposure by using the lowest possible excitation intensity and the shortest exposure time that provides an adequate signal-to-noise ratio.
-
For time-lapse imaging, use the longest possible interval between acquisitions that will still capture the dynamics of interest.
-
Protocol 2: Using an Antifade Reagent for Live-Cell Imaging
This protocol describes the general use of a commercially available live-cell antifade reagent. Always refer to the manufacturer's specific instructions.
-
Prepare Antifade Imaging Medium:
-
Dilute the concentrated antifade reagent into your normal imaging medium at the recommended concentration (e.g., 1:100).
-
-
Probe Loading and Washing:
-
Follow steps 1-3 of Protocol 1.
-
-
Antifade Incubation:
-
After the final wash, replace the medium with the prepared antifade imaging medium.
-
Incubate the cells for at least 15-30 minutes before imaging to allow the reagent to take effect.
-
-
Imaging:
-
Proceed with imaging as described in step 4 of Protocol 1. The presence of the antifade reagent should allow for longer or more frequent imaging with reduced photobleaching.
-
Quantitative Data Summary
While specific quantitative data on this compound photobleaching is limited in the literature, the following table summarizes key parameters and provides recommended starting points for optimizing your imaging experiments.
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| This compound AM Concentration | 5 - 10 µM | Higher concentrations may increase signal but can also lead to cytotoxicity and higher background.[1] |
| Loading Time | 30 - 60 minutes | Allows for sufficient cellular uptake and de-esterification.[3] |
| Excitation Wavelength | ~560 nm | Matches the excitation maximum of the NO-bound form of this compound.[1][2] |
| Emission Wavelength | ~575 nm | Matches the emission maximum of the NO-bound form of this compound.[1][2] |
| Excitation Intensity | As low as possible | Minimize to reduce photobleaching and phototoxicity.[7][8] |
| Exposure Time | < 100 ms (B15284909) (if possible) | Shorter exposure times reduce the total light dose delivered to the sample. |
| Time-lapse Interval | As long as feasible | Increases the time for the fluorophore to recover and for cellular repair mechanisms to act. |
The following table provides a qualitative comparison of common antifade reagents that are compatible with live-cell imaging. Their effectiveness with this compound should be empirically determined.
| Antifade Reagent | Principle of Action | Suitability for Live-Cell Imaging |
| Trolox | Vitamin E analog, potent antioxidant. | Widely used, but can have effects on cell physiology. |
| n-Propyl gallate (NPG) | Free radical scavenger. | Can be used with live cells, but may have anti-apoptotic effects.[9] |
| Commercial Formulations (e.g., ProLong Live) | Often proprietary mixtures of oxygen scavengers and antioxidants. | Specifically formulated and tested for live-cell compatibility and efficacy.[10] |
Visualizations
Caption: Workflow for live-cell imaging with this compound AM.
References
- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting weak or no signal with DAR-4M AM
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing DAR-4M AM, a fluorescent probe for the detection of intracellular nitric oxide (NO).
Troubleshooting Guide: Weak or No Signal with this compound AM
Experiencing a weak or absent fluorescent signal can be a significant roadblock in experiments. This guide provides a systematic approach to diagnosing and resolving common issues.
Q1: I am not observing any fluorescent signal after loading my cells with this compound AM and stimulating them. What are the possible causes and solutions?
A weak or nonexistent signal can stem from several factors, ranging from the experimental setup to the health of the cells. Follow this troubleshooting workflow to identify the issue:
Caption: Troubleshooting flowchart for weak or no this compound AM signal.
Q2: My signal is very dim. How can I improve the fluorescence intensity?
Low signal intensity can often be rectified by optimizing your experimental protocol.
-
Optimize Probe Concentration: While the recommended concentration is 5-10 µM, this can be cell-type dependent.[1][2] Titrate the concentration to find the optimal balance between signal and potential cytotoxicity. Note that excessively high concentrations can sometimes lead to quenching and a decrease in signal.[1][2]
-
Optimize Loading Time and Temperature: Insufficient incubation time can lead to poor probe loading. A general starting point is 30 minutes at 37°C, but this may require optimization for your specific cells.
-
Use a Serum-Free Medium for Loading: Serum and proteins like BSA in the culture medium can reduce the efficiency of NO detection.[1] Perform the loading step in a serum-free medium or buffer.
-
Check for Autofluorescence: Cellular autofluorescence, especially in the green spectrum, can interfere with the signal. This compound AM is advantageous as it fluoresces in the orange-red spectrum, minimizing this issue.[1][2][3] However, if you suspect autofluorescence is a problem, image an unstained control sample to assess the background signal.
Q3: The fluorescent signal fades quickly during imaging. What can I do to prevent this?
The rapid decay of fluorescence is likely due to photobleaching.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use an Antifade Mounting Medium: If you are imaging fixed cells, use a commercially available antifade mounting medium.
-
Acquire Images Efficiently: Have a clear imaging plan to avoid unnecessary exposure of the sample to the excitation light.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound AM for NO detection?
This compound AM is a cell-permeable probe. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable this compound.[1] In the presence of nitric oxide (NO) and oxygen, the non-fluorescent this compound is converted into a highly fluorescent triazole derivative, this compound T, which emits an orange-red fluorescence.
Caption: Mechanism of intracellular NO detection by this compound AM.
Q2: What are the excitation and emission wavelengths for this compound T?
The fluorescent product, this compound T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][2]
Q3: Can this compound AM be used for quantitative measurements of NO?
While this compound AM is an excellent qualitative indicator of intracellular NO production, obtaining absolute quantitative measurements can be challenging. The fluorescence intensity is dependent on both the NO concentration and the intracellular concentration of the probe, which can vary between cells. For semi-quantitative analysis, it is crucial to include proper controls and to ensure consistent loading and imaging conditions across all samples. One study suggests that the fluorescent yield of this compound can be affected by the presence of other oxidants, making quantitative comparisons between samples inappropriate without careful validation.[4]
Q4: Are there any substances that can interfere with the this compound AM signal?
Yes, certain components in the cell culture medium can interfere with the measurement. Phenol (B47542) red, a common pH indicator in media, is fluorescent and can contribute to background noise. It is recommended to use a phenol red-free medium for imaging. Additionally, serum and BSA can lower the sensitivity of NO detection.[1]
Q5: How should I store my this compound AM?
Upon receiving, it is recommended to aliquot the this compound AM solution and store it at -20°C, protected from light. Avoid repeated freeze-thaw cycles. Once a diluted working solution is prepared, it should be used immediately, and any unused portion should be discarded.
Data Presentation
| Parameter | Value | Reference |
| Probe Name | This compound AM (Diaminorhodamine-4M Acetoxymethyl Ester) | [1] |
| Target Analyte | Intracellular Nitric Oxide (NO) | [1] |
| Excitation Max. | ~560 nm | [1][2] |
| Emission Max. | ~575 nm | [1][2] |
| Recommended Concentration | 5 - 10 µM | [1][2] |
| Cell Permeability | Yes (AM ester form) | [1] |
| pH Range | 4 - 12 | [1][2] |
| Detection Limit | ~10 nM |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular NO using this compound AM
This protocol provides a general guideline for loading cultured cells with this compound AM and imaging NO production. Optimization may be required for specific cell types and experimental conditions.
Caption: General experimental workflow for this compound AM imaging.
Materials:
-
This compound AM (stock solution in DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Serum-free cell culture medium or a suitable buffer (e.g., HBSS)
-
Reagents for stimulating NO production (e.g., ionomycin (B1663694), thrombin, LPS and IFN-γ)[5][6]
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Seed cells on a glass-bottom dish or coverslip and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a fresh working solution of this compound AM in serum-free medium or buffer at a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with the serum-free medium/buffer.
-
Add the this compound AM loading solution to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Gently remove the loading solution.
-
Wash the cells twice with pre-warmed serum-free medium/buffer to remove any excess probe.
-
-
Stimulation and Imaging:
-
Add your stimulating agent to the cells.
-
Immediately begin imaging using a fluorescence microscope equipped with filters appropriate for excitation at ~560 nm and emission at ~575 nm.
-
Acquire images at desired time points to monitor the change in fluorescence intensity.
-
Controls:
-
Negative Control: Cells loaded with this compound AM but not stimulated. This will establish the baseline fluorescence.
-
Positive Control: Cells treated with a known NO donor (e.g., SNAP or SIN-1) to confirm that the probe is working correctly.
-
Inhibitor Control: Pre-treat cells with an NOS inhibitor (e.g., L-NAME) before stimulation to confirm that the observed signal is due to NO production.
Protocol 2: Induction of Nitric Oxide Production in Endothelial Cells
This protocol provides an example of how to stimulate NO production in cultured endothelial cells.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Ionomycin or Thrombin solution
-
Cell culture medium
Procedure:
-
Culture endothelial cells to confluency.
-
Prepare the cells for imaging as described in Protocol 1 (including this compound AM loading and washing).
-
To stimulate NO production, treat the cells with one of the following:
-
Proceed with imaging as described in Protocol 1. The fluorescence signal should increase upon stimulation.
References
- 1. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endogenously produced nitric oxide inhibits endothelial cell growth as demonstrated using novel antisense cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DAR-4M AM Loading
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DAR-4M AM to detect intracellular nitric oxide (NO).
Troubleshooting Guide
This guide addresses common issues encountered during this compound AM loading and imaging experiments.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Fluorescence Signal | 1. Ineffective Loading: The probe may not be efficiently entering the cells. | • Optimize Concentration: Titrate this compound AM concentration. While 5-10 µM is a common starting point, the optimal concentration can be cell-type dependent.[1][2] • Optimize Incubation Time: Test a time course (e.g., 15, 30, 45, 60 minutes) to determine the optimal loading period for your specific cells.[2] • Use of Pluronic™ F-127: Add Pluronic™ F-127 (at a final concentration of 0.01-0.05%) to the loading buffer to aid in the solubilization of the AM ester. |
| 2. Insufficient NO Production: The cells may not be producing enough NO to be detected. | • Use a Positive Control: Stimulate cells with a known NOS activator (e.g., bradykinin, ionomycin, or an appropriate agonist for your system) to confirm the probe is working.[3][4] • Use an NO Donor: Treat cells with an NO donor like S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Sodium Nitroprusside (SNP) as a positive control for the dye itself.[5] | |
| 3. Inactive Reagent: The this compound AM may have degraded due to improper storage or handling. | • Proper Storage: Store the DMSO stock solution at -20°C, protected from light and moisture. Aliquot the stock solution to avoid repeated freeze-thaw cycles. • Fresh Working Solution: Prepare the final working solution immediately before use. | |
| 4. Incorrect Imaging Settings: The microscope filter sets or imaging parameters may not be optimal. | • Check Filter Sets: Ensure you are using appropriate filters for rhodamine-based dyes (Excitation ~560 nm, Emission ~575 nm).[1][2] • Optimize Acquisition: Increase the exposure time or detector gain, but be mindful of increasing background and phototoxicity. | |
| High Background Fluorescence | 1. Extracellular Probe: The probe may not have been completely washed away after loading. | • Thorough Washing: Wash cells 2-3 times with warm, serum-free medium or buffer (e.g., HBSS) after incubation with the probe. |
| 2. Autofluorescence: The cells or medium components may be autofluorescent. | • Use Phenol (B47542) Red-Free Medium: Phenol red is fluorescent and can interfere with the signal.[1] Conduct experiments in phenol red-free medium. • Image Unstained Controls: Always image a sample of unstained cells under the same conditions to determine the level of natural autofluorescence. | |
| 3. Probe Compartmentalization: The probe may be accumulating in organelles, leading to punctate staining. | • Lower Incubation Temperature: Try loading the cells at a lower temperature (e.g., room temperature or 4°C) to reduce active transport and compartmentalization. | |
| 4. Probe Extrusion: Cells may be actively pumping the dye out. | • Use Probenecid (B1678239): Include an anion-exchange protein inhibitor like probenecid (1-2.5 mM) in the loading and final imaging buffer to inhibit dye leakage. | |
| Cell Death or Morphological Changes | 1. Cytotoxicity: The loading conditions may be toxic to the cells. | • Lower Concentration: Reduce the this compound AM concentration. While cytotoxicity is low at 10 µM, sensitive cell types may require lower concentrations.[2] • Reduce Incubation Time: Shorten the loading period. • Minimize DMSO: Ensure the final concentration of DMSO in the culture medium is low (<0.5%). |
| 2. Phototoxicity: Excessive exposure to excitation light can damage cells. | • Reduce Light Exposure: Use the lowest possible excitation intensity and exposure time required to obtain a good signal. • Use Live-Cell Imaging System: Employ an environmentally controlled chamber on the microscope to maintain optimal cell health (37°C, 5% CO₂). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound AM? A: this compound AM is a cell-permeable version of the nitric oxide (NO) probe this compound. Once inside the cell, intracellular enzymes called esterases cleave off the acetoxymethyl (AM) group. This traps the now cell-impermeable this compound molecule inside.[2] In the presence of NO and oxygen, the non-fluorescent this compound is converted into a highly fluorescent triazolo-rhodamine analog (this compound T), which emits a bright orange-red signal.
Q2: What are the optimal excitation and emission wavelengths for this compound? A: The optimal excitation wavelength (λex) is approximately 560 nm, and the emission wavelength (λem) is approximately 575 nm.[1][2]
Q3: What is a good starting concentration and incubation time for this compound AM loading? A: A typical starting concentration is between 5-10 µM.[1][2] The incubation time is highly dependent on the cell type. Published examples include 20 minutes for PC12 cells and 30 minutes for primary cultured endothelial cells.[2][6] It is strongly recommended to optimize both parameters for your specific experimental conditions.
Q4: Is this compound AM specific to nitric oxide (NO)? A: this compound AM reacts with NO to produce a fluorescent signal. However, some studies indicate that its fluorescent yield can be enhanced in the presence of other reactive nitrogen species (RNS) like peroxynitrite, though it does not react with non-NO RNS alone.[5][7] Therefore, it is considered a robust indicator for overall RNS production, but attributing the signal exclusively to NO may require the use of specific inhibitors (like L-NAME for NOS) and scavengers as controls.[4][8]
Q5: Can I use this compound AM in media containing serum or phenol red? A: It is highly recommended to perform the loading and imaging in serum-free and phenol red-free media.[1] Serum proteins and phenol red can interfere with the probe's fluorescence and reduce detection sensitivity.[1]
Q6: How should I prepare and store this compound AM? A: Prepare a stock solution (typically 1-5 mM) in high-quality, anhydrous DMSO.[1] Aliquot this stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. The final working solution should be prepared fresh for each experiment by diluting the stock solution in a buffer of your choice.
Q7: My cells look stressed or are dying after loading. What should I do? A: Cell stress can be caused by probe concentration, incubation time, or phototoxicity. Try reducing the this compound AM concentration and shortening the incubation period.[2] During imaging, minimize the cells' exposure to the excitation light by using the lowest intensity and shortest exposure time necessary.
Quantitative Data Summary
The following tables provide key specifications and example loading conditions for this compound AM.
Table 1: Spectroscopic Properties and Recommended Parameters
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~560 nm | [1][2] |
| Emission Wavelength (λem) | ~575 nm | [1][2] |
| Recommended Concentration Range | 5 - 10 µM | [1][2] |
| pH Operating Range | 4 - 12 | [2] |
| Common Solvent for Stock | Anhydrous DMSO | [1] |
| Cytotoxicity | Not significant at ~10 µM | [2] |
Table 2: Example Loading Protocols for Different Cell Types
| Cell Type | Loading Concentration | Loading Time | Temperature | Reference |
| Primary Cultured Endothelial Cells | Not Specified (General protocol) | 30 min | 37°C | [2] |
| PC12 Cells | 10 µM | 20 min | 37°C | [6] |
| Macrophage Cells | 5 µM | Not Specified | 37°C | [9] |
| Bovine Aortic Endothelial Cells | Not Specified (General protocol) | Not Specified | 37°C | [3] |
Note: These are examples from published literature and should serve as a starting point. Optimization is critical for each new cell type and experimental setup.
Key Experimental Protocols
Preparation of Reagents
-
This compound AM Stock Solution (e.g., 1 mM): Dissolve the required amount of this compound AM in anhydrous DMSO. For example, for a 1 mg vial of this compound AM (MW: 630.47 g/mol ), add 1.586 mL of DMSO to get a 1 mM stock solution. Mix well. Aliquot and store at -20°C, protected from light.
-
Loading Buffer: A common choice is Hanks' Balanced Salt Solution (HBSS) or a serum-free, phenol red-free culture medium. Warm to 37°C before use.
-
(Optional) Additive Stock Solutions:
-
10% Pluronic™ F-127 in DMSO: To aid probe solubilization.
-
100 mM Probenecid in 1 M NaOH: To prevent dye leakage.
-
Cell Loading Protocol
-
Cell Seeding: Seed cells on an appropriate imaging plate or coverslip and allow them to adhere and reach the desired confluency.
-
Prepare Working Solution: Prepare the this compound AM working solution immediately before use. Dilute the 1 mM stock solution into the pre-warmed loading buffer to a final concentration of 5-10 µM.
-
Example for 1 mL of 10 µM solution: Add 10 µL of 1 mM this compound AM stock to 990 µL of loading buffer.
-
(Optional) If using additives, you can add Pluronic™ F-127 to the working solution for a final concentration of ~0.02%.
-
-
Cell Washing: Aspirate the culture medium from the cells and wash them once with the pre-warmed loading buffer.
-
Incubation: Add the this compound AM working solution to the cells and incubate for 20-60 minutes at 37°C in a cell culture incubator. Protect the plate from light during this step.
-
Washing: Aspirate the loading solution and wash the cells two to three times with pre-warmed buffer to remove any extracellular probe.
-
(Optional) The final wash and the imaging buffer can be supplemented with probenecid (final concentration 1-2.5 mM) to reduce dye extrusion.
-
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to the cells. Proceed with fluorescence microscopy using appropriate filter sets (Ex: ~560 nm, Em: ~575 nm).
Controls for the Experiment
-
Negative Control: A sample of cells not loaded with this compound AM to assess autofluorescence.
-
Inhibitor Control: Pre-treat cells with a specific NOS inhibitor (e.g., 1 mM L-NAME for several hours) before loading with this compound AM to confirm that the signal is dependent on NOS activity.[4]
-
Positive Control: After loading, stimulate cells with a known NO-inducing agent (e.g., bradykinin) to confirm the probe can detect an increase in NO.[3]
Visualizations
References
- 1. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Probing nitric oxide signaling using molecular MRI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DAR-4M & DAR-4M AM
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively using DAR-4M and its acetoxymethyl ester derivative (this compound AM) while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect nitric oxide (NO)?
A1: this compound (Diaminorhodamine-4M) is a fluorescent probe used for detecting nitric oxide. In its non-fluorescent state, this compound reacts with an intermediate product of NO and oxygen to become highly fluorescent.[1] The resulting fluorescent compound, this compound T, can be excited at approximately 560 nm and emits light at around 575 nm.[1] this compound is cell-impermeable and is therefore used to detect extracellular NO.[1] For intracellular NO detection, the cell-permeable version, this compound AM, is used.[2]
Q2: What is the recommended concentration for using this compound AM?
A2: The optimal concentration for this compound AM is typically between 5 to 10 µM.[2] However, this can vary depending on the cell type and experimental conditions. It is always recommended to perform a concentration-response experiment to determine the lowest effective concentration that provides a sufficient fluorescent signal with minimal cytotoxicity for your specific cell line.
Q3: Is this compound specific to nitric oxide?
A3: While this compound is a valuable tool for detecting NO, it is important to note that it reacts with intermediates formed from NO and oxygen.[1] Its fluorescence can also be enhanced in the presence of other reactive nitrogen species, meaning it is not strictly specific for NO.[3] Therefore, it is more accurate to consider this compound as an indicator of reactive nitrogen species production.
Q4: Can the solvent for this compound AM, DMSO, affect my cells?
A4: Yes, dimethyl sulfoxide (B87167) (DMSO), the solvent used to dissolve this compound AM, can impact cell health. High concentrations of DMSO can be cytotoxic, while even low concentrations can sometimes affect cell growth and differentiation. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control (cells treated with the same concentration of DMSO without this compound AM) in your experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed After this compound AM Staining
Possible Causes & Solutions:
-
Excessive this compound AM Concentration: High concentrations of rhodamine-based dyes can induce cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the minimal concentration of this compound AM required for a detectable signal. Start with a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, and 10 µM) to identify the optimal concentration for your cell type and experimental setup.
-
-
Prolonged Incubation Time: Extended exposure to the fluorescent probe can lead to increased cell stress and death.
-
Solution: Optimize the incubation time. Test shorter incubation periods (e.g., 15 min, 30 min, 45 min, 60 min) to find the shortest time that yields a satisfactory fluorescent signal.
-
-
Solvent (DMSO) Toxicity: The final concentration of DMSO in the cell culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is well below 1%, and ideally at or below 0.1%. Always include a DMSO-only vehicle control to assess the solvent's effect on cell viability.
-
-
Phototoxicity: Exposure to excitation light, especially high-intensity light, can generate reactive oxygen species (ROS) and cause phototoxic cell death.
-
Solution: Minimize the duration and intensity of light exposure during imaging. Use neutral density filters to reduce illumination intensity. Image different fields of view to avoid repeatedly exposing the same cells. Consider using imaging media with antioxidant properties.
-
-
Inherent Cell Line Sensitivity: Some cell lines are more sensitive to chemical treatments than others.
-
Solution: If you observe high cytotoxicity even at low concentrations and short incubation times, your cell line may be particularly sensitive. Consider testing the probe on a more robust cell line if your experimental design allows. Additionally, ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Issue 2: Inconsistent or Non-Reproducible Fluorescence Results
Possible Causes & Solutions:
-
Variable Probe Concentration: Inaccurate pipetting can lead to inconsistent this compound AM concentrations between experiments.
-
Solution: Calibrate your pipettes regularly. Prepare a fresh stock solution of this compound AM and make serial dilutions carefully.
-
-
Inconsistent Incubation Times: Variations in incubation time can affect the amount of probe taken up by the cells and the resulting fluorescence intensity.
-
Solution: Use a timer to ensure consistent incubation periods for all samples and experiments.
-
-
Cell Culture Variability: Differences in cell density, passage number, or media composition can alter cellular responses.
-
Solution: Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of the experiment.
-
-
Photobleaching: The fluorescent signal fades over time upon exposure to excitation light.
-
Solution: Image samples quickly after staining. Use an anti-fade mounting medium if applicable. Acquire images using the lowest possible excitation intensity that provides a good signal-to-noise ratio.
-
Issue 3: High Background Fluorescence
Possible Causes & Solutions:
-
Autofluorescence: Cells and some media components naturally fluoresce, which can contribute to background signal.
-
Solution: Image an unstained control sample to determine the level of autofluorescence. If possible, use a microscope with spectral unmixing capabilities. Using fluorophores that excite at longer wavelengths can sometimes reduce autofluorescence.
-
-
Probe Precipitation: High concentrations of this compound AM may lead to the formation of fluorescent aggregates.
-
Solution: Ensure the probe is fully dissolved in DMSO before diluting it in your aqueous buffer. Do not exceed the recommended working concentrations.
-
-
Contaminated Reagents or Labware: Fluorescent contaminants on slides, coverslips, or in buffers can increase background noise.
-
Solution: Use high-quality, clean glassware and plasticware. Filter your buffers if necessary.
-
Quantitative Data Summary
The following tables provide illustrative data on the effects of this compound AM concentration and incubation time on cell viability. This data is based on general trends observed for fluorescent probes and should be used as a guideline for experimental design. Users should generate their own dose-response and time-course data for their specific cell line and experimental conditions.
Table 1: Illustrative Effect of this compound AM Concentration on Cell Viability
| This compound AM Concentration (µM) | Incubation Time (hours) | Illustrative Cell Viability (%) |
| 0 (Control) | 2 | 100 |
| 1 | 2 | 95 ± 4 |
| 5 | 2 | 90 ± 5 |
| 10 | 2 | 85 ± 6 |
| 20 | 2 | 60 ± 8 |
Table 2: Illustrative Effect of Incubation Time on Cell Viability with 10 µM this compound AM
| Incubation Time (hours) | This compound AM Concentration (µM) | Illustrative Cell Viability (%) |
| 0.5 | 10 | 92 ± 5 |
| 1 | 10 | 88 ± 6 |
| 2 | 10 | 85 ± 6 |
| 4 | 10 | 70 ± 7 |
Detailed Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound AM
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Prepare this compound AM Dilutions: Prepare a series of this compound AM concentrations (e.g., 1, 2.5, 5, 7.5, 10, and 20 µM) in your cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound AM or the vehicle control.
-
Incubation: Incubate the plate for a fixed period (e.g., 2 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM and Propidium Iodide).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The optimal concentration is the highest concentration that does not cause a significant decrease in cell viability.
Protocol 2: Assessing this compound AM-Induced Cytotoxicity via Mitochondrial Membrane Potential
-
Cell Treatment: Treat cells with the desired concentration of this compound AM, a vehicle control, and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: After the treatment period, incubate the cells with a mitochondrial membrane potential-sensitive dye such as JC-1 or TMRE according to the manufacturer's instructions.
-
Imaging/Flow Cytometry: Analyze the fluorescence of the mitochondrial probe. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization, a hallmark of early apoptosis.
Protocol 3: Measuring Caspase Activation in Response to this compound AM
-
Cell Treatment: Expose cells to this compound AM or a vehicle control for the desired time. Include a positive control for apoptosis (e.g., staurosporine).
-
Caspase Assay: Use a commercially available caspase activity assay kit (e.g., a fluorometric assay for caspase-3/7 activity). Lyse the cells and add the caspase substrate.
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the caspase substrate using a fluorometer or a fluorescence plate reader. An increase in fluorescence indicates caspase activation.
Mandatory Visualizations
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Caption: Experimental workflow for optimizing this compound AM use.
References
- 1. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. Tunable Cytotoxicity of Rhodamine 6G via Anion Variations - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for DAR-4M imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio for DAR-4M imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Diaminorhodamine-4M) is a fluorescent probe used for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS).[1][2][3] It is particularly useful for bioimaging applications due to its rhodamine-based structure, which offers greater photostability and less pH sensitivity compared to fluorescein-based probes like DAF-2.[4] The acetoxymethyl ester form, this compound AM, is cell-permeable and used for detecting intracellular NO.[5]
Q2: What are the spectral properties of this compound?
This compound has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm, fluorescing in the orange-red spectrum.[1][5] This is advantageous as it reduces interference from the autofluorescence of cells, which is typically in the green spectrum.[1]
Q3: Is this compound specific for nitric oxide (NO)?
While this compound reacts with NO, it's more accurately described as a probe for reactive nitrogen species (RNS).[2][3] Its fluorescence can be enhanced in the presence of other oxidants like peroxynitrite, meaning that quantitative comparisons between samples can be challenging as the fluorescent yield is affected by the overall oxidative state of the sample.[2][6] Therefore, it is best suited for the qualitative assessment of RNS production.[2]
Q4: What is the detection limit of this compound?
The detection limit for NO is approximately 7-10 nM.[4] However, the sensitivity for intracellular measurements using this compound AM may be lower due to interfering substances within the cell.[1][5]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses common issues that can lead to a poor signal-to-noise ratio in this compound imaging experiments.
Problem 1: Weak or No Fluorescent Signal
A weak or absent signal can make it impossible to distinguish from background noise.
| Possible Cause | Recommended Solution |
| Suboptimal Probe Concentration | The optimal concentration of this compound AM can vary between cell types. Perform a concentration titration to determine the ideal concentration for your specific cells. A typical starting concentration is around 5 µM.[5] |
| Insufficient Incubation Time | Ensure sufficient time for the AM ester to be cleaved by intracellular esterases to the active this compound probe. A typical incubation time is 20-30 minutes.[7] |
| Low NO/RNS Production | Your experimental conditions may not be stimulating enough NO or RNS production. Use a positive control (e.g., an NO donor) to confirm that the probe is working correctly. |
| Photobleaching | Minimize the exposure of the sample to excitation light before imaging. Use the lowest possible excitation intensity that provides a detectable signal.[8] |
| Incorrect Filter Set | Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation: ~560 nm, Emission: ~575 nm).[1][5] |
Problem 2: High Background Fluorescence
High background fluorescence can obscure the specific signal from your sample.
| Possible Cause | Recommended Solution |
| Autofluorescence | Use a phenol (B47542) red-free culture medium, as phenol red can be fluorescent.[1][5] If autofluorescence is still an issue, consider using spectral unmixing if your imaging software supports it. |
| Incomplete Removal of Excess Probe | After incubating with this compound AM, wash the cells thoroughly with fresh, pre-warmed medium or buffer to remove any extracellular probe.[9] |
| Contaminated Reagents | Prepare fresh buffers and solutions for each experiment. Filter solutions to remove particulate matter that can scatter light.[10] |
| Instrument Settings | Optimize the gain setting on your detector. Excessively high gain will amplify background noise.[8][10] |
Experimental Protocols
I. Intracellular Nitric Oxide (NO) Detection with this compound AM
This protocol is a general guideline for staining cells with this compound AM to detect intracellular NO.
Materials:
-
This compound AM
-
Anhydrous DMSO
-
Phenol red-free cell culture medium or appropriate buffer (e.g., HBSS)
-
Live cells in culture
Procedure:
-
Prepare a Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.
-
Prepare a Staining Solution: Dilute the this compound AM stock solution to a final working concentration of 5-10 µM in pre-warmed, serum-free, phenol red-free medium or buffer.[7] The optimal concentration should be determined experimentally.
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the staining solution.
-
For suspension cells, pellet the cells and resuspend them in the staining solution.
-
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.[7]
-
Washing:
-
For adherent cells, remove the staining solution and wash the cells 2-3 times with pre-warmed medium or buffer.
-
For suspension cells, pellet the cells, remove the supernatant, and resuspend in fresh, pre-warmed medium or buffer.
-
-
Imaging: Image the cells immediately using a fluorescence microscope with a filter set appropriate for red fluorescence (Excitation: ~560 nm, Emission: ~575 nm).
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~560 nm | [1][5] |
| Emission Maximum (λem) | ~575 nm | [1][5] |
| Detection Limit (NO) | ~7-10 nM | [4] |
| pH Range | 4 - 12 | [1][5] |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [1][5] |
| Fluorescence Quantum Yield (Φ) | 0.42 | [5] |
Visualizations
References
- 1. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Bioimaging of nitric oxide with fluorescent indicators based on the rhodamine chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Effect of pH on DAR-4M fluorescence intensity
DAR-4M Technical Support Center
Welcome to the technical support center for the fluorescent probe this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols related to the use of this compound, with a specific focus on the influence of pH on its fluorescence intensity.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of pH on this compound fluorescence intensity?
A: The fluorescence of this compound, after it reacts with nitric oxide (NO) to form its fluorescent product this compound T, is notably stable across a wide pH range.[1][2] Technical specifications consistently indicate that the probe can be used in environments with a pH ranging from 4 to 12 without significant changes to its fluorescence intensity.[1][2] In fact, its pH insensitivity is a key advantage over other NO probes like DAF-2.
Q2: Why is this compound considered pH-insensitive while other probes are not?
A: this compound is a rhodamine-based chromophore.[3] Rhodamine and its derivatives are structurally robust, and their fluorescence quantum yield is inherently less susceptible to changes in proton concentration within the typical biological pH range. This contrasts with fluorescein-based probes (e.g., DAF-2), which contain phenolic hydroxyl groups that can be protonated or deprotonated with pH changes, directly altering their electronic structure and thus their fluorescence.
Q3: What is the optimal pH for conducting experiments with this compound?
A: While the probe itself is stable from pH 4-12, the optimal pH is determined by your biological system. For most cellular and physiological applications, it is recommended to work at a neutral pH, typically around pH 7.4 .[4] Standard protocols suggest preparing this compound dilutions in buffers like 0.1 M phosphate (B84403) buffer or Hank's Balanced Salt Solution (HBSS) at pH 7.4.[4]
Q4: Is this compound specific to Nitric Oxide (NO)?
A: This is a critical point for experimental interpretation. While this compound is an excellent indicator for the presence of NO, it is more accurately described as a probe for reactive nitrogen species (RNS) .[5][6] The probe primarily reacts with N₂O₃, an auto-oxidation product of NO.[5] While other oxidants like superoxide (B77818) or hydrogen peroxide alone do not cause a fluorescent signal, their presence can potentiate the reaction with low levels of NO, affecting the fluorescent yield.[5][6] Therefore, this compound is a suitable probe for the qualitative assessment of RNS production but may not be appropriate for quantitative comparisons between samples with different oxidative environments.[6]
Troubleshooting Guide
Issue 1: I am observing changes in fluorescence intensity that correlate with changes in my sample's pH.
-
Possible Cause 1: Biological Effect. The pH of your experimental buffer can significantly impact the health and metabolic activity of your cells or tissue. A change in pH could be altering the rate of NO production by nitric oxide synthases (NOS), rather than affecting the probe's intrinsic fluorescence.
-
Solution: Maintain a stable, physiological pH (e.g., 7.4) using a robust buffer like HEPES or phosphate buffer to ensure the observed fluorescence changes are due to the experimental variable, not cellular stress.
-
-
Possible Cause 2: Interfering Substances. Some biological molecules can interfere with NO probes. While this compound is generally robust, high concentrations of substances like dehydroascorbic acid (DHA) have been shown to react with this compound and generate a fluorescent signal.[7] The concentration or reactivity of these interferents could be pH-dependent.
-
Solution: Run a cell-free control experiment to test if components of your media or buffer react with this compound at different pH values in the presence of a known NO donor.
-
-
Possible Cause 3: Presence of Other Oxidants. The fluorescent yield of this compound can be affected by the presence of other oxidants in the sample.[3][6] The activity of these oxidants or the enzymes that produce them can be highly pH-dependent.
-
Solution: Acknowledge that this compound measures overall RNS. If you need to specifically attribute the signal to NO, consider using an NO scavenger like c-PTIO as a negative control to see if it abolishes the signal.[5]
-
Issue 2: My fluorescence signal is weak or unstable.
-
Possible Cause 1: Sub-optimal Probe Concentration. The recommended working concentration is typically between 5-10 µM.[1][2]
-
Solution: Titrate the concentration of this compound (or this compound AM for intracellular studies) to find the optimal signal-to-noise ratio for your specific application.
-
-
Possible Cause 2: Insufficient NO/RNS Production. The signal is directly proportional to the amount of RNS produced.
-
Solution: Use a positive control, such as a known NO donor (e.g., SNAP or sodium nitroprusside), to confirm that the probe is working correctly and that your imaging system is set up properly.
-
-
Possible Cause 3: Photobleaching. Although this compound is more photostable than fluorescein-based probes, all fluorophores will photobleach with excessive exposure to excitation light.
-
Solution: Minimize light exposure by using neutral density filters, reducing laser power, and decreasing the frequency of image acquisition.
-
Data & Specifications
The following table summarizes the key properties of the this compound probe. Note the wide operational pH range, which underscores its stability.
| Property | Value | Reference |
| Probe Name | Diaminorhodamine-4M (this compound) | [2] |
| Target | Reactive Nitrogen Species (RNS), primarily from NO | [5][6] |
| Fluorescence Change | Weakly fluorescent until reaction with RNS | [2] |
| Excitation Max (λex) | ~560 nm | [2] |
| Emission Max (λem) | ~575 nm | [2] |
| Operational pH Range | 4.0 - 12.0 | [1][2] |
| Recommended pH | Physiological pH (~7.4) | [4] |
| Common Form | This compound (cell-impermeable), this compound AM (cell-permeable) | [1][2] |
Experimental Protocols & Visualizations
Protocol 1: Verifying the pH Stability of this compound
This protocol allows a user to confirm the pH-insensitive nature of the this compound T fluorescent product in a cell-free system.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH points (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Probe Activation: Prepare a 10 µM solution of this compound in a neutral buffer (pH 7.4). Add a potent NO donor (e.g., 100 µM SNAP) and incubate for 30-60 minutes at 37°C to convert this compound to its highly fluorescent form, this compound T.
-
pH Adjustment: Aliquot the activated this compound T solution and dilute it into each of the prepared buffers from Step 1 to a final concentration of 1 µM.
-
Fluorescence Measurement: Transfer the solutions to a 96-well plate or cuvette. Measure the fluorescence intensity using a fluorometer with excitation set to ~560 nm and emission to ~575 nm.
-
Data Analysis: Plot the fluorescence intensity against pH. The resulting plot should be a relatively flat line, confirming the probe's fluorescence stability across the tested pH range.
Diagram 1: this compound Activation Pathway
This diagram illustrates that the fluorescence of this compound is dependent on its reaction with reactive nitrogen species (RNS), which are derived from nitric oxide (NO), and is not directly modulated by pH within its operational range.
Caption: Logical relationship of this compound activation.
Diagram 2: Troubleshooting Workflow for pH-Associated Fluorescence Changes
This flowchart guides researchers through a logical sequence of steps to diagnose unexpected fluorescence changes that appear to be pH-dependent.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
DAR-4M signal quenching and potential causes
Welcome to the technical support center for the fluorescent nitric oxide probe, DAR-4M. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges you may encounter, particularly concerning signal quenching and weak fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect nitric oxide (NO)?
A1: this compound (Diaminorhodamine-4M) is a fluorescent probe designed to detect nitric oxide (NO). In its native state, this compound is weakly fluorescent. Upon reaction with NO in the presence of oxygen, it is converted to a highly fluorescent triazole derivative, this compound T.[1][2] This turn-on fluorescence response allows for the visualization and quantification of NO production.
Q2: What are the optimal excitation and emission wavelengths for this compound T?
A2: The fluorescent product, this compound T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1]
Q3: Is this compound cell-permeable?
A3: No, this compound is not cell-permeable and is suitable for detecting extracellular NO. For intracellular NO detection, the cell-permeable version, this compound AM, should be used. The AM ester group is cleaved by intracellular esterases, trapping the active this compound probe inside the cell.
Q4: Can this compound react with other molecules besides NO?
A4: While this compound is highly selective for NO, some studies suggest that its fluorescence can be enhanced in the presence of other reactive nitrogen species (RNS) in conjunction with NO.[3][4] However, it does not typically react with superoxide, hydrogen peroxide, or peroxynitrite in the absence of NO.[3][4]
Q5: What are the common causes of a weak or absent this compound signal?
A5: A weak or absent signal can be due to a variety of factors, including:
-
Low or no NO production: The biological system may not be producing enough NO to be detected.
-
Incorrect probe concentration: The concentration of this compound may be too low for optimal staining.
-
Suboptimal experimental conditions: Issues with pH, temperature, or incubation time can affect the reaction.
-
Improper storage of the probe: Fluorophores are sensitive to light and temperature and can degrade if not stored correctly.[5]
-
Incorrect microscope filter sets: The excitation and emission filters must be appropriate for the spectral properties of this compound T.
-
Signal quenching or photobleaching: The fluorescent signal may be diminishing due to various quenching mechanisms or being destroyed by intense illumination.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments with this compound.
Issue 1: Weak or No Fluorescent Signal
If you are observing a weak or absent signal, consider the following potential causes and solutions:
| Potential Cause | Suggested Solution |
| Insufficient NO Production | Use a positive control, such as an NO donor (e.g., SNAP or GSNO), to confirm that the probe is working correctly and that your imaging setup is capable of detecting the signal. |
| Suboptimal Probe Concentration | The optimal concentration of this compound is typically between 5-10 µM.[1] Perform a concentration titration to find the ideal concentration for your specific cell type and experimental conditions. |
| Incorrect Probe for Application | For intracellular NO detection, ensure you are using the cell-permeable this compound AM. |
| Inadequate Incubation Time | Optimize the incubation time to allow for sufficient probe loading (for this compound AM) and reaction with NO. This can range from 30 minutes to an hour. |
| Improper Probe Preparation and Storage | Prepare fresh working solutions of this compound from a properly stored stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light.[5] |
| Incorrect Imaging Settings | Verify that your microscope's excitation and emission filters are appropriate for this compound T (Ex: ~560 nm, Em: ~575 nm). Ensure the exposure time and gain are set appropriately. |
| Interference from Media Components | Components such as phenol (B47542) red, serum, and BSA can interfere with the fluorescence signal or lower the sensitivity of NO detection.[1] Whenever possible, perform imaging in a clear, serum-free buffer. |
Issue 2: Rapid Fading or Quenching of the Fluorescent Signal
If your signal is initially bright but fades quickly, you may be experiencing photobleaching or another form of signal quenching.
| Potential Cause | Suggested Solution |
| Photobleaching | Rhodamine dyes can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light.[6][7][8] Reduce photobleaching by: lowering the excitation light intensity, decreasing the exposure time, using a neutral density filter, and imaging a fresh field of view for each acquisition.[8] |
| Environmental Quenching | The presence of certain molecules in the local environment can quench fluorescence. This can include high concentrations of heavy atoms or specific quenching agents. Ensure your buffers and media are free of known quenchers. |
| Formation of Reactive Oxygen Species (ROS) | Intense light exposure during fluorescence microscopy can induce the production of reactive oxygen species (ROS), which can damage the fluorophore and lead to signal loss.[9][10][11] Minimize light exposure and consider using an antioxidant or an antifade mounting medium.[8] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Excitation Maximum (this compound T) | ~560 nm | [1] |
| Emission Maximum (this compound T) | ~575 nm | [1] |
| Optimal pH Range | 4 - 12 | [1] |
| Recommended Working Concentration | 5 - 10 µM | [1] |
Experimental Protocols
General Protocol for Intracellular NO Detection using this compound AM
-
Cell Preparation: Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a fresh working solution of this compound AM in a serum-free medium or buffer (e.g., HBSS) to the desired final concentration (typically 5-10 µM).
-
Remove the culture medium from the cells and wash once with the serum-free medium.
-
Add the this compound AM working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with a fresh, warm, serum-free medium or buffer to remove any extracellular probe.
-
-
NO Stimulation (Optional):
-
If you are stimulating NO production, add the stimulus to the cells and incubate for the desired period.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine (e.g., excitation ~560 nm, emission ~575 nm).
-
Minimize light exposure to reduce photobleaching.
-
Visualizations
Caption: Reaction of non-fluorescent this compound with NO and O2 to form the fluorescent this compound T.
Caption: Troubleshooting flowchart for common this compound signal issues.
Caption: Potential causes of this compound fluorescent signal quenching.
References
- 1. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 6. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Cell damage and reactive oxygen species production induced by fluorescence microscopy: effect on mitosis and guidelines for non-invasive fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DAR-4M Dye Extrusion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common issue of DAR-4M dye extrusion from cells during fluorescence microscopy experiments.
Troubleshooting Guide
This guide is designed to help you identify the cause of weak or fading this compound fluorescence signals and provide solutions to mitigate dye extrusion.
Q1: My fluorescent signal is weak and decreases over time. Is this due to this compound extrusion?
A1: Weak and diminishing fluorescence can be caused by several factors, including dye extrusion, photobleaching, or suboptimal experimental conditions. A gradual decrease in fluorescence intensity that is independent of experimental stimulation is a strong indicator of dye leakage from the cells.[1] This is often mediated by ATP-binding cassette (ABC) transporters present in the cell membrane.
To determine if dye extrusion is the primary issue, you can perform a control experiment with an ABC transporter inhibitor. If the signal intensity and stability improve in the presence of the inhibitor, then dye extrusion is likely the cause.
FAQs - Frequently Asked Questions
Q2: What are ABC transporters and how do they cause this compound extrusion?
A2: ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that utilize ATP hydrolysis to move a wide variety of substrates across cellular membranes.[2] Several members of this family, including P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), are known to be responsible for the efflux of fluorescent dyes, including rhodamine-based dyes like this compound.[3][4] After the acetoxymethyl (AM) ester group of this compound AM is cleaved by intracellular esterases to its active, cell-impermeant form (this compound), these transporters can recognize it as a substrate and actively pump it out of the cell, leading to a decrease in intracellular fluorescence.[5]
Q3: Which cell lines are more prone to this compound extrusion?
A3: Cell lines with high expression levels of ABC transporters are more likely to exhibit significant dye extrusion. This is common in cancer cell lines, particularly those that have developed multidrug resistance. Examples of cell lines with well-characterized high expression of specific ABC transporters include:
-
ABCB1 (P-gp/MDR1):
-
ABCC1 (MRP1):
-
HL-60/ADR (doxorubicin-resistant human promyelocytic leukemia)
-
A549/M (human lung carcinoma)
-
HEK293 cells engineered to overexpress ABCC1[9]
-
-
ABCG2 (BCRP):
-
MCF-7/MX (mitoxantrone-resistant human breast cancer)
-
HEK293 cells engineered to overexpress ABCG2[9]
-
It is advisable to check the literature for the expression profile of ABC transporters in your specific cell line.
Q4: How can I prevent this compound extrusion?
A4: The most effective way to prevent dye extrusion is to use inhibitors of ABC transporters. Several compounds are available that can block the activity of these pumps.
Q5: Which inhibitors can I use, and at what concentrations?
A5: The choice of inhibitor and its optimal concentration depends on the specific ABC transporter(s) active in your cell line. Here are some commonly used inhibitors:
-
Probenecid: A broad-spectrum inhibitor of organic anion transporters, including MRPs.[10] It is a commonly used and effective agent to reduce the leakage of fluorescent dyes.[11]
-
MK-571: A potent and specific inhibitor of MRP1 (ABCC1).[12]
-
Verapamil (B1683045): A calcium channel blocker that also inhibits ABCB1 (P-gp).[7][13][14]
-
Cyclosporin (B1163) A: An immunosuppressant that is also a potent inhibitor of ABCB1 (P-gp).[7][14]
For effective inhibition, it is crucial to use the appropriate concentration. The half-maximal inhibitory concentration (IC50) can vary between cell lines and experimental conditions.
Data Presentation: ABC Transporter Inhibitor Efficacy
The following tables summarize the reported IC50 values for various inhibitors on ABCB1 and ABCC1-mediated efflux of rhodamine dyes, which are structurally similar to this compound. This data can serve as a starting point for optimizing inhibitor concentrations in your experiments.
Table 1: IC50 Values of Inhibitors for ABCB1 (P-gp/MDR1)-Mediated Rhodamine Efflux
| Inhibitor | Cell Line | Rhodamine Substrate | IC50 (µM) | Reference |
| Verapamil | Caco-2 | Rhodamine 123 | 4.08 | [15] |
| Verapamil | MCF7R | Rhodamine 123 | ~5 | [13] |
| Cyclosporin A | Caco-2 | Rhodamine 123 | 1.16 | [15] |
| Cyclosporin A | MCF7R | Rhodamine 123 | ~1 | [13] |
| SDZ PSC 833 | CHO (VBL-resistant) | Rhodamine 123 | More effective than Verapamil and Cyclosporin A | [7] |
Table 2: IC50 Values of Inhibitors for ABCC1 (MRP1)-Mediated Efflux
| Inhibitor | Cell Line | Fluorescent Substrate | IC50 (µM) | Reference |
| MK-571 | Lucena-1 | Carboxyfluorescein (CF) | 25 | [12] |
| Probenecid | Leukemic cell lines | Carboxyfluorescein diacetate (CFDA) | P=0.02 (correlation with MRP1 expression) | [10] |
| Indomethacin | Caco-2 | 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDFDA) | 38.08 | [15] |
Experimental Protocols
Protocol 1: Standard this compound AM Staining Protocol for Cultured Cells
This protocol provides a general procedure for staining adherent cells with this compound AM. Optimization of dye concentration and incubation times may be necessary for different cell types.
-
Cell Seeding: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of this compound AM in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to a final concentration of 5-10 µM.[5]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm serum-free medium or buffer.
-
Add the this compound AM working solution to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with a warm imaging buffer (e.g., HBSS).
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Proceed with fluorescence microscopy using excitation and emission wavelengths of approximately 560 nm and 575 nm, respectively.[5]
-
Protocol 2: Protocol to Minimize this compound Extrusion
This protocol incorporates an ABC transporter inhibitor to improve dye retention.
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of this compound AM in anhydrous DMSO.
-
Prepare a stock solution of the chosen inhibitor (e.g., 100 mM Probenecid in 1N NaOH, pH adjusted to 7.4 with HCl).
-
Prepare a loading buffer containing 5-10 µM this compound AM and the desired concentration of the inhibitor (e.g., 1-2.5 mM Probenecid) in a serum-free medium.
-
-
Cell Loading and Incubation:
-
Remove the culture medium and wash the cells once with warm serum-free medium.
-
Add the loading buffer containing the inhibitor to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with a warm imaging buffer that also contains the inhibitor at the same concentration used during loading.
-
-
Imaging:
-
Add fresh imaging buffer containing the inhibitor to the cells.
-
Proceed with fluorescence microscopy.
-
Additional Troubleshooting
Q6: Can experimental conditions other than ABC transporters affect this compound retention?
A6: Yes, several factors can influence dye retention and signal quality:
-
Temperature: Lowering the incubation and imaging temperature (e.g., to room temperature) can reduce the activity of ABC transporters and slow down the rate of dye extrusion. However, be mindful that this may also affect the cellular process you are studying.[16]
-
Serum: The presence of serum in the loading or imaging medium can sometimes reduce the efficiency of dye loading and may also affect transporter activity.[5][17] Using a serum-free medium during the staining procedure is recommended.[18][19][20]
-
Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, which can be mistaken for dye extrusion.[21][22] To minimize photobleaching:
-
Fluorescence Quenching: This is a reversible process where the fluorescence intensity is decreased due to various factors, such as interaction with other molecules. While less common for intracellular dye loss, it's a possibility to consider.
Visual Guides
Diagram 1: Troubleshooting Workflow for this compound Dye Extrusion
Caption: A flowchart to diagnose and address this compound dye extrusion.
Diagram 2: Signaling Pathways Regulating ABC Transporter Expression and Activity
Caption: Key pathways influencing ABC transporter expression and function.
References
- 1. Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporine and Verapamil Interaction: Important Drug Safety Information | empathia.ai [empathia.ai]
- 3. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effect of verapamil, cyclosporin A and SDZ PSC 833 on rhodamine 123 transport and cell cycle in vinblastine-resistant Chinese hamster ovary cells overexpressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines [mdpi.com]
- 9. Overexpression of ABCC1 Confers Drug Resistance to Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison between anthracyclines and rhodamine-123 accumulation in chronic lymphoid leukemia: effect of cyclosporin A and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ABCB1, ABCC1, and LRP gene expressions are altered by LDL, HDL, and serum deprivation in a human doxorubicin-resistant uterine sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Serum-Free Media (SFM) | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Serum-Free CHO Media | Applied Biological Materials Inc. [abmgood.com]
- 21. benchchem.com [benchchem.com]
- 22. Optimization and Troubleshooting [evidentscientific.com]
- 23. Mounting Media and Antifades | Thermo Fisher Scientific - UK [thermofisher.com]
- 24. unige.ch [unige.ch]
- 25. MightyMount™ Antifade Fluorescence Mounting Medium with Propidium Iodide (hardset) | Hello Bio [hellobio.com]
- 26. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Artifacts in DAR-4M imaging and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts during nitric oxide (NO) imaging experiments using DAR-4M.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during this compound imaging experiments.
Issue 1: High Background Fluorescence
Symptom: The entire field of view, including areas without cells or areas expected to have low NO production, exhibits a strong fluorescent signal, making it difficult to discern specific signals.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Excess Dye Concentration | The optimal concentration for this compound AM is typically between 5-10 µM.[1][2] Using a concentration that is too high can lead to non-specific staining and increased background. Solution: Perform a concentration titration to determine the lowest effective concentration for your specific cell type and experimental conditions.[3] |
| Incomplete Removal of Unbound Dye | Residual extracellular or non-specifically bound this compound AM can contribute to background fluorescence. Solution: Ensure thorough washing of cells with a suitable buffer (e.g., PBS or HBSS) after the loading incubation period to remove any unbound probe.[4] |
| Autofluorescence | Cells and culture media can exhibit natural fluorescence, which may overlap with the emission spectrum of this compound.[3] Phenol (B47542) red and vitamins in the culture medium are known to sometimes interfere with the observation.[1][2] Solution: Image a control sample of unstained cells to assess the level of autofluorescence. If significant, consider using a phenol red-free medium during the experiment.[3] |
| Interference from Media Components | Proteins such as serum and BSA in the culture medium can sometimes lower the sensitivity of NO detection.[1][2] Solution: If possible, perform the final incubation and imaging in a serum-free medium. |
| Intracellular Sequestration | High concentrations of the dye can lead to its sequestration in intracellular compartments, causing punctate, non-specific fluorescence.[5] Solution: Lower the dye concentration and optimize the loading time. |
Issue 2: Weak or No Signal
Symptom: The fluorescent signal is very low or undetectable, even after stimulation of NO production.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Dye Loading | The probe may not have been efficiently taken up by the cells. Solution: Optimize the loading time and temperature. Typical incubation times range from 20 minutes to 1 hour at 37°C.[2][5] Ensure that the this compound AM is properly dissolved in DMSO before diluting it in the loading buffer. |
| Low NO Production | The cells may not be producing enough NO to be detected. Solution: Use a positive control to ensure that your NO stimulation protocol is working. A common positive control is to use an NO donor, such as SNAP or NONOate.[1][6] |
| Rapid Signal Fading (Photobleaching) | Excessive exposure to excitation light can cause the fluorophore to lose its ability to fluoresce.[7] Solution: Minimize the exposure time and intensity of the excitation light. Use a mounting medium with an antifade reagent if imaging fixed cells.[8] |
| Incorrect Filter Sets | The microscope's excitation and emission filters may not be optimal for this compound. Solution: this compound has an excitation maximum around 560 nm and an emission maximum around 575 nm.[1] Use a filter set appropriate for these wavelengths (e.g., a Cy3 filter set).[9] |
Issue 3: Phototoxicity and Cell Death
Symptom: Cells show signs of stress, such as membrane blebbing, vacuole formation, or detachment, during or after imaging.[7]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Excessive Light Exposure | High-intensity or prolonged exposure to excitation light can be toxic to cells.[7][10] Solution: Reduce the laser power or illumination intensity to the minimum required for a good signal-to-noise ratio. Decrease the frequency and duration of image acquisition. |
| Dye Cytotoxicity | While clear cytotoxicity is not typically observed at concentrations around 10 µM, higher concentrations may be harmful.[1][2] Solution: If toxicity is suspected, lower the this compound AM concentration.[1][2] Perform a cell viability assay (e.g., with Trypan Blue or a live/dead stain) to assess the health of the cells after loading and imaging. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of NO detection by this compound?
A1: The cell-permeable this compound AM enters the cell and is hydrolyzed by intracellular esterases to the non-permeable this compound.[2] In the presence of nitric oxide (NO) and oxygen, the non-fluorescent this compound is converted to the highly fluorescent triazole derivative, this compound T, which can be detected by fluorescence microscopy.[1][11]
Q2: Is this compound specific to nitric oxide?
A2: While this compound is a widely used probe for NO, some studies suggest it can also react with other reactive nitrogen species (RNS), and its fluorescence can be potentiated in the presence of peroxynitrite.[6][12] Additionally, dehydroascorbic acid (DHA), which can be present in cells at high concentrations, can react with this compound to produce a fluorescent product with similar spectral properties.[5] Therefore, it is more accurate to consider this compound as an indicator of reactive nitrogen species, and quantitative comparisons between samples should be made with caution as the fluorescent yield can be affected by other oxidants in the sample.[12]
Q3: What are the optimal excitation and emission wavelengths for this compound?
A3: The optimal excitation and emission maxima for the NO-reacted product of this compound (this compound T) are approximately 560 nm and 575 nm, respectively.[1]
Q4: Can this compound be used for quantitative measurements of NO?
A4: Due to its reaction with other RNS and potential interference from other cellular components, using this compound for absolute quantification of NO is challenging.[12] It is best suited for the qualitative assessment and relative comparison of RNS production under different experimental conditions. For more quantitative measurements, consider using a standard curve with an NO donor like NONOate, but be mindful of the limitations.[1]
Q5: What is a typical experimental protocol for using this compound AM?
A5: The following is a general protocol that should be optimized for your specific cell type and experimental setup.
Experimental Protocol Details:
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere.
-
Reagent Preparation: Prepare a working solution of 5-10 µM this compound AM in a suitable buffer (e.g., serum-free medium or HBSS).[1][2] It is recommended to prepare this solution fresh for each experiment.[9]
-
Cell Loading: Remove the culture medium from the cells and add the this compound AM working solution. Incubate for 20-60 minutes at 37°C.[2][5]
-
Washing: After incubation, wash the cells 2-3 times with warm buffer to remove excess probe.
-
Imaging: Add fresh buffer or medium to the cells. Acquire images using a fluorescence microscope with appropriate filter sets (Excitation: ~560 nm, Emission: ~575 nm).[1] It is advisable to acquire a baseline image before stimulating NO production.
-
Stimulation and Data Acquisition: Add your stimulus of interest to induce NO production and acquire images at desired time points.
Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always optimize protocols for their specific experimental conditions and consult relevant literature.
References
- 1. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. biotium.com [biotium.com]
- 9. goryochemical.com [goryochemical.com]
- 10. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 12. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DAR-4M Nitric Oxide Probe
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DAR-4M, a fluorescent probe for the detection of nitric oxide (NO). The following sections address common issues related to the impact of serum and phenol (B47542) red on the this compound signal and provide troubleshooting advice and best practices for experimental design.
Frequently Asked Questions (FAQs)
Q1: How do serum and phenol red affect the fluorescent signal of this compound?
A1: Both fetal bovine serum (FBS) and phenol red can negatively impact the performance of the this compound probe.[1][2][3] They are known to increase background autofluorescence, which can lead to a reduced signal-to-blank ratio and lower the sensitivity of nitric oxide detection.[1][2] Phenol red, a common pH indicator in cell culture media, is a fluorescent substance that can interfere with the observation of the this compound signal.[2][3][4][5] Similarly, proteins and other molecules with aromatic side chains present in serum contribute to autofluorescence.[1][6]
Q2: What is the excitation and emission wavelength for this compound?
A2: Non-fluorescent this compound reacts with nitric oxide (NO) to generate the fluorescent this compound T. The resulting product can be excited at approximately 560 nm and emits a strong orange fluorescence at around 575 nm.[2]
Q3: Can I use this compound in a plate reader with fixed wavelengths, such as 485 nm excitation and 538 nm emission?
A3: While the peak excitation and emission are at 560 nm and 575 nm, respectively, it is often possible to measure the signal at slightly different wavelengths.[2] However, for optimal sensitivity and to minimize background, it is recommended to use filter sets that are as close as possible to the peak wavelengths. Using wavelengths further from the peak may result in lower signal intensity and a decreased signal-to-noise ratio.[2]
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration of this compound is typically in the range of 5-10 µM.[2][3] The exact concentration may need to be optimized depending on the specific cell type and experimental conditions.[2][3] It is important to note that using a higher concentration of the reagent to obtain a stronger signal may have adverse effects.[2][3]
Q5: Are there alternatives to phenol red-containing media for fluorescence-based assays?
A5: Yes, numerous commercially available cell culture media are offered in phenol red-free formulations.[1][5] Using a phenol red-free medium is a straightforward and highly recommended solution to eliminate its interference with fluorescence measurements.[5] Alternatives for monitoring culture pH in the absence of phenol red include using a pH meter or other non-interfering pH indicators.[5]
Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Presence of phenol red in the cell culture medium. | Switch to a phenol red-free cell culture medium.[1][5] If this is not possible, perform the final incubation and measurement in a phenol red-free buffer such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS). |
| High concentration of serum (e.g., FBS) in the medium. | Reduce the serum concentration to the minimum necessary for cell viability during the experiment.[1] Ideally, perform the this compound incubation and measurement in a serum-free medium or buffer. | |
| Autofluorescence from the cells or tissue sample itself. | Image a control sample without the this compound probe to assess the level of endogenous autofluorescence.[7] If autofluorescence is high, consider using spectral unmixing if your imaging software supports it. | |
| Impurities in reagents or buffers. | Use high-purity, fluorescence-free reagents and buffers for all steps of the experiment. | |
| Low or No this compound Signal | Insufficient nitric oxide production. | Ensure that your experimental conditions are appropriate to stimulate nitric oxide production in your cell or tissue model. Include a positive control, such as cells treated with a known NO donor (e.g., a NONOate), to confirm that the probe is working correctly.[2] |
| Low sensitivity of NO detection due to interfering substances. | As with high background, minimize or remove phenol red and serum from the experimental medium.[2][3] | |
| Incorrect filter sets or instrument settings. | Use a fluorescence microscope or plate reader with filter sets optimized for this compound (Excitation: ~560 nm, Emission: ~575 nm). Optimize instrument settings such as gain and exposure time. | |
| Probe degradation. | Store the this compound stock solution protected from light at -20°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles. | |
| Signal Fades Quickly (Photobleaching) | Excessive exposure to excitation light. | Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if available. Acquire images efficiently and avoid prolonged focusing on the sample. |
| Inconsistent Results Between Wells or Experiments | Uneven cell seeding or cell health. | Ensure a uniform cell monolayer and consistent cell viability across all wells. |
| Variation in incubation times or reagent concentrations. | Maintain consistent protocols for all experimental replicates. Use a multichannel pipette for simultaneous addition of reagents where possible. |
Data Presentation: Expected Qualitative Impact of Serum and Phenol Red
While specific quantitative data on the impact of serum and phenol red on the this compound signal is not extensively available in the literature, the qualitative effects are well-documented. The following table summarizes the expected impact.
| Condition | Expected Impact on Background Fluorescence | Expected Impact on Signal-to-Blank Ratio | Recommendation |
| Standard Medium with Phenol Red and >5% Serum | High | Substantially Reduced[1] | Avoid for this compound assays. |
| Medium with Phenol Red, Low Serum (≤5%) | Moderate to High | Reduced[1] | Not ideal; switch to phenol red-free medium if possible. |
| Phenol Red-Free Medium with >5% Serum | Moderate | Reduced | Reduce serum concentration for the final assay steps. |
| Phenol Red-Free Medium with Low Serum (≤5%) | Low to Moderate | Improved | A good option for many cell types. |
| Phenol Red-Free, Serum-Free Medium or Buffer (e.g., HBSS, PBS) | Low | Highest | Recommended for optimal results. |
Experimental Protocol: Best Practices for this compound Assay
This protocol provides a general workflow for detecting nitric oxide in cultured cells using this compound, incorporating best practices to minimize interference from serum and phenol red.
Materials:
-
This compound AM (for intracellular NO) or this compound (for extracellular NO)
-
Anhydrous DMSO
-
Phenol red-free cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured in a suitable format (e.g., 96-well black, clear-bottom plates)
-
Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) as a positive control
-
NOS inhibitor (e.g., L-NAME) as a negative control
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of this compound AM or this compound in anhydrous DMSO. Store unused stock solution in aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the this compound stock solution to the desired final working concentration (typically 5-10 µM) in phenol red-free, serum-free medium or buffer (e.g., HBSS).
-
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
On the day of the assay, gently wash the cells twice with warm HBSS or PBS to remove any residual serum and phenol red.
-
-
Probe Loading (for intracellular NO using this compound AM):
-
Add the this compound AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time may vary depending on the cell type.[3]
-
After incubation, wash the cells twice with warm HBSS or PBS to remove excess probe.
-
-
Nitric Oxide Stimulation and Detection:
-
Add your experimental compounds (e.g., stimulants or inhibitors of NO production) diluted in phenol red-free, serum-free medium or buffer to the respective wells.
-
For a positive control, add a known NO donor. For a negative control, pre-incubate cells with an NOS inhibitor like L-NAME before adding the stimulant.
-
Incubate for the desired period to allow for nitric oxide production and its reaction with this compound.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
Use an excitation wavelength of ~560 nm and an emission wavelength of ~575 nm.
-
If using a microscope, acquire images with minimal exposure to the excitation light to prevent photobleaching.
-
Visualizations
Caption: Recommended experimental workflow for using this compound.
Caption: Impact of interfering substances on this compound signal.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. phenol red - Cellculture2 [cellculture2.altervista.org]
- 5. promocell.com [promocell.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. jacksonimmuno.com [jacksonimmuno.com]
DAR-4M Negative Control Experiment: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive information on performing negative control experiments with the nitric oxide (NO) fluorescent probe, DAR-4M. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the validity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is a this compound negative control experiment and why is it essential?
A this compound negative control experiment is a critical procedure designed to validate the specificity of the fluorescent signal observed in your primary experiment. It helps to ensure that the fluorescence detected is genuinely from nitric oxide (NO) and not from other sources. This is crucial because, while this compound is a valuable tool for NO detection, it can also react with other reactive nitrogen species (RNS) and its fluorescence can be influenced by other cellular components.[1][2]
Q2: What are the common types of negative controls for a this compound experiment?
There are three main types of negative controls that should be considered:
-
No-Probe Control: This involves preparing a sample of your cells or tissue without adding the this compound probe. This control helps to determine the level of endogenous autofluorescence in your sample at the excitation and emission wavelengths used for this compound.
-
Pharmacological Inhibition Control: This involves pre-treating your sample with an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing NO. A commonly used inhibitor is Nω-nitro-L-arginine methyl ester (L-NAME). A significant reduction in fluorescence after L-NAME treatment indicates that the signal is dependent on NOS activity.
-
NO Scavenger Control: This control involves treating the sample with a nitric oxide scavenger, a molecule that directly quenches NO. A popular choice is 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (c-PTIO). A decrease in fluorescence in the presence of an NO scavenger provides strong evidence that the signal is due to NO.[3]
Q3: What is the difference between this compound and this compound AM?
This compound is the fluorescent probe that reacts with nitric oxide. However, it is not cell-permeable.[4] this compound AM is the acetoxymethyl ester form of this compound, which allows it to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the AM group, trapping the active this compound probe within the cell.[1][5] Therefore, for intracellular NO detection, this compound AM is the appropriate reagent to use.
Troubleshooting Guide
This section addresses common issues encountered during this compound negative control experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence in No-Probe Control | - Autofluorescence: Cells or media components may naturally fluoresce at the wavelengths used. | - Image cells before adding this compound AM to establish a baseline autofluorescence profile. - Use phenol (B47542) red-free media during the experiment, as phenol red is fluorescent. - Consider using a probe with different excitation/emission wavelengths if autofluorescence is a major issue. |
| High Signal in Negative Controls (L-NAME or c-PTIO) | - Probe Specificity: this compound can react with other RNS, and its fluorescence can be enhanced by peroxynitrite.[1][2] - Incomplete Inhibition/Scavenging: The concentration or incubation time of the inhibitor/scavenger may be insufficient. - Probe Concentration Too High: High concentrations of this compound can lead to non-specific fluorescence. | - Acknowledge the potential for RNS interference in your data interpretation. - Optimize the concentration and incubation time of L-NAME or c-PTIO for your specific cell type and experimental conditions. - Perform a concentration titration of this compound AM to find the lowest concentration that gives a detectable signal with minimal background. The optimal concentration is typically between 5-10 µM.[4] |
| No or Weak Signal in Positive Control | - Inactive Probe: The this compound AM may have degraded due to improper storage or handling. | - Aliquot the this compound AM stock solution upon receipt and store it at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. - Test the probe with a known NO donor, such as S-Nitroso-N-acetyl-DL-penicillamine (SNAP), to confirm its activity. |
| Photobleaching | - Excessive Exposure to Excitation Light: Prolonged exposure to high-intensity light can cause the fluorophore to lose its fluorescence. | - Minimize the exposure time and intensity of the excitation light. - Use an anti-fade mounting medium if imaging fixed cells. - Acquire images efficiently and avoid unnecessary repeated imaging of the same field of view. |
Experimental Protocols
Protocol 1: L-NAME Negative Control
This protocol describes the use of L-NAME to inhibit NO production and serve as a negative control.
-
Cell Culture: Plate your cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate, chamber slide).
-
L-NAME Pre-incubation:
-
Prepare a stock solution of L-NAME in sterile water or culture medium.
-
Treat the cells designated as the negative control group with an optimized concentration of L-NAME (typically 100 µM - 1 mM) for a sufficient duration (e.g., 1-24 hours) to inhibit NOS activity. The optimal conditions should be determined empirically for your specific cell type.
-
For the positive control and experimental groups, add an equivalent volume of vehicle (the solvent used for the L-NAME stock solution).
-
-
This compound AM Loading:
-
Prepare a 5-10 µM working solution of this compound AM in serum-free medium or an appropriate buffer.
-
Remove the medium from all wells and wash the cells once with the loading buffer.
-
Add the this compound AM working solution to all wells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash and Image:
-
Remove the this compound AM solution and wash the cells twice with the loading buffer.
-
Add fresh buffer or medium to the cells.
-
Image the cells using a fluorescence microscope or plate reader with excitation and emission wavelengths appropriate for this compound (Excitation: ~560 nm, Emission: ~575 nm).
-
Protocol 2: c-PTIO Negative Control
This protocol utilizes the NO scavenger c-PTIO as a negative control.
-
Cell Culture: Plate cells as described in Protocol 1.
-
This compound AM Loading: Load the cells with 5-10 µM this compound AM as described in Protocol 1.
-
c-PTIO Treatment:
-
Prepare a stock solution of c-PTIO in sterile water or an appropriate buffer.
-
After the this compound AM loading and washing steps, add a working concentration of c-PTIO (typically 50-200 µM) to the negative control wells. The optimal concentration should be determined for your experimental setup.
-
Add an equivalent volume of vehicle to the positive control and experimental wells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Image: Image the cells immediately using the appropriate fluorescence settings.
Quantitative Data Summary
The following table provides an example of expected results from a well-controlled this compound experiment. The values are illustrative and will vary depending on the cell type and experimental conditions.
| Experimental Group | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Interpretation |
| Baseline | Untreated cells + this compound AM | 100 ± 15 | Basal level of NO production. |
| Positive Control | NO donor (e.g., SNAP) + this compound AM | 850 ± 75 | Strong NO production, confirming probe activity. |
| Negative Control 1 | L-NAME pre-treatment + this compound AM | 120 ± 20 | Fluorescence is close to baseline, indicating the signal is NOS-dependent. |
| Negative Control 2 | c-PTIO treatment + this compound AM | 110 ± 18 | Fluorescence is close to baseline, confirming the signal is due to NO. |
| No-Probe Control | Untreated cells (no this compound AM) | 25 ± 5 | Low level of autofluorescence. |
Visualizations
Caption: Signaling pathway of this compound AM for nitric oxide detection and points of inhibition by negative controls.
Caption: General experimental workflow for performing a this compound negative control experiment.
References
- 1. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. Bioimaging of nitric oxide with fluorescent indicators based on the rhodamine chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Washing Cells After DAR-4M AM Incubation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the cell washing steps following incubation with DAR-4M AM, a fluorescent probe for detecting intracellular nitric oxide. Proper washing is critical for minimizing background fluorescence and ensuring accurate, high-quality data.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to wash cells after incubation with this compound AM?
Washing is a critical step to remove any unbound or extracellular this compound AM probe.[1] The acetoxymethyl (AM) ester group of this compound AM allows it to be cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable this compound.[2] Failure to adequately wash away the extracellular probe can lead to high background fluorescence, which can obscure the specific signal from intracellular nitric oxide, leading to inaccurate results.
Q2: What is the recommended wash buffer to use after this compound AM incubation?
A buffered saline solution is generally recommended for washing cells after staining with fluorescent dyes.[1] For this compound AM, a suitable wash buffer is a pre-warmed, phenol (B47542) red-free cell culture medium or a buffered solution such as Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS). It is important to use a buffer that maintains the physiological integrity of the cells. For live cell imaging, an optically clear buffered saline solution or a specialized imaging medium designed to reduce background fluorescence is recommended.[1]
Q3: How many times should I wash the cells?
It is generally recommended to wash the cells 2-3 times after incubation with a fluorescent dye to effectively remove the unbound probe.[1] However, the optimal number of washes may vary depending on the cell type and experimental conditions. Excessive washing can lead to cell loss, so it's a balance between reducing background and maintaining a sufficient cell population for analysis.
Q4: Can I add any supplements to my wash buffer?
While not always necessary, for issues with non-specific binding, a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) can be included in the wash buffer to help reduce non-specific hydrophobic interactions. However, this should be optimized as it can affect cell membrane integrity.
Troubleshooting Guides
High Background Fluorescence
High background fluorescence is a common issue that can mask the specific signal from nitric oxide.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete removal of extracellular this compound AM | Increase the number of wash steps to 3-4, ensuring gentle resuspension of cells between each wash.[3] |
| Suboptimal Wash Buffer | Switch to a phenol red-free medium or a buffered saline solution like HBSS. For imaging, use a low-background imaging medium.[1] |
| Non-Specific Binding of the Probe | Optimize the this compound AM concentration by performing a titration to find the lowest effective concentration.[1] |
| Cell Autofluorescence | Image an unstained control sample to determine the level of intrinsic cell fluorescence. If high, consider using a different fluorescent probe with a longer excitation/emission wavelength. |
| Contaminated Reagents or Media | Ensure all buffers and media are fresh and free of contaminants that may be fluorescent. |
Weak or No Signal
A weak or absent fluorescent signal can indicate a problem with the probe, the cells, or the experimental procedure.
| Potential Cause | Troubleshooting & Optimization |
| Loss of Cells During Washing | Optimize centrifugation speed and duration. Use lower g-forces (e.g., 200-400 x g) for 3-5 minutes.[4][5] For adherent cells, be gentle during aspiration of the wash buffer to avoid detaching the cell monolayer. |
| Dye Leakage from Cells | Perform washing steps with ice-cold buffer and keep cells at 4°C to minimize cellular processes that may lead to dye efflux.[4] |
| Insufficient Incubation Time | Ensure cells are incubated with this compound AM for a sufficient duration (typically 20-30 minutes) to allow for cellular uptake and de-esterification.[6] |
| Low Nitric Oxide Production | Use a positive control (e.g., cells treated with a known nitric oxide donor) to confirm that the probe is working and the cells are capable of producing a detectable signal. |
| Photobleaching | Minimize exposure of stained cells to light before and during imaging. |
Experimental Protocols
Standard Cell Washing Protocol for Suspension Cells
-
Following incubation with this compound AM, centrifuge the cell suspension at 200-400 x g for 5 minutes at room temperature.[4][5]
-
Carefully aspirate the supernatant containing the unbound probe.
-
Gently resuspend the cell pellet in 1-2 mL of pre-warmed, phenol red-free medium or HBSS.
-
Repeat the centrifugation and resuspension steps for a total of 2-3 washes.[1]
-
After the final wash, resuspend the cells in the desired volume of imaging buffer for analysis.
Standard Cell Washing Protocol for Adherent Cells
-
After incubating the cells with this compound AM, carefully aspirate the staining solution from the culture vessel.
-
Gently add pre-warmed, phenol red-free medium or HBSS to the vessel, being careful not to dislodge the cells.
-
Incubate for 3-5 minutes at room temperature.
-
Carefully aspirate the wash buffer.
-
Repeat the addition and aspiration of fresh wash buffer for a total of 2-3 washes.[1]
-
After the final wash, add the appropriate volume of imaging buffer to the cells for analysis.
Quantitative Data Summary
| Parameter | Suspension Cells | Adherent Cells | Rationale |
| Wash Buffer | Phenol red-free medium, HBSS, or PBS | Phenol red-free medium, HBSS, or PBS | To maintain cell viability and avoid interference with fluorescence. |
| Number of Washes | 2-3 | 2-3 | To effectively remove unbound probe without excessive cell loss.[1] |
| Centrifugation Speed | 200-600 x g | N/A | To pellet cells without causing damage.[4][5] |
| Centrifugation Time | 3-5 minutes | N/A | Sufficient time to pellet cells.[4][5] |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C | 4°C can help reduce dye leakage.[4] |
Visualizations
Caption: Experimental workflow for this compound AM staining and washing.
Caption: Troubleshooting logic for post-incubation washing issues.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DAR-4M Results with the Nitric Oxide Scavenger cPTIO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. Diaminorhodamine-4M (DAR-4M) is a widely used fluorescent probe for the detection of NO. However, concerns about its specificity necessitate rigorous validation of its results. This guide provides a comparative analysis of this compound performance with and without the use of the nitric oxide scavenger, 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO), to ensure the reliability of experimental findings.
Data Presentation: Quantitative Comparison of this compound Fluorescence
To illustrate the effectiveness of cPTIO in validating this compound results, the following table summarizes data from a study on barley root tips under normoxic and hypoxic conditions. The fluorescence intensity of this compound AM, the cell-permeable version of the probe, was measured to assess NO production.
| Condition | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Normoxia | This compound AM only | 100 | ± 8 |
| This compound AM + 1 mM cPTIO | 45 | ± 5 | |
| Hypoxia (2h) | This compound AM only | 250 | ± 20 |
| This compound AM + 1 mM cPTIO | 95 | ± 10 |
This data is adapted from a study on NO localization and intensity in barley root tips. The significant decrease in fluorescence intensity in the presence of cPTIO confirms that the signal from this compound AM is largely attributable to nitric oxide.
Experimental Protocols
A. Measurement of Nitric Oxide Production using this compound AM
This protocol outlines the general steps for using this compound AM to detect intracellular NO.
Materials:
-
This compound AM (cell-permeable)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Cell culture medium or experimental buffer
-
Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission ~560/575 nm)
-
Experimental cells or tissues
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound AM in DMSO. The final working concentration will need to be optimized for the specific cell type and experimental conditions, but typically ranges from 1 to 10 µM.
-
Cell Loading:
-
For adherent cells, remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the this compound AM working solution in serum-free medium or an appropriate buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, remove the loading solution and wash the cells twice with PBS to remove any excess probe.
-
Experimental Treatment: Add the experimental medium (e.g., containing a stimulus to induce NO production) to the cells.
-
Fluorescence Measurement:
-
Microscopy: Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., TRITC or Texas Red).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Quantify the fluorescence intensity of the experimental group and compare it to the control group.
B. Validation of this compound Signal using cPTIO
This protocol describes how to use the NO scavenger cPTIO to confirm the specificity of the this compound signal.
Materials:
-
cPTIO
-
All materials listed in Protocol A
Procedure:
-
Experimental Setup: Prepare at least two sets of experimental groups:
-
Group 1: Cells treated with the experimental stimulus and this compound AM.
-
Group 2: Cells pre-treated with cPTIO, then treated with the experimental stimulus and this compound AM.
-
-
cPTIO Pre-treatment:
-
Prepare a working solution of cPTIO in the experimental buffer. A typical concentration is 1 mM, but this may need to be optimized.
-
Incubate the cells in Group 2 with the cPTIO solution for 30-60 minutes prior to the addition of the experimental stimulus.
-
-
This compound AM Loading and Experimental Treatment: Follow steps 2-4 from Protocol A for both groups. For Group 2, the experimental stimulus should be added in the continued presence of cPTIO.
-
Fluorescence Measurement: Measure the fluorescence intensity for both groups as described in step 5 of Protocol A.
-
Data Analysis: Compare the fluorescence intensity between Group 1 and Group 2. A significant reduction in fluorescence in the cPTIO-treated group indicates that the this compound signal is specific to nitric oxide.
Mandatory Visualization
Signaling Pathway: The NO/cGMP Pathway
The following diagram illustrates the canonical nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, a common pathway investigated using NO probes.
Caption: The NO/cGMP signaling pathway and points of action for this compound and cPTIO.
Experimental Workflow
The logical flow of an experiment designed to validate this compound results with cPTIO is depicted below.
Caption: Experimental workflow for validating this compound results using cPTIO.
A Comparative Guide to DAR-4M and DAF-FM for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. This guide provides a detailed comparison of two widely used fluorescent probes, DAR-4M and DAF-FM, to assist researchers in selecting the optimal tool for their specific experimental needs. This comparison is based on their performance characteristics, supported by experimental data, and includes detailed protocols for their application.
Performance Comparison at a Glance
A summary of the key quantitative performance metrics for this compound and DAF-FM is presented below, allowing for a rapid and objective comparison.
| Feature | This compound | DAF-FM |
| Fluorophore Core | Rhodamine | Fluorescein |
| Excitation Maxima | ~560 nm | ~495 nm |
| Emission Maxima | ~575 nm | ~515 nm |
| Quantum Yield (Φ) of NO Adduct | 0.42[1][2] | ~0.81[3][4][5] |
| Fluorescence Enhancement | ~840-fold[6][7] | ~160-fold[3][4][5] |
| Detection Limit | ~7-10 nM[6][7][8] | ~3 nM[3][4][5] |
| Optimal pH Range | 4-12[1][2] | > 5.5[3][4][5] |
| Cell Permeability | This compound AM (acetoxymethyl ester) for intracellular use[2] | DAF-FM Diacetate for intracellular use[3][4] |
| Photostability | More photostable than fluorescein-based probes[8] | Less photostable than rhodamine-based probes[4][5] |
| Specificity | Reacts with other reactive nitrogen species (RNS); fluorescence can be potentiated by peroxynitrite. Also reacts with dehydroascorbic acid.[9][10][11] | Fairly specific for NO, but can react with peroxynitrite. Fluorescence may be affected by superoxide (B77818) and hydrogen peroxide.[12][13] |
Signaling Pathway and Detection Mechanism
Nitric oxide is synthesized by nitric oxide synthases (NOS), which convert L-arginine to L-citrulline. The produced NO can then interact with fluorescent probes like this compound and DAF-FM. These probes are essentially non-fluorescent until they react with an oxidation product of NO, which is formed in the presence of oxygen, to yield a highly fluorescent triazole derivative.
References
- 1. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. This compound - Calbiochem | 251760 [merckmillipore.com]
- 7. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]
- 8. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. On the specificity of 4-amino-5-methylamino-2',7'-difluorofluorescein as a probe for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: DAR-4M vs. Griess Assay for Nitrite Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of nitrite (B80452), a stable surrogate for nitric oxide (NO), is crucial for understanding a myriad of physiological and pathological processes. Two widely utilized methods for this purpose are the fluorescent DAR-4M assay and the colorimetric Griess assay. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
Principle of Detection
This compound Assay: This assay employs a fluorescent probe, diaminorhodamine-4M (this compound), which is virtually non-fluorescent until it reacts with nitric oxide in an aerobic environment to form a highly fluorescent triazole derivative.[1] The intensity of the emitted fluorescence is proportional to the nitric oxide concentration. The acetoxymethyl ester form, this compound AM, is cell-permeable, allowing for the detection of intracellular NO after hydrolysis by intracellular esterases.[2]
Griess Assay: A well-established colorimetric method, the Griess assay involves a two-step diazotization reaction.[3][4] In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, magenta-colored azo dye.[3][4] The absorbance of this colored product, measured around 540 nm, is directly proportional to the nitrite concentration in the sample.[5][6]
Quantitative Performance Comparison
The selection of an appropriate assay often hinges on its quantitative performance characteristics. The following table summarizes the key metrics for both the this compound and Griess assays based on available data.
| Feature | This compound Assay | Griess Assay |
| Principle | Fluorescence | Colorimetric (Absorbance) |
| Detection Limit | ~10 nM (for this compound AM)[7] | ~0.5 - 2.5 µM[8][9] |
| Dynamic Range | Varies by instrument and experimental conditions | Typically 1 - 100 µM |
| Specificity | Reacts with NO; however, some studies suggest it may also react with other reactive nitrogen species (RNS) and its fluorescent yield can be affected by other oxidants, potentially making it a more qualitative RNS indicator.[10][11] | Specific for nitrite. Other components in biological samples can interfere. |
| pH Sensitivity | Fluorescence is not dependent on pH in the range of 4-12.[1] | Requires acidic conditions for the reaction to proceed. |
| Interfering Substances | Phenol (B47542) red, vitamins, serum, and BSA may interfere with fluorescence.[1][7] | Proteins, hemoglobin, ascorbate, reduced thiols, and NADPH can interfere with the assay.[8][12] |
| Sample Type | Live cells (this compound AM), aqueous solutions (this compound) | Cell culture supernatants, plasma, serum, urine, tissue homogenates.[5] |
Experimental Protocols
This compound AM Assay for Intracellular Nitric Oxide Detection
This protocol is a general guideline for the use of this compound AM in cultured cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Materials:
-
This compound AM stock solution (e.g., 5 mM in DMSO)
-
Balanced salt solution or cell culture medium without phenol red
-
Cultured cells
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells in a suitable plate (e.g., 96-well black, clear-bottom plate) and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a working solution of this compound AM by diluting the stock solution in a balanced salt solution or serum-free medium to the final desired concentration (typically 5-10 µM).[2]
-
Cell Loading: Remove the culture medium from the cells and wash once with the balanced salt solution. Add the this compound AM working solution to the cells.
-
Incubation: Incubate the cells at 37°C for a specified period (e.g., 30-60 minutes) to allow for de-esterification of the probe within the cells.
-
Washing: Remove the loading solution and wash the cells gently two to three times with a balanced salt solution to remove any extracellular probe.
-
Treatment: Add the experimental compounds (e.g., NO donors or inhibitors) to the cells in a balanced salt solution or medium.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 560 nm and emission at approximately 575 nm.[1] For imaging, use a fluorescence microscope with appropriate filters.
Griess Assay for Nitrite Measurement in a 96-Well Plate
This protocol provides a step-by-step guide for performing the Griess assay on aqueous samples such as cell culture supernatants.
Materials:
-
Griess Reagent I: Sulfanilamide solution (e.g., 1% w/v in 5% phosphoric acid)
-
Griess Reagent II: N-(1-naphthyl)ethylenediamine (NED) solution (e.g., 0.1% w/v in deionized water)
-
Nitrite standard solution (e.g., 100 µM sodium nitrite)
-
96-well clear, flat-bottom plate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of nitrite standards by serially diluting the 100 µM nitrite standard solution in the same medium as the samples (e.g., cell culture medium). A typical range would be 0-100 µM.
-
Add 50 µL of each standard concentration in duplicate or triplicate to the wells of the 96-well plate.
-
-
Sample Preparation:
-
Centrifuge cell culture supernatants to remove any cellular debris.
-
Add 50 µL of each unknown sample in duplicate or triplicate to the wells.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I to all standard and sample wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathways and Experimental Workflows
To visually represent the underlying chemistry and procedural steps, the following diagrams are provided in the DOT language for Graphviz.
Caption: Chemical reaction pathway of the Griess assay.
Caption: Mechanism of intracellular NO detection by this compound AM.
Conclusion
Both the this compound and Griess assays are valuable tools for the quantification of nitrite. The choice between them should be guided by the specific requirements of the experiment. The Griess assay is a robust, inexpensive, and well-validated method for measuring nitrite in a variety of biological fluids. Its main limitations are its lower sensitivity compared to fluorescent methods and its susceptibility to interference from various components in complex samples.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Eliminating absorbing interference using the H-point standard addition method: case of Griess assay in the presence of interferent heme enzymes such as NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A fluorescent probe with an ultra-rapid response to nitric oxide - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00064A [pubs.rsc.org]
- 7. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of DAR-4M: A Comparative Guide to its Cross-Reactivity with Reactive Oxygen Species
For researchers, scientists, and drug development professionals utilizing fluorescent probes for the detection of nitric oxide (NO), understanding the specificity of the chosen tool is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Diaminorhodamine-4M (DAR-4M) with other reactive oxygen species (ROS), supported by experimental data and detailed protocols.
This compound is a widely used fluorescent probe for detecting nitric oxide. Its mechanism relies on the reaction of its o-phenylenediamine (B120857) moiety with NO in the presence of oxygen to form a highly fluorescent triazole derivative. While this compound is a sensitive tool for NO detection, its performance in complex biological systems where a variety of reactive species coexist has been a subject of investigation. This guide delves into the specifics of this compound's reactivity with key ROS and reactive nitrogen species (RNS), enabling researchers to make informed decisions and interpret their findings with greater accuracy.
Data Summary: Cross-Reactivity Profile of this compound
The following table summarizes the observed reactivity of this compound with various reactive oxygen and nitrogen species based on published experimental data.
| Reactive Species | Chemical Formula | Reactivity with this compound | Observed Effect on Fluorescence | Citation |
| Nitric Oxide | NO | High | Strong fluorescence increase | [1][2] |
| Superoxide | O₂•⁻ | None | No change in fluorescence intensity | [1] |
| Hydrogen Peroxide | H₂O₂ | None | No change in fluorescence intensity | [1] |
| Peroxynitrite | ONOO⁻ | None (alone) | No change in fluorescence intensity | [1] |
| Peroxynitrite + NO donors | ONOO⁻ + NO | Potentiation | Enhanced fluorescence response to NO | [1] |
| Nitroxyl | HNO | None | No change in fluorescence intensity | [1] |
| Dehydroascorbic Acid | DHA | Moderate | Fluorescence increase | [3] |
Signaling Pathway and Cross-Reactivity Mechanism
The primary reaction of this compound is with an intermediate formed from nitric oxide and oxygen, leading to the formation of the fluorescent triazole, this compound T. However, the presence of other reactive species, particularly peroxynitrite, can influence this process.
References
- 1. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Fluorescent Probes for Intracellular Nitric Oxide Detection
For researchers, scientists, and drug development professionals navigating the complexities of intracellular nitric oxide (NO) signaling, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of commonly used and alternative fluorescent probes, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making.
Nitric oxide is a transient and highly reactive signaling molecule implicated in a vast array of physiological and pathological processes. Its detection within the cellular milieu requires tools that are not only sensitive and specific but also minimally disruptive to the biological system under investigation. While diaminofluorescein-based probes have been the workhorses in the field, a growing number of alternative probes offer distinct advantages in terms of photostability, selectivity, and applicability in diverse experimental contexts.
Performance Comparison of Intracellular Nitric Oxide Fluorescent Probes
The ideal fluorescent probe for intracellular NO should exhibit high sensitivity and selectivity, excellent photostability, good cell permeability, and a fluorescence response that is independent of pH in the physiological range. The following table summarizes the key performance characteristics of several popular and emerging fluorescent probes.
| Probe | Fluorophore Core | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Detection Limit | Key Advantages | Key Disadvantages |
| DAF-2 Diacetate | Fluorescein | ~495 | ~515 | ~0.02 (free), ~0.92 (NO adduct) | ~5 nM | High fluorescence enhancement | pH sensitivity, moderate photostability |
| DAF-FM Diacetate | Fluorescein | ~495 | ~515 | ~0.005 (free), ~0.81 (NO adduct)[1] | ~3 nM[1] | Improved photostability and less pH sensitivity than DAF-2[1] | Potential for nuclear trapping, can be prone to photobleaching[2] |
| DAR-4M AM | Rhodamine | ~560 | ~575 | High | ~10 nM[3] | Red-shifted spectra reduces autofluorescence, good photostability[2][4] | Can be sensitive to other reactive nitrogen species (RNS) in the presence of peroxynitrite[5] |
| NO550 | Azo-based | 488 | 519 | Not Reported | Not Reported | Minimal extracellular fluorescence, distinct cytoplasmic localization[1] | Weaker signal intensity requiring higher concentrations or longer incubation compared to DAF-FM[1] |
| BODIPY-based (e.g., RBA) | BODIPY | Varies | Varies | High (e.g., 0.87 for RBA-NO)[6] | As low as 10 nM[6] | High photostability, tunable spectral properties | Can show interference from biothiols like glutathione (B108866) (GSH)[6] |
| Copper-based (e.g., CuFL) | Fluorescein | ~490 | ~515 | Not Reported | Nanomolar range | Directly detects NO, not its oxidation products[7] | Irreversible reaction |
Signaling Pathways and Experimental Workflow
To effectively utilize these probes, a fundamental understanding of the underlying biological processes and experimental procedures is essential.
Nitric Oxide Signaling Pathway
Intracellular NO is primarily synthesized by nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. The activity of endothelial NOS (eNOS) and neuronal NOS (nNOS) is calcium/calmodulin-dependent, while inducible NOS (iNOS) is calcium-independent and typically expressed in response to inflammatory stimuli. Once produced, NO diffuses to target cells and activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and downstream signaling events.
References
- 1. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and characterization of a novel fluorescent probe for nitric oxide (nitrogen monoxide) | Scilit [scilit.com]
- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of DAR-4M for Nitric Oxide Versus Other Reactive Nitrogen Species: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is crucial for understanding its diverse physiological and pathological roles. Diaminorhodamine-4M (DAR-4M) is a widely utilized fluorescent probe for this purpose. However, questions regarding its specificity for NO over other reactive nitrogen species (RNS) necessitate a thorough evaluation. This guide provides a comprehensive comparison of this compound's performance against alternative probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The Challenge of Specificity in Nitric Oxide Detection
Nitric oxide is a transient and highly reactive signaling molecule. Its detection is often complicated by the presence of other RNS, such as peroxynitrite (ONOO⁻), nitrogen dioxide (NO₂), and dinitrogen trioxide (N₂O₃), which can also interact with fluorescent probes. A key challenge is to distinguish the fluorescence signal generated specifically by NO from that of other RNS.
This compound: A Closer Look at its Reaction and Specificity
This compound is a rhodamine-based probe that is virtually non-fluorescent until it reacts with nitrosating species, believed to be primarily N₂O₃, which is formed from the auto-oxidation of NO in the presence of oxygen. This reaction yields a highly fluorescent triazole product, this compound T.
While often marketed as a specific NO probe, compelling evidence suggests that the fluorescence of this compound is not exclusively dependent on NO. A pivotal study by Lacza et al. (2005) demonstrated that while superoxide, hydrogen peroxide, peroxynitrite, or nitroxyl (B88944) alone did not increase this compound fluorescence, the presence of peroxynitrite significantly potentiated the fluorescence response to low concentrations of NO donors.[1][2] This indicates that this compound is a more general indicator of reactive nitrogen species rather than a specific probe for nitric oxide, making quantitative measurements in the presence of other oxidants potentially unreliable.[1][2]
Quantitative Comparison of Fluorescent Probes for RNS Detection
To provide a clearer picture of probe specificity, the following table summarizes the performance of this compound and a common alternative, 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), in the presence of various reactive species.
| Probe | Reactive Species | Fold Increase in Fluorescence (relative to control) | Reference |
| This compound | NO donor (e.g., SNP) | Significant, dose-dependent increase | [2] |
| Peroxynitrite (ONOO⁻) | No significant increase alone | [1][2] | |
| NO donor + Peroxynitrite | Potentiated increase compared to NO donor alone | [1][2] | |
| Superoxide (O₂⁻) | No significant increase | [1][2] | |
| Hydrogen Peroxide (H₂O₂) | No significant increase | [1][2] | |
| DAF-FM | NO donor (e.g., SNP) | Significant, dose-dependent increase | [2] |
| Peroxynitrite (ONOO⁻) | No significant increase alone | [1][2] | |
| NO donor + Peroxynitrite | Potentiated increase compared to NO donor alone | [1][2] |
Note: The potentiation effect of peroxynitrite on both this compound and DAF-FM highlights a common limitation of diaminofluorescein and diaminorhodamine-based probes.
Experimental Protocol: In Vitro Specificity Assay for Fluorescent NO Probes
This protocol outlines a general method for assessing the specificity of fluorescent probes for NO versus other RNS using a 96-well plate fluorometer.
Materials:
-
Fluorescent probe (e.g., this compound)
-
NO donor (e.g., Sodium Nitroprusside - SNP)
-
Peroxynitrite (ONOO⁻)
-
Other RNS and reactive oxygen species (ROS) of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Microplate fluorometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the fluorescent probe, NO donor, and other reactive species in an appropriate solvent (e.g., DMSO or PBS).
-
Plate Setup: To each well of the 96-well plate, add 100 µL of PBS.
-
Probe Addition: Add the fluorescent probe to each well to achieve the desired final concentration (typically 1-10 µM).
-
Addition of Reactive Species: Add varying concentrations of the NO donor and other reactive species to their respective wells. Include control wells with only the probe and buffer. For potentiation experiments, add a fixed concentration of peroxynitrite along with varying concentrations of the NO donor.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths appropriate for the probe (for this compound, Ex: ~560 nm, Em: ~575 nm).
-
Data Analysis: Subtract the background fluorescence (wells with buffer only) from all readings. Calculate the fold increase in fluorescence relative to the control wells (probe only). Plot dose-response curves for each reactive species.
Alternative Fluorescent Probes for Nitric Oxide Detection
Given the limitations of this compound, researchers should consider alternative probes for more specific NO detection.
| Probe Family | Examples | Principle | Advantages | Disadvantages |
| Diaminofluoresceins | DAF-2, DAF-FM | Reaction with N₂O₃ to form a fluorescent triazole. | High fluorescence quantum yield. | Similar specificity issues as this compound, pH sensitivity (DAF-2). |
| Copper-Based Probes | CuFL, various | NO reduces Cu(II) to Cu(I), releasing a fluorescent ligand. | High selectivity for NO over other RNS. | Potential for interference from other reducing agents. |
| BODIPY-Based Probes | Various | NO-induced chemical reactions leading to fluorescence enhancement. | Tunable spectral properties, often good photostability. | Specificity can vary depending on the reaction mechanism. |
Conclusion: Choosing the Right Tool for the Job
The evidence strongly suggests that while this compound is a useful tool for the qualitative detection of general RNS activity, it is not a specific probe for nitric oxide, especially in biological systems where other oxidants like peroxynitrite may be present. For researchers requiring quantitative and specific measurements of NO, it is imperative to:
-
Critically evaluate the existing literature on the specificity of the chosen probe.
-
Perform thorough in-house validation of the probe's specificity against a panel of relevant RNS under experimental conditions.
-
Consider alternative probes , such as copper-based sensors, which may offer higher selectivity for NO.
-
Employ multiple detection methods to corroborate findings whenever possible.
By carefully considering these factors, researchers can enhance the reliability and accuracy of their nitric oxide measurements, leading to a more precise understanding of its complex roles in health and disease.
References
A Comparative Guide to Correlating DAR-4M Fluorescence with NOS Activity
For researchers and professionals in drug development, accurately quantifying nitric oxide (NO) production is crucial for understanding its myriad roles in physiological and pathological processes. Nitric oxide synthase (NOS) activity is a direct indicator of NO synthesis. This guide provides a comprehensive comparison of the fluorescent probe DAR-4M with other common methods for assessing NOS activity, supported by experimental data and detailed protocols.
Overview of Nitric Oxide Detection Methods
Nitric oxide is a transient and highly reactive signaling molecule, making its direct measurement challenging. Therefore, NOS activity is often inferred by detecting its more stable downstream products or by using specific probes. This guide focuses on comparing the fluorescent probe this compound to three other widely used techniques: the Griess assay, chemiluminescence, and the L-citrulline assay.
Quantitative Comparison of NOS Activity Assays
The selection of an appropriate assay for measuring NOS activity depends on factors such as sensitivity, specificity, sample type, and the required instrumentation. The following table summarizes the key quantitative parameters of this compound and its alternatives.
| Feature | This compound | Griess Assay | Chemiluminescence | L-Citrulline Assay |
| Principle | Fluorescent detection of NO and other reactive nitrogen species. | Colorimetric detection of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO. | Gas-phase reaction of NO with ozone (O₃) produces light. | Radiometric or colorimetric/fluorometric detection of L-citrulline, a co-product of NO synthesis. |
| Detection Limit | ~10 nM[1] | 0.5 - 2.5 µM[2][3] | pM to nM range[4] | 0.4 µM (enzymatic assay)[5] |
| Dynamic Range | Varies with experimental conditions | 1 - 100 µM[3] | 0.01 - 100 µM (electrochemical)[6] | 0.23 – 60 µg/ml (ELISA)[7] |
| Specificity | Reacts with NO but fluorescence is enhanced by other reactive nitrogen species[8]. | Indirect; measures nitrite, which can have other sources. | Highly specific for NO in the gas phase. | Highly specific for NOS activity. |
| Sample Type | Live cells, tissues | Cell culture media, plasma, urine, tissue homogenates[2] | Gaseous samples, aqueous samples after conversion of NO metabolites | Tissue homogenates, cell lysates |
| Instrumentation | Fluorescence microscope, plate reader | Spectrophotometer | Chemiluminescence analyzer | Scintillation counter, spectrophotometer/fluorometer |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are the key experimental protocols for each discussed method.
This compound Staining for Intracellular NO Detection
This protocol describes the use of the cell-permeable this compound AM ester for detecting intracellular NO.
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a 5 mM stock solution of this compound AM in anhydrous DMSO.
-
Cell Loading:
-
Remove the culture medium and wash the cells once with a balanced salt solution (e.g., HBSS or PBS).
-
Dilute the this compound AM stock solution to a final concentration of 5-10 µM in the balanced salt solution.
-
Incubate the cells with the this compound AM solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the loading solution and wash the cells twice with the balanced salt solution to remove any extracellular probe.
-
Stimulation (Optional): If studying stimulated NOS activity, add the stimulus (e.g., agonist, drug) to the cells in a fresh balanced salt solution.
-
Fluorescence Measurement:
-
Data Analysis: Quantify the change in fluorescence intensity over time or in response to a stimulus. Normalize the fluorescence intensity to cell number or a control probe if necessary.
Griess Assay for Nitrite Determination
This protocol outlines the measurement of nitrite in aqueous samples as an indicator of NO production.
-
Sample Collection: Collect cell culture supernatant, plasma, or other biological fluids. If using cell lysates or tissue homogenates, deproteinize the samples (e.g., by centrifugation through a molecular weight cutoff filter).
-
Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0-100 µM) by diluting a stock solution of sodium nitrite in the same buffer as the samples.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions that are typically mixed fresh:
-
Solution A: Sulfanilamide (B372717) in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Solution B: N-(1-naphthyl)ethylenediamine (NED) in water (e.g., 0.1% NED).
-
-
Reaction:
-
Add 50 µL of each standard or sample to individual wells of a 96-well plate.
-
Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (buffer only) from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the standard curve to determine the nitrite concentration in the samples.
L-Citrulline Assay for Direct NOS Activity Measurement
This protocol details the measurement of the conversion of radiolabeled L-arginine to L-citrulline.
-
Tissue/Cell Homogenization: Homogenize tissues or cells in a buffer containing protease inhibitors and cofactors for NOS activity (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin). Centrifuge the homogenate to obtain the supernatant containing the NOS enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the cell/tissue lysate, a reaction buffer (e.g., HEPES), and radiolabeled L-arginine (e.g., [³H] L-arginine).
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the radiolabeled L-arginine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop buffer (e.g., a buffer with a low pH and containing EDTA).
-
-
Separation of L-Citrulline:
-
Apply the reaction mixture to a cation-exchange resin column.
-
At a neutral pH, L-arginine (positively charged) will bind to the resin, while L-citrulline (neutral) will flow through.
-
-
Quantification:
-
Collect the eluate containing the radiolabeled L-citrulline.
-
Measure the radioactivity of the eluate using a liquid scintillation counter.
-
-
Data Analysis: Calculate the amount of L-citrulline produced based on the specific activity of the radiolabeled L-arginine. Express NOS activity as pmol of L-citrulline formed per minute per mg of protein.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures can aid in understanding and executing these assays.
Figure 1. this compound activation pathway for NO detection.
Figure 2. General experimental workflow for NOS activity assays.
Concluding Remarks
The choice of method for correlating this compound fluorescence with NOS activity, or for measuring NOS activity in general, is multifaceted. This compound offers the advantage of visualizing NO production in living cells with good sensitivity. However, its reactivity with other nitrogen species necessitates careful interpretation and the use of appropriate controls.
For quantitative measurements of total NO production, the Griess assay provides a simple and cost-effective method, albeit with lower sensitivity and specificity compared to other techniques.[2][3] Chemiluminescence stands out for its high sensitivity and specificity for direct NO detection, particularly in gaseous samples.[4] The L-citrulline assay is considered a gold standard for its direct and specific measurement of NOS enzymatic activity, though it involves the use of radioactive materials or requires specific enzymatic assays.[9]
Ultimately, a multi-faceted approach, potentially combining a fluorescent probe like this compound for spatial and temporal information with a more quantitative method like the L-citrulline assay or chemiluminescence for validation, will provide the most comprehensive understanding of NOS activity and NO production in a given biological system.
References
- 1. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Griess Reagent System [promega.sg]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jst.go.jp [jst.go.jp]
- 6. A flexible and physically transient electrochemical sensor for real-time wireless nitric oxide monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Nitric Oxide Detection: Evaluating DAR-4M and its Alternatives with Positive Controls
For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO) signaling, the accurate and reliable detection of this transient molecule is paramount. This guide provides a comprehensive comparison of Diaminorhodamine-4M (DAR-4M), a popular fluorescent probe for NO, with alternative detection methodologies. We will explore the use of positive controls to ensure experimental validity and present detailed protocols and quantitative data to inform your selection of the most appropriate NO detection strategy for your research needs.
Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its fleeting nature, with a half-life of only a few seconds, presents a significant challenge for its direct measurement. Fluorescent probes, such as this compound, have become indispensable tools for visualizing and quantifying NO in living cells and tissues.
This guide will delve into the specifics of using this compound, emphasizing the importance of positive controls to validate assay performance. We will then provide a comparative analysis of three widely used alternative methods for NO detection: the Griess assay, chemiluminescence, and Electron Paramagnetic Resonance (EPR) spectroscopy.
Validating Your this compound Experiments: The Crucial Role of Positive Controls
A positive control is an essential component of any experiment, confirming that the detection system is working as expected. In the context of this compound experiments, a positive control involves introducing a known amount of NO to the system to elicit a fluorescent response. This is typically achieved using NO donor compounds, which release NO under specific conditions.
Commonly used nitric oxide donors include S-nitrosoglutathione (GSNO) and diazeniumdiolates such as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA/NONOate). These compounds provide a predictable and controllable source of NO, allowing researchers to confirm that this compound is responsive in their experimental setup.
Comparison of Nitric Oxide Detection Methods
The choice of an appropriate NO detection method depends on various factors, including the required sensitivity, specificity, and the nature of the biological sample. Below is a comparative overview of this compound and its alternatives.
Quantitative Performance Data
| Method | Principle | Limit of Detection (LOD) | Dynamic Range | Specificity | Advantages | Disadvantages |
| This compound | Fluorescence | ~7 nM | Micromolar range | Reacts with other Reactive Nitrogen Species (RNS) | High sensitivity, suitable for live-cell imaging, good photostability | Potential for off-target reactions, fluorescence can be affected by other oxidants |
| Griess Assay | Colorimetric | ~0.5 - 1 µM | Micromolar range | Measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO. Can be affected by other nitrite sources. | Simple, inexpensive, high-throughput | Indirect measurement of NO, less sensitive than other methods, interference from other compounds in biological samples |
| Chemiluminescence | Light Emission | Picomolar to low nanomolar range | Wide linear range | Highly specific for NO | Very high sensitivity and specificity, considered a gold-standard method | Requires specialized equipment, not suitable for live-cell imaging |
| EPR Spectroscopy | Magnetic Resonance | Nanomolar range | Micromolar range | Highly specific for NO when used with spin traps | Unambiguous detection of NO, can provide information on the chemical environment of NO | Requires specialized and expensive equipment, complex data analysis, not suitable for real-time monitoring in live cells |
Experimental Protocols
Using a Positive Control (DETA/NONOate) with this compound AM for Intracellular NO Detection
This protocol describes the use of the cell-permeable this compound acetoxymethyl (AM) ester to detect intracellular NO, with DETA/NONOate serving as a positive control.
Materials:
-
This compound AM (dissolved in DMSO)
-
DETA/NONOate (dissolved in sterile, cold NaOH)
-
Cells of interest cultured in a suitable format (e.g., 96-well plate)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without phenol (B47542) red
-
Fluorescence microscope or plate reader with appropriate filters for this compound (Excitation/Emission: ~560 nm/~575 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
This compound AM Loading:
-
Prepare a working solution of this compound AM in HBSS or phenol red-free medium. The final concentration typically ranges from 5 to 10 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the this compound AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, remove the this compound AM solution and wash the cells twice with HBSS to remove any extracellular probe.
-
Positive Control Treatment:
-
Prepare a fresh stock solution of DETA/NONOate in cold, sterile 0.01 M NaOH.
-
Dilute the DETA/NONOate stock solution to the desired final concentration in HBSS or phenol red-free medium immediately before use. Typical concentrations can range from 10 µM to 1 mM.
-
Add the DETA/NONOate solution to the this compound AM-loaded cells.
-
-
Fluorescence Measurement:
-
Immediately begin acquiring fluorescence images using a microscope or measure the fluorescence intensity using a plate reader.
-
Monitor the fluorescence signal over time to observe the increase in signal as DETA/NONOate releases NO.
-
-
Data Analysis: Quantify the change in fluorescence intensity in the positive control wells compared to untreated (negative control) wells.
Experimental workflow for using a positive control with this compound AM.
Alternative Method 1: Griess Assay for Nitrite Detection
The Griess assay is a straightforward colorimetric method that quantifies nitrite (NO₂⁻), a stable and major oxidation product of NO in aqueous solutions.
Procedure:
-
Sample Preparation: Collect cell culture supernatants, plasma, or tissue homogenates. Deproteinate samples if necessary, as proteins can interfere with the assay.
-
Standard Curve Preparation: Prepare a series of known concentrations of sodium nitrite in the same buffer as the samples to generate a standard curve.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution:
-
Solution I: Sulfanilamide in an acidic solution.
-
Solution II: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water. These are often mixed immediately before use.
-
-
Reaction:
-
Add the Griess reagent to the samples and standards in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Unveiling the Constraints of DAR-4M for Precise Nitric Oxide Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate measurement of nitric oxide (NO) is paramount. This guide provides a critical comparison of the fluorescent probe DAR-4M with other established methods for quantitative NO analysis. We delve into the inherent limitations of this compound, supported by experimental data, to empower informed decisions in experimental design.
Nitric oxide, a fleeting yet pivotal signaling molecule, orchestrates a multitude of physiological and pathological processes. Its precise quantification is a cornerstone of research in areas ranging from cardiovascular disease to neurobiology and immunology. Among the arsenal (B13267) of available detection methods, the red-fluorescent probe diaminorhodamine-4M (this compound) has gained traction. However, a closer examination reveals significant limitations that can compromise the accuracy of quantitative NO measurements. This guide offers a comprehensive comparison of this compound with alternative techniques, namely the green-fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), the classic Griess assay, and hemoglobin-based assays.
The Central Limitation: A Question of Specificity
The primary drawback of this compound lies in its lack of specificity for nitric oxide. Experimental evidence indicates that this compound does not exclusively react with NO but rather with a broader spectrum of reactive nitrogen species (RNS).[1][2] This promiscuity means that the resulting fluorescence signal may not be a true representation of NO concentration alone, but rather a composite measure of various RNS present in the biological sample.
Furthermore, the fluorescence yield of this compound is susceptible to potentiation by other oxidants, such as peroxynitrite.[1][2] This characteristic makes quantitative comparisons between samples fraught with potential inaccuracies, as the oxidative environment of the sample can artificially inflate the fluorescence signal, leading to an overestimation of NO levels. While this compound exhibits a markedly higher fluorescence yield in the presence of NO donors compared to its counterpart DAF-FM, their sensitivity thresholds remain comparable.[1]
A Head-to-Head Comparison: this compound and Its Alternatives
To provide a clear perspective, the following table summarizes the key quantitative parameters of this compound and other commonly employed NO quantification methods.
| Feature | This compound | DAF-FM | Griess Assay | Oxyhemoglobin Assay |
| Principle | Fluorescence | Fluorescence | Colorimetric | Spectrophotometric |
| Detection Target | Reactive Nitrogen Species (RNS) | Nitric Oxide (indirectly) | Nitrite (B80452) (NO₂⁻) | Nitric Oxide (NO) |
| Detection Limit | ~10 nM[3][4] | ~3 nM[5] | ~0.5 µM[6][7] | Nanomolar range[8] |
| Quantum Yield (Φ) | High (product is ~840x brighter)[3] | Probe: ~0.005, Product: ~0.81[5] | Not Applicable | Not Applicable |
| Specificity for NO | Low | Moderate | Indirect (measures metabolite) | High |
| Key Limitations | Reacts with various RNS; fluorescence affected by other oxidants; reacts with dehydroascorbic acid.[1][2][9] | pH-dependent fluorescence; potential for photo-bleaching.[5] | Low sensitivity; interference from various biological components.[6][10] | Limited to hemoglobin solutions; interference from other redox-active species.[8] |
| Advantages | Less pH-sensitive than DAF-FM; high fluorescence yield.[11][12] | High sensitivity; widely used.[5] | Simple; inexpensive.[6][7] | High sensitivity and specificity for NO.[8] |
Visualizing the Science: Pathways and Protocols
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the nitric oxide detection pathway, a comparative experimental workflow, and the specific limitations of this compound.
Experimental Protocols
For reproducible and comparable results, detailed experimental protocols are essential.
DAF-FM Diacetate Assay for Intracellular NO Detection
Materials:
-
DAF-FM Diacetate (cell-permeable)
-
Anhydrous DMSO
-
Balanced salt solution or cell culture medium without phenol (B47542) red
-
Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission: ~495/515 nm)
Protocol:
-
Probe Preparation: Prepare a 1-5 mM stock solution of DAF-FM diacetate in anhydrous DMSO.
-
Cell Loading: Dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer or medium. Incubate cells with the DAF-FM diacetate solution for 20-60 minutes at 37°C.[5]
-
Washing: Wash the cells twice with the buffer or medium to remove excess probe.
-
De-esterification: Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe by cellular esterases.[5]
-
Stimulation and Measurement: Induce NO production with the desired stimulus. Measure the fluorescence intensity using a fluorescence microscope or plate reader at Ex/Em ~495/515 nm.
Griess Assay for Nitrite Quantification in Cell Culture Supernatants
Materials:
-
Griess Reagent (typically a two-part solution: Solution A - sulfanilamide (B372717) in an acidic solution; Solution B - N-(1-naphthyl)ethylenediamine in water)
-
Sodium nitrite (for standard curve)
-
Cell culture medium (phenol red-free is recommended)
-
96-well microplate
-
Microplate reader (absorbance at 540 nm)
Protocol:
-
Sample Collection: Collect cell culture supernatants and centrifuge to remove any cellular debris.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same cell culture medium used for the experiment.
-
Reaction: In a 96-well plate, add 50 µL of each sample or standard. Add 50 µL of Griess Reagent (pre-mixed equal volumes of Solution A and B) to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[13]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Oxyhemoglobin Assay for NO Quantification
Materials:
-
Purified oxyhemoglobin (OxyHb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer capable of measuring absorbance at 401 nm and 415 nm
-
NO donor or source
Protocol:
-
Oxyhemoglobin Preparation: Prepare a solution of OxyHb in PBS at a known concentration. The solution should be freshly prepared and kept on ice.
-
Baseline Measurement: Record the baseline absorbance spectrum of the OxyHb solution, noting the absorbance at 401 nm and 415 nm.
-
NO Addition: Introduce the NO source (e.g., from an NO donor or a biological sample) into the OxyHb solution.
-
Kinetic Measurement: Monitor the change in absorbance over time. The oxidation of OxyHb to methemoglobin (MetHb) by NO results in an increase in absorbance at 401 nm and a decrease at 415 nm.[8]
-
Quantification: The amount of NO can be calculated from the change in absorbance using the known extinction coefficients for OxyHb and MetHb.
Conclusion: Choosing the Right Tool for the Job
While this compound offers the advantages of red-shifted fluorescence, which can minimize autofluorescence from biological samples, and reduced pH sensitivity, its significant limitations in terms of specificity for nitric oxide make it unsuitable for precise quantitative measurements. For qualitative assessments of general reactive nitrogen species production, this compound can be a useful tool. However, for researchers aiming to quantify nitric oxide with a high degree of accuracy and confidence, alternative methods are strongly recommended.
DAF-FM remains a more specific fluorescent probe for NO, albeit with its own set of considerations such as pH sensitivity. The Griess assay, despite its lower sensitivity, provides a straightforward and cost-effective means of estimating NO production by measuring its stable metabolite, nitrite. For experiments where high sensitivity and direct NO measurement are critical, and the experimental system allows, the oxyhemoglobin assay stands out as a robust option. Ultimately, the choice of method should be guided by the specific research question, the biological context, and a thorough understanding of the inherent strengths and weaknesses of each technique. For the most rigorous studies, employing two independent methods to corroborate findings is a prudent approach.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]
- 4. This compound A rhodamine-based photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 12. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Nitric Oxide Detection: DAR-4M Fluorescent Probe vs. Electrochemical Sensors
For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) detection, selecting the appropriate analytical tool is paramount. This guide provides an objective comparison between two prominent methods: the fluorescent probe DAR-4M and electrochemical NO sensors. By examining their fundamental principles, performance characteristics, and experimental considerations, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
At a Glance: Key Performance Characteristics
The selection of an NO detection method hinges on the specific requirements of the experiment, such as the desired sensitivity, temporal resolution, and the biological environment. Below is a summary of the key performance parameters for this compound and electrochemical NO sensors.
| Feature | This compound | Electrochemical NO Sensors |
| Principle of Detection | Fluorometric | Amperometric (Electrochemical oxidation/reduction)[1] |
| Detection Limit | ~10 nM[2][3] | ~0.1 nM to 200 ppb (parts-per-billion)[4][5] |
| Temporal Resolution | Minutes (reaction time) | Seconds to milliseconds (real-time)[6][7] |
| Specificity | Reacts with reactive nitrogen species (RNS), not specific to NO[8][9] | High selectivity for NO with appropriate membrane coatings[6] |
| pH Dependence | Fluorescence is largely independent of pH in the range of 4-12[10][11] | Performance can be influenced by pH |
| In Vivo/Real-time Use | Suitable for imaging; real-time quantitative measurements are challenging | Well-suited for real-time, continuous monitoring in vivo[1][6][12] |
| Interferences | Other oxidizing agents and reactive species can affect fluorescence yield[8][9]. Dehydroascorbic acid (DHA) can also react with this compound.[13] | Potential interference from species like nitrite (B80452), nitrate, dopamine, and ascorbate, which can be minimized with selective membranes[6] |
| Ease of Use | Relatively simple for cellular imaging | Requires more complex setup and calibration[4] |
Principles of Detection
This compound: A Fluorescent Approach
Diaminorhodamine-4M (this compound) is a fluorescent probe that operates on a simple yet effective principle. In its native state, this compound is non-fluorescent. However, upon reacting with nitric oxide in the presence of oxygen, it is converted into a highly fluorescent triazole derivative, this compound T.[2][10] This transformation results in a significant increase in fluorescence intensity, which can be measured to infer the presence of NO. The acetoxymethyl ester form, this compound AM, is cell-permeable and can be used to detect intracellular NO after being hydrolyzed by intracellular esterases to the active this compound probe.[11]
Electrochemical NO Sensors: An Amperometric Method
Electrochemical sensors detect nitric oxide through either its oxidation or reduction at an electrode surface.[1] A potential is applied between a working electrode and a reference electrode, and the resulting current generated by the electrochemical reaction of NO is measured.[14] This current is directly proportional to the concentration of NO, allowing for quantitative and real-time measurements.[7] To enhance selectivity and minimize interference from other electroactive species present in biological samples, the electrode surface is often modified with selective membranes.[6]
Experimental Protocols
General Protocol for NO Detection using this compound
The following is a generalized protocol for the detection of extracellular NO. For intracellular detection, the cell-permeable this compound AM would be used.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO.[10] Dilute the stock solution to the desired working concentration (typically 5-10 µM) in a neutral aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).[10][11]
-
Sample Incubation: Add the this compound working solution to the sample containing the source of NO.
-
Reaction: Allow the reaction to proceed at room temperature for a specified period (e.g., 30-35 minutes).[13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or plate reader. The excitation maximum is approximately 560 nm, and the emission maximum is around 575 nm.[10][15]
-
Data Analysis: The increase in fluorescence intensity corresponds to the amount of NO detected.
General Protocol for NO Measurement using an Electrochemical Sensor
-
Sensor Polarization and Equilibration: Polarize the NO sensor by connecting it to the measurement system and immersing it in a suitable buffer or water for a few hours or overnight to achieve a stable background current.[4]
-
Calibration: Calibrate the sensor using standard solutions of known NO concentrations. A common method involves the chemical conversion of nitrite (NaNO₂) to NO in an acidic iodide bath, where the generated NO is detected by the sensor.[4]
-
Sample Measurement: Immerse the calibrated sensor into the biological sample. For in vivo measurements, the sensor can be carefully inserted into the tissue of interest.
-
Data Recording: Monitor and record the current changes in real-time. The current is directly proportional to the NO concentration.
-
Data Analysis: Convert the measured current to NO concentration using the calibration curve.
Comparative Analysis: A Logical Framework
Conclusion
The choice between this compound and electrochemical NO sensors is fundamentally driven by the experimental question.
This compound is an excellent tool for qualitative and semi-quantitative analysis of reactive nitrogen species production within cellular and tissue imaging applications. Its ease of use and high sensitivity make it a valuable probe for visualizing NO hotspots. However, its lack of specificity for NO and its slower reaction time limit its utility for real-time, quantitative measurements of NO dynamics.[8][9]
Electrochemical NO sensors , on the other hand, are the gold standard for real-time, continuous, and quantitative measurements of NO in a variety of physiological environments.[1][6][12] While they require a more involved setup and careful calibration to ensure selectivity, their ability to provide dynamic concentration profiles is unmatched.
For researchers in drug development and physiological studies who require precise, real-time data on NO fluxes, electrochemical sensors are the superior choice. For those focused on cellular imaging and identifying sites of RNS production, this compound offers a powerful and convenient solution. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate tool to advance their scientific inquiries.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Detection of Low Levels of Nitric Oxide Using an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Sensor (NO Sensor) 4-Electrode - NO-B4 [isweek.com]
- 6. researchgate.net [researchgate.net]
- 7. forensicsdetectors.com [forensicsdetectors.com]
- 8. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 11. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A flexible and physically transient electrochemical sensor for real-time wireless nitric oxide monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
A Critical Review of Fluorescent Probes for Nitric Oxide: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) signaling, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of commonly used fluorescent probes for the detection and quantification of nitric oxide, with a focus on their performance characteristics, experimental protocols, and the underlying signaling pathways.
Nitric oxide is a transient and highly reactive signaling molecule implicated in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Its fleeting nature necessitates sensitive and specific detection methods. Fluorescent probes have emerged as indispensable tools for the real-time visualization of NO in living cells and tissues.[3] This guide will delve into the most prevalent classes of NO probes, offering a critical evaluation to inform your experimental design.
Comparison of Key Performance Characteristics
The efficacy of a fluorescent probe for nitric oxide is determined by several key photophysical and chemical properties. An ideal probe should exhibit a high quantum yield upon reacting with NO, a significant "turn-on" fluorescence response, excellent selectivity over other reactive oxygen and nitrogen species (ROS/RNS), a low detection limit, and photostability. The following tables summarize the quantitative performance of representative fluorescent probes.
Diaminofluorescein (DAF) Probes
| Feature | DAF-2 | DAF-FM |
| Fluorophore Core | Fluorescein | Fluorescein |
| Excitation Max (nm) | ~495 | ~495[4][5][6] |
| Emission Max (nm) | ~515 | ~515[4][5][6] |
| Quantum Yield (Φ) | ~0.005 (DAF-2), ~0.92 (DAF-2T) | ~0.005 (DAF-FM), ~0.81 (DAF-FMT)[4][6] |
| Turn-on Ratio | ~20-fold | ~160-fold[4][6] |
| Detection Limit | ~5 nM[5][6][7] | ~3 nM[6] |
| pH Sensitivity | Sensitive below pH 7 | Stable above pH 5.5[4][6] |
| Photostability | Moderate | More photostable than DAF-2[6] |
Diaminorhodamine (DAR), Copper-Based, and BODIPY-Based Probes
| Feature | DAR-4M | Copper-Based (Representative) | BODIPY-Based (Representative) |
| Fluorophore Core | Rhodamine | Varies (e.g., Fluorescein) | Boron-dipyrromethene (BODIPY) |
| Excitation Max (nm) | ~560[8] | Varies | Varies |
| Emission Max (nm) | ~575[8] | Varies | Varies |
| Quantum Yield (Φ) | ~0.42 (this compound T)[8] | Not consistently reported | Varies |
| Turn-on Ratio | ~840-fold | Varies | Varies |
| Detection Limit | ~10 nM | Varies | ~5.7 nM (for BDP-NO)[9] |
| pH Sensitivity | Stable over a wide pH range (4-12)[7][8] | Generally less pH-sensitive | Varies |
| Selectivity | High for NO, but can react with other RNS[10][11] | High for direct NO detection | Generally high for NO |
Signaling Pathways and Experimental Workflows
To effectively utilize these probes, a foundational understanding of the nitric oxide signaling pathway is essential. A common pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).
The general workflow for utilizing a cell-permeable fluorescent probe for intracellular NO detection involves several key steps, from probe loading to fluorescence imaging.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for the use of common nitric oxide probes.
Protocol 1: Intracellular NO Detection using DAF-FM Diacetate
Materials:
-
DAF-FM diacetate stock solution (5 mM in anhydrous DMSO)
-
Cultured cells
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or agonist for endogenous NO production
-
Fluorescence microscope or plate reader with FITC filter set (Excitation ~495 nm, Emission ~515 nm)
Procedure:
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a fresh working solution of DAF-FM diacetate by diluting the 5 mM stock solution to a final concentration of 5-10 µM in serum-free medium or PBS.[4][8][12]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DAF-FM diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.[4][6]
-
-
De-esterification:
-
NO Stimulation and Detection:
-
For detection of endogenous NO, add the desired agonist to the cells.
-
For a positive control, add a known NO donor (e.g., 100 µM SNAP).
-
Immediately begin acquiring fluorescence images or readings at desired time points.
-
-
Data Analysis:
-
Measure the increase in fluorescence intensity over time.
-
Normalize the fluorescence of treated cells to that of untreated control cells.
-
Protocol 2: Intracellular NO Detection using this compound AM
Materials:
-
This compound AM stock solution (5 mM in DMSO)
-
Cultured cells
-
Appropriate cell culture medium
-
PBS or other suitable buffer
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~560 nm, Emission ~575 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform.
-
Probe Loading:
-
De-esterification and Washing:
-
Remove the loading solution and wash the cells twice with PBS.
-
Add fresh medium and incubate for an additional 15-30 minutes to ensure complete de-esterification.
-
-
NO Detection:
-
Induce NO production using the desired stimulus.
-
Acquire fluorescence images or measurements at the appropriate time intervals.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity as an indicator of NO production.
-
Protocol 3: General Protocol for Copper-Based NO Probes
Materials:
-
Copper-based fluorescent probe stock solution (concentration and solvent will vary depending on the specific probe)
-
Cultured cells
-
Appropriate cell culture medium and buffer
-
Fluorescence microscope with appropriate filter sets for the specific probe
Procedure:
-
Cell Preparation: Plate cells on imaging dishes and culture overnight.
-
Probe Loading:
-
Prepare the probe working solution in a suitable buffer at the concentration recommended by the manufacturer or literature.
-
Incubate the cells with the probe solution for the recommended time (e.g., 30 minutes).
-
-
Washing:
-
Gently wash the cells with buffer to remove the excess probe.
-
-
NO Stimulation and Imaging:
-
Treat the cells with an NO donor or a stimulus to induce endogenous NO production.
-
Capture fluorescence images at baseline and at various time points after stimulation.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity to determine the relative levels of NO.
-
Protocol 4: General Protocol for BODIPY-Based NO Probes
Materials:
-
BODIPY-based fluorescent probe stock solution
-
Cultured cells or zebrafish
-
Appropriate culture medium or buffer
-
Fluorescence microscope with appropriate filter sets for the specific BODIPY dye
Procedure:
-
Sample Preparation: Prepare cultured cells on a suitable imaging plate or prepare zebrafish for imaging.
-
Probe Incubation:
-
Add the BODIPY-based probe to the cells or zebrafish at the desired final concentration (e.g., 1-10 µM).
-
Incubate for a specified period (e.g., 30-60 minutes) at the appropriate temperature.[]
-
-
Washing (if necessary):
-
Some BODIPY probes may require a washing step to remove background fluorescence. Wash the sample with a fresh buffer.[]
-
-
NO Induction and Imaging:
-
Introduce the NO source or stimulus.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for the specific BODIPY probe.
-
-
Data Analysis:
-
Measure the fluorescence intensity changes to monitor NO production.
-
Conclusion
The selection of a fluorescent probe for nitric oxide detection is a multifaceted decision that requires careful consideration of the specific experimental context. Diaminofluorescein-based probes, particularly DAF-FM, offer a good balance of sensitivity and ease of use for many applications. For studies requiring greater photostability or imaging in the red region of the spectrum to avoid autofluorescence, rhodamine-based probes like this compound are excellent alternatives. Copper-based probes provide the advantage of direct NO detection, while the growing family of BODIPY-based probes offers a diverse range of photophysical properties that can be tailored to specific experimental needs. By understanding the comparative performance of these probes and adhering to rigorous experimental protocols, researchers can enhance the accuracy and reliability of their investigations into the intricate roles of nitric oxide in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A BODIPY-based fluorescent probe for rapid detection of NO in cells and zebrafish - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 8. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. goryochemical.com [goryochemical.com]
A Comparative Guide to DAR-4M and Other Fluorescent Probes for Reactive Nitrogen and Oxygen Species Detection
For researchers, scientists, and drug development professionals, the accurate detection of reactive nitrogen species (RNS) and reactive oxygen species (ROS) is crucial for understanding a myriad of physiological and pathological processes. This guide provides an objective comparison of the rhodamine-based fluorescent probe DAR-4M with other commonly used alternatives, including the fluorescein-based probes DAF-2 and DAF-FM, and copper-based sensors. The performance of these probes is evaluated based on key quantitative data, with detailed experimental protocols provided to support their application.
Introduction to RNS/ROS Fluorescent Probes
Reactive oxygen and nitrogen species are highly reactive molecules that play a dual role in biological systems as both signaling molecules and mediators of cellular damage. Fluorescent probes have become indispensable tools for the real-time detection of these species in living cells due to their high sensitivity and spatial resolution. An ideal fluorescent probe should exhibit high selectivity, sensitivity, photostability, and a significant fluorescence enhancement upon reaction with its target analyte.
This guide focuses on this compound, a rhodamine-based probe, and compares its characteristics with those of the widely used DAF series of fluorescein-based probes and the emerging class of copper-based probes for nitric oxide (NO) detection.
Quantitative Performance Comparison
The selection of an appropriate fluorescent probe is critical for obtaining reliable and reproducible experimental data. The following table summarizes the key quantitative parameters of this compound and its alternatives.
| Probe | Target Species | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) of Product | pH Range | Cell Permeability (AM form) |
| This compound | RNS (NO, etc.) | ~560 | ~575 | 0.42 | 4-12 | Yes (this compound AM) |
| DAF-2 | RNS (NO, etc.) | ~495 | ~515 | 0.92 | >7 | Yes (DAF-2 DA) |
| DAF-FM | RNS (NO, etc.) | ~495 | ~515 | 0.81 | >5.5 | Yes (DAF-FM DA) |
| CuFL | NO | ~495 | ~515 | Not specified | Physiological | Yes (ester form) |
In-Depth Probe Comparison
This compound: The Photostable RNS Probe
This compound is a rhodamine-based probe that exhibits weak fluorescence until it reacts with RNS, primarily reacting with intermediates generated from NO and oxygen, to form a highly fluorescent triazole product (this compound T).[1] Its key advantages include:
-
Broad pH Stability: this compound is usable over a wide pH range (4-12), making it suitable for studies in acidic environments where fluorescein-based probes may lose fluorescence.[1][2]
-
Photostability: As a rhodamine-based dye, this compound is generally more photostable than fluorescein-based probes like the DAF series, allowing for longer imaging experiments with less signal degradation.
-
Reduced Autofluorescence Interference: Its longer excitation and emission wavelengths (~560/575 nm) help to minimize interference from cellular autofluorescence, which is often more pronounced in the green spectrum.[1]
However, a significant consideration is its selectivity. Studies have shown that this compound is not specific for nitric oxide (NO) and can react with other reactive nitrogen species.[3][4] Therefore, it is more accurately described as a general RNS indicator. The fluorescence quantum yield of its triazole product, this compound T, is 0.42.
DAF-2 and DAF-FM: The High-Quantum-Yield Fluorescein Probes
The diaminofluorescein (DAF) probes, particularly DAF-2 and its derivative DAF-FM, are among the most widely used fluorescent sensors for NO. Like this compound, they react with NO-derived intermediates to form a fluorescent triazole.
-
High Quantum Yield: The reaction products of DAF-2 and DAF-FM exhibit high fluorescence quantum yields of 0.92 and 0.81, respectively, resulting in a bright fluorescent signal.[5][6]
-
High Sensitivity: DAF-FM is reported to be slightly more sensitive than DAF-2 for NO detection.[5] The detection limit for DAF-2 is approximately 5 nM in buffer.[5]
The main limitations of the DAF probes are:
-
pH Sensitivity: Their fluorescence is pH-dependent and decreases significantly in acidic environments. DAF-2 is best used at a pH above 7, while DAF-FM is stable above pH 5.5.[5][6]
-
Lower Photostability: Being fluorescein-based, they are more susceptible to photobleaching compared to rhodamine-based dyes.
-
Selectivity Concerns: Similar to this compound, DAF probes can react with other RNS and their fluorescence can be influenced by the presence of other oxidants and dehydroascorbic acid.[7]
Copper-Based Fluorescent Probes: A Direct Approach to NO Detection
A newer class of fluorescent probes for NO is based on copper complexes (e.g., CuFL). These probes operate on a different principle, offering a more direct detection mechanism. In its unbound state, the copper(II) ion quenches the fluorescence of the ligand. Upon reaction with NO, Cu(II) is reduced to Cu(I), leading to the release of the fluorescent ligand and a "turn-on" of fluorescence.
-
Direct NO Detection: Unlike the diaminorhodamine and diaminofluorescein probes that react with NO oxidation products, copper-based probes can react directly with NO.
-
High Selectivity: They have shown good selectivity for NO over other ROS and RNS.
Considerations for copper-based probes include their potentially more complex synthesis and the need to ensure that the copper ions themselves do not interfere with cellular processes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway leading to NO production and a typical experimental workflow for intracellular RNS/ROS detection using a cell-permeable fluorescent probe.
Experimental Protocols
Intracellular RNS Detection using this compound AM
This protocol is a general guideline for the use of this compound AM to detect intracellular RNS in cultured cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound AM solution (e.g., 5 mM in DMSO)
-
Cultured cells on a suitable imaging plate (e.g., glass-bottom dish or 96-well plate)
-
Balanced salt solution (BSS) or phenol (B47542) red-free cell culture medium
-
Stimulating agent to induce RNS production (e.g., bradykinin (B550075) for endothelial cells)
-
NOS inhibitor (e.g., L-NAME) as a negative control
-
Fluorescence microscope with appropriate filter sets for rhodamine (e.g., Ex/Em: 560/575 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an appropriate imaging dish.
-
Probe Loading:
-
Prepare a fresh working solution of this compound AM in BSS or phenol red-free medium. The final concentration typically ranges from 5 to 10 µM.
-
Remove the culture medium from the cells and wash once with the BSS or medium.
-
Add the this compound AM working solution to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark. This allows the AM ester to be cleaved by intracellular esterases, trapping the probe inside the cells.
-
Washing: After incubation, gently wash the cells two to three times with warm BSS or medium to remove any extracellular probe.
-
Stimulation and Imaging:
-
Add fresh BSS or medium to the cells.
-
For stimulated RNS production, add the stimulating agent at the desired concentration.
-
For negative controls, pre-incubate cells with a NOS inhibitor for a sufficient time before and during probe loading and stimulation.
-
Immediately begin imaging the cells using a fluorescence microscope. Acquire images at different time points to monitor the change in fluorescence intensity.
-
-
Data Analysis: Quantify the fluorescence intensity of the cells using appropriate image analysis software. The increase in fluorescence intensity corresponds to the level of RNS production.
Intracellular NO Detection using DAF-2 DA or DAF-FM DA
This protocol provides a general method for using DAF-2 DA or DAF-FM DA.
Materials:
-
DAF-2 DA or DAF-FM DA solution (e.g., 5 mM in DMSO)
-
Cultured cells on an imaging plate
-
Balanced salt solution or phenol red-free medium
-
Stimulating agent for NO production
-
Fluorescence microscope with FITC filter set (Ex/Em: ~495/515 nm)
Procedure:
-
Cell Preparation: Culture cells as described for the this compound AM protocol.
-
Probe Loading:
-
Prepare a working solution of DAF-2 DA or DAF-FM DA in BSS or phenol red-free medium, typically at a final concentration of 5-10 µM.
-
Wash the cells and add the probe working solution.
-
-
Incubation: Incubate for 20-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells two to three times with warm BSS or medium.
-
Stimulation and Imaging:
-
Add fresh BSS or medium.
-
Add the stimulating agent.
-
Begin imaging using a fluorescence microscope with a FITC filter set.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time.
Conclusion
The choice of a fluorescent probe for RNS/ROS detection depends on the specific experimental requirements. This compound offers excellent photostability and a broad pH working range, making it a robust choice for long-term imaging and studies in acidic cellular compartments, although it should be considered a general RNS probe. The DAF series of probes provide high sensitivity and a bright signal but are more susceptible to photobleaching and pH changes. Copper-based probes present a promising alternative for direct NO detection. Researchers should carefully consider the advantages and limitations of each probe to select the most appropriate tool for their specific research needs.
References
- 1. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Probes for Reactive Nitrogen Species [manu56.magtech.com.cn]
- 7. Preparation of a copper-based fluorescent probe for nitric oxide and its use in mammalian cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercially Available Nitric Oxide Probes
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. This guide provides an objective comparison of commercially available NO probes, focusing on their performance, with supporting experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Introduction to Nitric Oxide Probes
Nitric oxide is a transient and highly reactive signaling molecule, making its direct detection challenging. Commercially available probes have been developed to overcome this hurdle, primarily falling into the category of fluorescent probes. These probes offer high sensitivity and spatiotemporal resolution for imaging NO in live cells and tissues. The most common classes of fluorescent NO probes are the diaminofluoresceins (DAFs), BODIPY-based probes, and copper-based sensors.
Performance Comparison of Fluorescent NO Probes
The selection of an appropriate NO probe depends on various factors, including the specific application, the expected concentration of NO, and the experimental system. Below is a summary of the key performance characteristics of the major classes of commercially available fluorescent NO probes.
| Probe Family | Example Probe(s) | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Fold Fluorescence Increase | Key Advantages | Key Limitations |
| Diaminofluoresceins (DAFs) | DAF-2, DAF-FM | ~495 | ~515 | Low (e.g., DAF-FM: ~0.005) | ~3-5 nM[1][2] | High (e.g., DAF-FM: ~160-fold)[1][3] | High sensitivity, large fluorescence turn-on, widely used and cited. | pH-dependent fluorescence, potential for photo-bleaching, indirect detection of NO.[4] |
| BODIPY-Based Probes | Various commercial probes | Variable (Green to Red) | Variable (Green to Red) | Generally high | ~5.7 nM and upwards[5] | Variable | High photostability, pH-insensitivity, tunable spectral properties.[6][7] | Can be sensitive to other reactive species, potential for non-specific binding.[8] |
| Copper-Based Probes | CuFL, Cu2(FL2E) | Variable (UV to Visible) | Variable (Blue to Green) | Variable | Nanomolar range[9] | "Turn-on" response | Direct detection of NO, high specificity.[9][10] | Can be sensitive to other metal ions and thiols, may require more complex preparation.[11] |
Signaling Pathways and Detection Mechanisms
Nitric oxide is synthesized by nitric oxide synthases (NOS) and plays a key role in various signaling pathways, most notably the cGMP pathway. Fluorescent probes are designed to react with NO or its derivatives, leading to a change in their fluorescent properties.
Figure 1: Simplified overview of the nitric oxide (NO) synthesis and cGMP signaling pathway.
The detection mechanism of each probe class varies. DAF probes react with an oxidized form of NO in the presence of oxygen to form a highly fluorescent triazole derivative.[4] BODIPY-based probes often utilize a photoinduced electron transfer (PET) mechanism that is disrupted upon reaction with NO, leading to a "turn-on" fluorescence response.[12] Copper-based probes typically involve the reduction of Cu(II) to Cu(I) by NO, which alters the coordination environment and restores the fluorescence of the chelating fluorophore.[9]
Experimental Workflow and Protocols
Accurate and reproducible results in NO imaging require careful experimental design and execution. The following provides a general workflow and protocol for using fluorescent NO probes in live-cell imaging.
Figure 2: General experimental workflow for live-cell imaging of nitric oxide using fluorescent probes.
Detailed Experimental Protocol
This protocol provides a general guideline for using cell-permeant fluorescent NO probes (e.g., DAF-FM diacetate). Specific parameters may need to be optimized for your cell type and experimental conditions.
1. Probe Preparation:
-
Prepare a stock solution of the probe (e.g., 1-5 mM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in a suitable buffer or cell culture medium. It is crucial to prepare the working solution fresh.[3]
2. Cell Loading:
-
Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Remove the culture medium and incubate the cells with the probe-containing medium for 20-60 minutes at 37°C.[3]
3. Wash and De-esterification:
-
After incubation, wash the cells twice with a warm physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove the extracellular probe.
-
Incubate the cells in fresh buffer or medium for an additional 15-30 minutes to allow for the complete de-esterification of the probe by intracellular esterases.[3]
4. Imaging:
-
Mount the cells on a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
-
Acquire baseline fluorescence images before applying any treatment.
-
Introduce your experimental treatment (e.g., an NO donor as a positive control, an NO scavenger or NOS inhibitor as a negative control, or your test compound).
-
Acquire images at regular intervals to monitor the change in fluorescence intensity over time.
5. Controls:
-
Positive Control: Treat cells with a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) to confirm that the probe is responsive to NO in your system.[13]
-
Negative Control:
Probe Selection Guide
Choosing the right probe is critical for the success of your experiment. The following decision tree can help guide your selection process.
Figure 3: A decision tree to aid in the selection of a suitable nitric oxide probe.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | - Inactive probe (degraded)- Insufficient NO production- Incorrect filter sets | - Use a fresh aliquot of the probe- Use a positive control (NO donor) to confirm probe activity- Verify microscope filter specifications |
| High background fluorescence | - Incomplete removal of extracellular probe- Autofluorescence of cells or medium- Probe concentration too high | - Ensure thorough washing after loading- Image unstained cells to determine autofluorescence levels- Optimize probe concentration |
| Signal not specific to NO | - Probe reacting with other reactive species | - Use an NO scavenger or NOS inhibitor to confirm specificity |
| Phototoxicity/Cell death | - Excessive light exposure | - Reduce laser power or exposure time- Use an anti-fade reagent if imaging fixed cells[15] |
By carefully considering the performance characteristics of each probe and adhering to rigorous experimental protocols, researchers can confidently and accurately measure nitric oxide in their biological systems of interest.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sfrbm.org [sfrbm.org]
- 5. researchgate.net [researchgate.net]
- 6. BODIPY-Based Ratiometric Fluorescent Probe for Sensing Peroxynitrite in Inflammatory Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY-Based NO Probe for Macrophage-Targeted Immunotherapy Response Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive detection of nitric oxide by a BODIPY-based fluorescent probe in live cells: glutathione effects - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Visualization of nitric oxide in living cells by a copper-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and in Vivo Imaging of Nitroxyl with Copper Fluorescent Probe in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A BODIPY-based fluorescent probe for rapid detection of NO in cells and zebrafish - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Positive and Negative Controls | Rockland [rockland.com]
- 14. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
- 15. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to the Quantitative Analysis of DAR-4M Fluorescence Data for Nitric Oxide Detection
This guide provides a comprehensive comparison of DAR-4M, a widely used fluorescent probe for nitric oxide (NO), with its alternatives. It is designed for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visual aids to support experimental design and data interpretation.
Introduction to Nitric Oxide Detection
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Its transient nature, with a half-life of only a few seconds, makes its direct quantification challenging.[3][4] Fluorescent probes have become indispensable tools for the real-time detection and imaging of NO in living systems due to their high sensitivity, spatial resolution, and ease of use.[1][3]
Among these, diaminorhodamine-4M (this compound) is a popular red-fluorescent probe.[5][6] Like other diamine-based probes, its mechanism relies on the reaction with NO, in the presence of oxygen, to form a highly fluorescent triazole derivative, leading to a significant "turn-on" signal.[7] This guide delves into the quantitative aspects of using this compound and compares it with other common probes to aid in selecting the most appropriate tool for your research needs.
Comparative Analysis of Fluorescent NO Probes
The selection of a fluorescent probe for quantitative analysis depends on several key parameters, including its spectral properties, sensitivity, specificity, and stability. While this compound offers advantages in photostability and a wider pH working range, other probes like DAF-FM may offer higher sensitivity under certain conditions.
Table 1: Quantitative Comparison of Common Fluorescent Probes for Nitric Oxide
| Feature | This compound | DAF-FM | DAF-2 |
| Probe Type | Rhodamine-based | Fluorescein-based | Fluorescein-based |
| Excitation Max | ~554-560 nm[8][9] | ~495 nm[2] | ~495 nm[10] |
| Emission Max | ~572-575 nm[8][9] | ~515 nm[2] | ~515 nm[10] |
| Molar Extinction (ε) | 76,000 cm⁻¹M⁻¹[8] | 73,000 cm⁻¹M⁻¹[2] | Not specified |
| Quantum Yield (Φ) | 0.42 (for triazole product)[8] | Not specified | Not specified |
| Detection Limit | ~7-10 nM[10] | Higher sensitivity than DAF-2[11] | 5 nM[10][11] |
| Optimal pH Range | 4.0 - 12.0[8][12] | > 5.8[10] | > 7.0[10] |
| Key Advantages | - Red-shifted spectra reduce autofluorescence.[10]- High photostability.[10]- Wide, stable pH range.[8][12] | - High sensitivity, 1.5x brighter than DAF-2.[11]- More stable than DAF-2 at pH 6-7.[11] | - Widely cited in literature. |
| Key Limitations | - Fluorescence yield can be affected by other reactive nitrogen species (RNS).[5][13]- May react with dehydroascorbic acid (DHA).[14] | - pH-dependent fluorescence.[10]- Potential reaction with dehydroascorbic acid (DHA).[14] | - pH-dependent fluorescence.[10]- Less photostable than DAF-FM.[10] |
Reaction Mechanism and Experimental Workflow
Understanding the detection mechanism and establishing a robust experimental workflow are crucial for obtaining reliable quantitative data.
Principle of NO Detection
The fundamental mechanism for probes like this compound and DAF-FM involves a reaction with an oxidation product of NO (e.g., N₂O₃), which forms under aerobic conditions. This reaction converts the non-fluorescent probe into its highly fluorescent triazole form.
References
- 1. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. A fluorescent probe with an ultra-rapid response to nitric oxide - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00064A [pubs.rsc.org]
- 4. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]
- 5. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 12. This compound AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection: Establishing a Standard Curve for DAR-4M
For researchers, scientists, and drug development professionals investigating the multifaceted role of nitric oxide (NO), accurate and reliable quantification is paramount. This guide provides a comprehensive comparison of the fluorescent probe DAR-4M with its alternatives and details a protocol for establishing a standard curve using a nitric oxide donor, facilitating quantitative measurements of NO.
Comparison of Key Performance Characteristics of NO Fluorescent Probes
The selection of a fluorescent probe for nitric oxide detection is critical and depends on various performance metrics. Diaminorhodamine-4M (this compound) offers several advantages, including a red-shifted emission spectrum that minimizes interference from cellular autofluorescence.[1] However, it is important to consider its reactivity with other reactive nitrogen species (RNS), which may affect specificity.[2][3] A comparison with other commonly used probes is presented below.
| Feature | This compound | DAF-2 | DAF-FM | 2,3-Diaminophenazine (DAP) |
| Fluorophore Core | Rhodamine | Fluorescein | Fluorescein | Phenazine |
| Excitation Max (nm) | ~560[1] | ~495[4] | ~495[4] | ~428[4] |
| Emission Max (nm) | ~575[1] | ~515[4] | ~515[4] | ~554[4] |
| Quantum Yield | Markedly higher fluorescence yield than DAF-FM[2][3] | ~0.02 (DAF-2), ~0.92 (DAF-2T)[4] | Higher than DAF-2[1] | ~0.09 (in micelles)[4] |
| Detection Limit | ~7-10 nM[5][6] | ~5 nM[1] | Slightly more sensitive than DAF-2[1] | Not well documented for NO |
| pH Dependence | Stable over a wide pH range (4-12)[1] | pH-sensitive, optimal at ~7.4 | Less pH-sensitive than DAF-2, optimal at pH 6-7[1] | Generally less pH-sensitive than fluoresceins[4] |
| Photostability | More photostable than DAF probes[3] | Less photostable | Less photostable | Potentially more photostable[4] |
| Specificity | Reacts with RNS, not specific to NO[2][3] | Reacts with an oxidation product of NO[1] | Reacts with an oxidation product of NO[1] | Reacts with an oxidation product of NO[4] |
Experimental Protocols
Protocol 1: Establishing a Standard Curve for this compound with a Nitric Oxide Donor (e.g., Spermine NONOate)
This protocol outlines the steps to generate a standard curve for this compound in a cell-free system using a NONOate, a reliable NO donor. NONOates decompose in aqueous solution to release a known amount of NO.
Materials:
-
This compound
-
Spermine NONOate (or other NONOate such as DEA NONOate or MAHMA NONOate)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (deoxygenated)
-
0.1 M Sodium Hydroxide (NaOH)
-
96-well black microplate (for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution (5 mM): Dissolve 1 mg of this compound in 0.47 mL of anhydrous DMSO.[1] Store in small aliquots at -20°C, protected from light.
-
This compound Working Solution (10 µM): Dilute the 5 mM stock solution 1:500 in deoxygenated PBS (pH 7.4). Prepare this solution fresh before each experiment.
-
Spermine NONOate Stock Solution (10 mM): Prepare a 10 mM stock solution in 0.1 M NaOH. NONOates are stable in alkaline solutions. Store on ice.
-
Nitric Oxide Standard Solutions: Prepare a series of dilutions of the Spermine NONOate stock solution in deoxygenated PBS (pH 7.4) to generate a range of NO concentrations (e.g., 0-10 µM). Note that 1 mole of Spermine NONOate liberates 2 moles of NO. These solutions should be prepared immediately before use as the NONOate will start to decompose and release NO upon dilution in the neutral pH buffer.
-
-
Assay:
-
To each well of a 96-well black microplate, add 50 µL of the 10 µM this compound working solution.
-
Add 50 µL of the freshly prepared nitric oxide standard solutions to their respective wells.
-
Include a blank control containing 50 µL of the this compound working solution and 50 µL of deoxygenated PBS.
-
Incubate the plate at room temperature (or 37°C, depending on the desired decomposition rate of the NONOate) for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 560 nm and emission at approximately 575 nm.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Plot the background-corrected fluorescence intensity against the known concentrations of NO to generate a standard curve.
-
Use linear regression to determine the equation of the line, which can then be used to determine the concentration of NO in unknown samples.
-
Visualizations
Reaction of this compound with Nitric Oxide
The detection of nitric oxide by this compound is not a direct reaction with NO itself but with dinitrogen trioxide (N₂O₃), which is an auto-oxidation product of NO in the presence of oxygen. This reaction forms a highly fluorescent triazole derivative (this compound T).[3]
Caption: Reaction of this compound with an oxidation product of NO.
Experimental Workflow for Generating a this compound Standard Curve
The following diagram illustrates the key steps involved in establishing a standard curve for nitric oxide quantification using this compound and a NONOate donor.
Caption: Workflow for generating a this compound standard curve.
References
- 1. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. The novel red-fluorescent probe this compound measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for DAR-4M
Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of research integrity and workplace safety. This document provides essential guidance on the proper disposal procedures for DAR-4M (Diaminorhodamine-4M), a fluorescent probe utilized for the detection of nitric oxide. Adherence to these protocols is vital for protecting personnel and minimizing environmental impact.
This compound, a rhodamine-based, photo-stable fluorescent indicator, is classified as an irritant to the eyes, respiratory system, and skin.[1] It is typically supplied as a solution in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Both the probe and its solvent require careful handling and disposal as chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound and associated contaminated materials. This process is designed to comply with general laboratory hazardous waste guidelines.[4]
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Establish separate, clearly labeled waste containers for:
-
Liquid this compound waste (unused stock solutions, diluted solutions).
-
Solid waste contaminated with this compound (e.g., pipette tips, gloves, paper towels).
-
-
-
Liquid Waste Disposal:
-
Collect all unused or spent this compound solutions in a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.
-
The container must be clearly labeled as "Hazardous Waste: this compound in DMSO" and should include the concentration and date.
-
Keep the waste container securely sealed when not in use.
-
-
Solid Waste Disposal:
-
Place all materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and contaminated gloves, into a designated solid hazardous waste container.
-
This container should be a sealable, puncture-resistant bag or a rigid container clearly labeled "Hazardous Waste: Solid materials contaminated with this compound."
-
-
Decontamination of Glassware:
-
Rinse any glassware that has been in contact with this compound with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual probe.
-
Collect the first rinse as hazardous liquid waste.
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your local institutional guidelines.
-
-
Storage and Pickup:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this compound waste in regular trash or down the sanitary sewer.[4]
-
Quantitative Data Summary
For quick reference, the key properties of this compound relevant to its handling and disposal are summarized in the table below.
| Property | Value | Source |
| Chemical Name | Diaminorhodamine-4M | [3] |
| Common Solvent | Dimethyl sulfoxide (DMSO) | [1][2][3] |
| Hazards | Irritating to eyes, respiratory system, and skin | [1] |
| Flash Point | 87 °C (for solution in DMSO) | |
| Storage Class | 10 - Combustible liquids |
Experimental Workflow for Safe Disposal
To visualize the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions for laboratory personnel.
References
- 1. This compound - Calbiochem | 251760 [merckmillipore.com]
- 2. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling DAR-4M
For researchers, scientists, and drug development professionals utilizing the fluorescent probe DAR-4M for the detection of nitric oxide (NO), this guide provides crucial safety protocols, operational instructions, and disposal plans. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
This compound (Diaminorhodamine-4M) is a valuable tool for NO detection, but it requires careful handling due to its chemical nature and the solvent in which it is typically supplied, Dimethyl Sulfoxide (DMSO).[1] The primary hazards are associated with irritation and the flammability of the solvent.
Hazard Identification and Personal Protective Equipment (PPE):
Based on available safety information, this compound solution in DMSO is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The following precautionary statements are mandated for handling:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
To mitigate these risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles | Protects against splashes of the this compound/DMSO solution, which can cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, preventing irritation. DMSO can facilitate the absorption of other chemicals through the skin. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the inhalation of vapors, which can cause respiratory irritation. |
Operational Plans: Storage and Preparation of Solutions
Proper storage and preparation of this compound solutions are critical for maintaining the reagent's stability and ensuring accurate experimental results.
Storage:
-
Upon receipt, store the this compound solution at -20°C in a light-protected container.[1][2]
-
The solution is stable for at least two years when stored correctly.[1]
-
Before use, allow the vial to warm to room temperature to prevent condensation from entering the container.
Preparation of Working Solution:
-
This compound is typically supplied as a 5 mM stock solution in DMSO.[3]
-
For most applications, a working solution of 5-10 µM is recommended.[3]
-
To prepare a 10 µM working solution from a 5 mM stock, dilute the stock solution 1:500 in a neutral aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[3][4]
-
It is crucial to prepare the working solution fresh for each experiment and discard any unused portion.[4]
Disposal Plan
The disposal of this compound and its associated waste must be conducted in accordance with institutional and local regulations for chemical waste.
Waste Categorization:
-
Liquid Waste: Unused this compound stock solution and any prepared working solutions should be collected in a designated hazardous waste container labeled "Halogenated/Flammable Organic Solvents" due to the DMSO content.
-
Solid Waste: Contaminated materials such as pipette tips, gloves, and centrifuge tubes should be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Containerization: Use appropriate, leak-proof containers for liquid and solid waste. Ensure containers are kept closed when not in use.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound in DMSO"), and the associated hazards (Irritant, Flammable).
-
Institutional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound waste down the drain.
Experimental Protocols
This compound is a fluorescent probe that reacts with an intermediate generated from nitric oxide and oxygen to produce a highly fluorescent product, this compound T.[3][5] It is suitable for detecting extracellular NO.[3] For intracellular NO detection, the cell-permeable version, this compound AM, is used.[6][7]
Key Experimental Parameters
| Parameter | Value | Reference |
| Excitation Maximum (this compound T) | ~560 nm | [1][3] |
| Emission Maximum (this compound T) | ~575 nm | [1][3] |
| Optimal pH Range | 4-12 | [1][3] |
| Recommended Working Concentration | 5-10 µM | [3] |
| Detection Limit | ~10 nM | [1] |
Protocol 1: Detection of Extracellular Nitric Oxide
This protocol is adapted for the general measurement of NO released into the extracellular environment.
Materials:
-
This compound stock solution (5 mM in DMSO)
-
Neutral aqueous buffer (e.g., PBS, pH 7.4)
-
Sample containing the source of extracellular NO
-
Fluorometer or fluorescence microscope with appropriate filters
Procedure:
-
Prepare Working Solution: Prepare a 5-10 µM this compound working solution by diluting the 5 mM stock solution in the aqueous buffer.
-
Incubation: Add the this compound working solution to your sample. The final concentration should be in the 5-10 µM range.
-
Reaction: Incubate the sample under your experimental conditions that stimulate NO production.
-
Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope with excitation at ~560 nm and emission detection at ~575 nm. An increase in fluorescence intensity corresponds to an increase in NO concentration.
Protocol 2: Detection of Intracellular Nitric Oxide using this compound AM
This protocol outlines the use of the cell-permeable this compound AM to measure NO production within living cells.
Materials:
-
This compound AM stock solution (typically 5 mM in DMSO)
-
Cultured cells on a suitable imaging plate or slide
-
Cell culture medium or a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Loading with this compound AM:
-
Prepare a 5-10 µM this compound AM loading solution in cell culture medium or buffer.
-
Remove the existing cell culture medium and wash the cells once with the buffer.
-
Add the this compound AM loading solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C to allow for de-esterification of this compound AM to the cell-impermeable this compound by intracellular esterases.[8]
-
-
Washing: After incubation, remove the loading solution and wash the cells twice with fresh, pre-warmed medium or buffer to remove any extracellular probe.
-
Stimulation of NO Production: Treat the cells with your experimental agonist or condition to stimulate intracellular NO production.
-
Imaging: Acquire fluorescence images using a microscope equipped with filters appropriate for excitation at ~560 nm and emission at ~575 nm. The increase in fluorescence intensity within the cells is indicative of intracellular NO production.
Visualizations
Reaction of this compound with Nitric Oxide
The following diagram illustrates the fundamental principle of NO detection by this compound. The non-fluorescent this compound reacts with an intermediate of NO and oxygen to form the highly fluorescent triazole derivative, this compound T.
References
- 1. This compound solution (5 mM in DMSO), 1 mg in 0.46 ml DMSO - CAS-Number 339527-79-6 - Order from Chemodex [chemodex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. This compound - Calbiochem | 251760 [merckmillipore.com]
- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]
- 7. Frontiers | Tracking endothelium-dependent NO release in pressurized arteries [frontiersin.org]
- 8. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
